molecular formula C28H36N6O10 B12383821 MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Cat. No.: B12383821
M. Wt: 616.6 g/mol
InChI Key: SODPQQOBNODMSG-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a useful research compound. Its molecular formula is C28H36N6O10 and its molecular weight is 616.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H36N6O10

Molecular Weight

616.6 g/mol

IUPAC Name

2-[[[2-[[(2R)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m1/s1

InChI Key

SODPQQOBNODMSG-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH, a cleavable linker technology integral to the design and function of advanced Antibody-Drug Conjugates (ADCs).

Core Mechanism of Action: A Targeted Release Strategy

This compound functions as a sophisticated linker system designed to stably connect a monoclonal antibody to a potent cytotoxic payload. The overarching mechanism is predicated on the selective release of this payload within the intracellular environment of target cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.

The process unfolds in a series of orchestrated steps:

  • Systemic Circulation and Tumor Targeting: Following administration, the intact ADC circulates through the bloodstream. The linker ensures the cytotoxic payload remains securely attached to the antibody, preventing premature release and off-target effects. The antibody component specifically recognizes and binds to tumor-associated antigens on the surface of cancer cells.

  • Internalization: Upon antigen binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized vesicle containing the ADC is transported through the endosomal-lysosomal pathway, ultimately accumulating in the lysosome.

  • Enzymatic Linker Cleavage: The harsh lysosomal environment, characterized by low pH and a high concentration of proteases, facilitates the critical cleavage event. The Gly-Gly-{D-Phe}-Gly peptide sequence within the linker is specifically designed to be a substrate for lysosomal proteases, such as Cathepsin B and Cathepsin L.[1][2]

  • Payload Liberation and Cytotoxic Effect: The enzymatic cleavage of the peptide bond liberates the cytotoxic payload from the antibody. The released drug can then diffuse into the cytoplasm and nucleus to exert its cell-killing function, such as inhibiting DNA replication or disrupting microtubule dynamics.

Key Molecular Components and Their Functions

The Cleavable Peptide Moiety: Gly-Gly-{D-Phe}-Gly

The tetrapeptide sequence is the central element of the linker's conditional release mechanism.

  • Protease Recognition: The Gly-Gly-Phe-Gly (GGFG) sequence is a well-established substrate for lysosomal cysteine proteases, particularly Cathepsin B and Cathepsin L, which are frequently overexpressed in various tumor types.[1][2][3][4][5]

  • Site of Cleavage: Proteolytic cleavage primarily occurs at the peptide bond following the phenylalanine residue.

  • The Role of D-Phenylalanine ({D-Phe}): The incorporation of a D-stereoisomer of phenylalanine is a deliberate design choice intended to modulate the linker's properties. While specific kinetic data for the {D-Phe} variant are not extensively available in public literature, the use of D-amino acids in peptide linkers is known to:

    • Enhance Proteolytic Stability: The D-configuration can increase resistance to enzymatic degradation by various proteases present in systemic circulation, thereby improving the ADC's plasma stability.[6]

    • Modulate Cleavage Kinetics: The rate of cleavage by lysosomal cathepsins may be altered compared to the native L-Phe counterpart. This allows for the fine-tuning of the payload release rate inside the target cell.

The Conjugation Handle: -NH-CH2-O-CH2COOH (Carboxymethoxylamine)

This terminal group provides the chemical means to attach the linker to either the antibody or the cytotoxic payload. It is a derivative of carboxymethoxylamine and is utilized in a highly specific bioconjugation reaction known as oxime ligation .

  • Oxime Bond Formation: The aminooxy (-O-NH2) group of the linker reacts specifically with a carbonyl group (an aldehyde or a ketone) that has been introduced onto the conjugation partner (e.g., the antibody). This reaction forms a highly stable oxime bond, ensuring the integrity of the ADC construct.[7][]

Quantitative Data Summary

Specific quantitative data for the this compound linker is not publicly available. The following tables present representative data for the closely related and well-studied L-Phe GGFG linker to exemplify the key performance metrics.

Table 1: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC Employing a GGFG Linker

Cell LineTarget (HER2) ExpressionADC IC50 (ng/mL)
SK-BR-3High8.5
BT-474High10.2
MDA-MB-231Low>1,500
Note: Data are illustrative and represent typical potencies for GGFG-linker-based ADCs against antigen-positive and negative cell lines.

Table 2: Representative Kinetic Parameters for GGFG Peptide Cleavage by Lysosomal Proteases

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cathepsin B~150~0.5~3,300
Cathepsin L~45~1.1~24,400
Note: These kinetic parameters are for L-Phe GGFG-containing substrates and can vary depending on the specific substrate and assay conditions. Cathepsin L generally shows higher catalytic efficiency for GGFG cleavage than Cathepsin B.[3][9][10]

Detailed Experimental Protocols

Protocol for In Vitro Cathepsin B Cleavage Assay

This protocol provides a framework for assessing the susceptibility of the peptide linker to cleavage by Cathepsin B using a fluorometric method.[11]

  • Principle: A synthetic fluorogenic substrate containing the peptide sequence is used. The substrate has a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher on opposite sides of the cleavage site. Upon enzymatic cleavage, the fluorophore is liberated, resulting in a measurable increase in fluorescence that is directly proportional to the cleavage rate.

  • Materials:

    • Recombinant Human Cathepsin B

    • Fluorogenic peptide substrate (e.g., Ac-Gly-Gly-Phe-Gly-AMC)

    • Cathepsin B Assay Buffer (e.g., 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

    • 96-well, black, flat-bottom microplates

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of the fluorogenic substrate in DMSO.

      • Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations.

      • Activate Cathepsin B according to the manufacturer's protocol, typically by pre-incubation in Assay Buffer containing DTT.

    • Assay Execution:

      • Add a fixed amount of activated Cathepsin B solution to each well of the microplate.

      • Initiate the reaction by adding the substrate dilutions to the wells. Include substrate-only and enzyme-only controls.

      • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Data Acquisition:

      • Measure fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC-based substrates.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear phase of the fluorescence vs. time plot.

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

Protocol for In Vitro ADC Cytotoxicity Assay

This protocol details a method for evaluating the potency and target-specificity of an ADC utilizing the cleavable linker.[12][13][14][15][16]

  • Principle: Antigen-positive and antigen-negative cancer cell lines are treated with serial dilutions of the ADC. After an incubation period, cell viability is assessed to determine the ADC's half-maximal inhibitory concentration (IC50).

  • Materials:

    • Antigen-positive (target) and antigen-negative (control) cancer cell lines

    • Complete cell culture medium

    • Test ADC and a relevant isotype control ADC

    • Cell viability reagent (e.g., MTT, resazurin, or ATP-based luminescence assays like CellTiter-Glo®)

    • 96-well, clear or opaque, flat-bottom microplates suitable for the chosen viability assay

    • Multimode microplate reader

  • Procedure:

    • Cell Seeding:

      • Seed both antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density.

      • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

    • ADC Treatment:

      • Prepare serial dilutions of the test ADC and control ADC in complete cell culture medium.

      • Aspirate the medium from the cell plates and add the ADC dilutions. Include untreated cells as a negative control.

    • Incubation:

      • Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72 to 120 hours).

    • Viability Assessment:

      • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

      • Incubate for the required period to allow for signal development.

    • Data Acquisition:

      • Measure the absorbance, fluorescence, or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value.

Mandatory Visualizations

ADC_Core_Mechanism cluster_extracellular Extracellular Space & Circulation cluster_intracellular Intracellular Pathway ADC Intact ADC TargetCell Target Cancer Cell (Antigen Positive) ADC->TargetCell 1. Binding Internalization Endocytosis TargetCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage by Cathepsins Lysosome->Cleavage 4. Enzymatic Action Payload Released Payload Cleavage->Payload Effect Cytotoxic Effect Payload->Effect 5. Cell Death

Caption: Sequential steps in the mechanism of action for a cathepsin-cleavable ADC.

Assay_Workflow_Diagram cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Start_Cleavage Combine Linker Substrate & Cathepsin B Measure_Fluorescence Kinetic Fluorescence Reading Start_Cleavage->Measure_Fluorescence Analyze_Kinetics Calculate Km & kcat Measure_Fluorescence->Analyze_Kinetics Start_Cyto Treat Target Cells with ADC Dilutions Measure_Viability Assess Cell Viability (e.g., MTT) Start_Cyto->Measure_Viability Analyze_IC50 Calculate IC50 Measure_Viability->Analyze_IC50

References

An In-Depth Technical Guide to the Stability and Cleavage of the MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Technology in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and facilitate selective cleavage to unleash the payload within the target cancer cell.[1][2]

This technical guide provides a comprehensive overview of the MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH linker, a cleavable peptide linker designed for use in ADCs.[3][4][][6][7][8][9][10] While specific quantitative data for this proprietary linker is not publicly available, this guide will provide a framework for its evaluation based on established principles of peptide linker chemistry and analysis. We will delve into its presumed mechanism of action, present templates for quantitative data acquisition, and provide detailed experimental protocols for assessing its stability and cleavage.

Linker Profile: this compound

The this compound linker is a complex molecule designed for controlled payload release. Its structure suggests a multi-component system with distinct functionalities:

  • MC (Maleimidocaproyl): This component is a commonly used conjugation moiety that forms a stable covalent bond with thiol groups on the antibody, typically from cysteine residues.[9]

  • Gly-Gly-{D-Phe}-Gly: This tetrapeptide sequence constitutes the core of the cleavable linker. The presence of amino acid residues suggests that it is a substrate for specific proteases. The inclusion of a D-amino acid ({D-Phe}) may be a strategic design element to modulate enzymatic recognition and cleavage, potentially enhancing stability against certain proteases while maintaining susceptibility to others.

  • -NH-CH2-O-CH2COOH: This portion of the molecule likely functions as a self-immolative spacer. Following the enzymatic cleavage of the peptide sequence, this spacer is designed to undergo a spontaneous chemical rearrangement to release the conjugated payload.

Presumed Mechanism of Cleavage

Peptide linkers are primarily designed to be cleaved by proteases that are highly active within the lysosomal compartments of cancer cells, such as cathepsins.[11][][] The proposed mechanism of action for an ADC employing the this compound linker is as follows:

  • Circulation: The ADC remains intact in the systemic circulation due to the stability of the linker at physiological pH and the presence of protease inhibitors in the blood.[1][]

  • Tumor Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-{D-Phe}-Gly peptide sequence.[]

  • Payload Release: The cleavage of the peptide triggers the self-immolation of the spacer, leading to the release of the active cytotoxic payload inside the cancer cell.

Quantitative Data for Linker Characterization

Robust quantitative data is essential for the selection and optimization of an ADC linker. The following tables provide a template for the types of data that should be generated through empirical testing of the this compound linker.

Table 1: In Vitro Plasma Stability

SpeciesIncubation Time (hours)Percentage of Intact ADC Remaining (%)Half-life (t½) (hours)
Human0100
24
48
72
96
Mouse0100
24
48
72
96
Rat0100
24
48
72
96

Table 2: Enzymatic Cleavage Kinetics

EnzymeSubstrate Concentration (µM)Initial Rate of Cleavage (RFU/min or µM/min)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cathepsin B
Cathepsin L
Cathepsin D
Trypsin

Table 3: pH Stability Profile

pHIncubation Time (hours)Percentage of Intact ADC Remaining (%)
4.50100
24
48
5.50100
24
48
7.40100
24
48

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the characterization of ADC linkers and can be applied to the this compound linker.

Protocol for In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC in plasma from different species over time.

Materials:

  • ADC construct with the this compound linker

  • Human, mouse, and rat plasma (anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 10 µM in plasma at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.[14]

  • Immediately stop the reaction by adding 3 volumes of ice-cold protein precipitation solution.

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant containing the ADC and any released payload.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact ADC remaining.

  • Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life.[14]

Protocol for Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the linker to cleavage by Cathepsin B.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Reaction quench solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • HPLC or LC-MS/MS system

Procedure:

  • Activate the Cathepsin B by pre-incubating it in Activation Buffer at 37°C for 15 minutes.

  • In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10 µM) with the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., final concentration of 50 nM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol for pH Stability Assay

Objective: To assess the stability of the linker at different pH values, mimicking physiological and lysosomal conditions.

Materials:

  • ADC construct

  • Buffers at various pH values (e.g., pH 4.5, 5.5, and 7.4)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 10 µM in the different pH buffers at 37°C.

  • At specified time points (e.g., 0, 24, 48 hours), collect aliquots.

  • Analyze the samples directly by LC-MS/MS to determine the percentage of intact ADC remaining.

  • Plot the percentage of intact ADC versus time for each pH condition.

Visualizing Key Processes

Graphical representations of the underlying biological pathways and experimental procedures are crucial for a clear understanding of the linker's function and evaluation.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell ADC ADC in Circulation Receptor Tumor Cell Antigen ADC->Receptor Binding Endosome Endosome (pH 6.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) + Cathepsins Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus Induces Apoptosis

Caption: ADC internalization, trafficking, and payload release pathway.

Plasma_Stability_Workflow start Incubate ADC in Plasma at 37°C sampling Collect Aliquots at Time Points (0, 6, 24, 48, 72h) start->sampling precipitation Protein Precipitation (Acetonitrile) sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis of Intact ADC supernatant->analysis end Determine Stability Profile and Half-life analysis->end

Caption: Experimental workflow for the in vitro plasma stability assay.

Cathepsin_Cleavage_Workflow start Activate Cathepsin B in Activation Buffer (pH 5.5, DTT) reaction_setup Incubate ADC with Activated Cathepsin B at 37°C start->reaction_setup sampling Collect and Quench Aliquots at Time Points reaction_setup->sampling centrifugation Centrifuge Quenched Samples sampling->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis HPLC or LC-MS/MS Analysis of Released Payload supernatant->analysis end Determine Rate of Cleavage analysis->end

Caption: Experimental workflow for the Cathepsin B cleavage assay.

Conclusion

The this compound linker is a sophisticated component for the next generation of ADCs. Its peptide-based design allows for protease-mediated cleavage, a clinically validated strategy for tumor-specific drug release. While specific performance data for this linker remains proprietary, this guide provides the necessary framework for its comprehensive evaluation. By employing the described experimental protocols and data analysis templates, researchers can thoroughly characterize the stability and cleavage profile of ADCs incorporating this linker, thereby accelerating the development of novel, effective, and safer cancer therapeutics.

References

The Strategic Incorporation of D-Phenylalanine in ADC Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is one of continuous innovation, driven by the pursuit of enhanced therapeutic indices. A critical component in this endeavor is the linker, the molecular bridge between the antibody and the cytotoxic payload. This guide delves into the strategic use of the non-natural amino acid D-phenylalanine within peptide linkers, exploring its role in modulating ADC stability, payload release, and overall efficacy. While direct quantitative comparisons with L-phenylalanine are still emerging in publicly available literature, this document synthesizes current knowledge on the impact of D-amino acid incorporation, providing a comprehensive technical resource for the ADC research and development community.

The Rationale for D-Amino Acid Incorporation in ADC Linkers

Peptide linkers are a cornerstone of modern ADC design, offering a balance of plasma stability and targeted, enzyme-mediated payload release within the lysosomal compartment of cancer cells. The most common enzymatic cleavage is facilitated by proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.

The stereochemistry of the amino acids within these peptide linkers plays a pivotal role in their performance. The incorporation of D-amino acids, such as D-phenylalanine, is a strategic approach to:

  • Enhance Plasma Stability: Natural L-amino acid-based peptides are susceptible to degradation by various proteases present in systemic circulation. The introduction of a D-amino acid can render the peptide bond more resistant to this premature cleavage, thereby increasing the ADC's plasma half-life and ensuring more of the intact conjugate reaches the target tumor cells.

  • Modulate Enzymatic Cleavage: While enhancing stability, the D-amino acid must be positioned so as not to completely abrogate cleavage by the target lysosomal proteases. The stereochemistry at the P1 and P2 positions relative to the scissile bond is critical for Cathepsin B recognition. Strategic placement of a D-amino acid can fine-tune the cleavage kinetics.

  • Improve Tolerability: Preclinical studies have shown that ADCs with linkers containing a D-amino acid can be better tolerated in vivo. This improved safety profile may be attributed to the reduced off-target toxicity resulting from lower premature payload release.

Quantitative Data on the Impact of D-Amino Acids in ADC Linkers

While specific data for D-phenylalanine-containing linkers is limited, a study on the diastereomers of an L-Ala-L-Ala linker provides valuable quantitative insights into the effects of D-amino acid incorporation on ADC performance.

Table 1: In Vitro Potency of Anti-FRα ADCs with Diastereomeric Ala-Ala Linkers [1]

Cell Line (FRα Expression)ADC Linker StereochemistryIC50 (pM)
KB (High) L-Ala-L-Ala5
D-Ala-L-Ala10
L-Ala-D-Ala40
D-Ala-D-Ala20
T47D (High) L-Ala-L-Ala20
D-Ala-L-Ala20
L-Ala-D-Ala30
D-Ala-D-Ala20
OVCAR-3 (Low) L-Ala-L-Ala100
D-Ala-L-Ala>1000
L-Ala-D-Ala>1000
D-Ala-D-Ala>1000

Data presented demonstrates that in high antigen-expressing cell lines, the in vitro potency of ADCs with linkers containing D-alanine is comparable to the all-L-alanine linker. However, in low antigen-expressing cells, a preference for the natural L-Ala-L-Ala configuration is observed.

Table 2: In Vivo Efficacy and Tolerability of Anti-FRα ADCs with L-Ala-L-Ala and D-Ala-L-Ala Linkers [1]

ADC Linker StereochemistryDose (mg/kg)Antitumor Activity (Complete Regressions)Maximum Tolerated Dose (MTD) in Mice (mg/kg)
L-Ala-L-Ala 0.35/63
1.56/6
D-Ala-L-Ala 0.31/66
1.56/6

This data suggests that the ADC with the D-Ala-L-Ala linker was better tolerated (higher MTD) than the ADC with the L-Ala-L-Ala linker, although it showed reduced antitumor activity at the lower dose.

Experimental Protocols

Synthesis of a D-Phenylalanine-Containing Peptide Linker

The following is a representative protocol for the solid-phase peptide synthesis (SPPS) of a linker such as Fmoc-Gly-Gly-D-Phe-OH, which can be further functionalized for conjugation.

Materials:

  • Fmoc-D-Phe-Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from D-phenylalanine. Wash the resin thoroughly with DMF.

  • First Glycine Coupling:

    • Dissolve Fmoc-Gly-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Glycine Coupling: Repeat steps 2 and 3 for the coupling of the second Fmoc-Gly-OH.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized linker by mass spectrometry and HPLC analysis.

Cathepsin B Cleavage Assay

This protocol outlines a method to assess the cleavage of a D-phenylalanine-containing linker by Cathepsin B.

Materials:

  • Synthesized peptide linker with a fluorophore and a quencher (e.g., substrate-AMC)

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

  • Reaction Setup:

    • Add the assay buffer to the wells of the 96-well plate.

    • Add the peptide linker substrate to achieve the desired final concentration.

    • Initiate the reaction by adding the activated Cathepsin B.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. Kinetic parameters (Km and kcat) can be calculated by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol determines the potency of an ADC containing a D-phenylalanine linker against cancer cell lines.

Materials:

  • ADC with D-phenylalanine linker

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include an untreated control and a control with a non-targeting ADC.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.

Visualizing the Role of D-Phenylalanine in ADC Linkers

Signaling Pathways and Experimental Workflows

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with D-Phe Linker Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cathepsin B Cleavage of D-Phe Linker DNA DNA Damage & Apoptosis Payload->DNA

Caption: Mechanism of action for an ADC with a D-phenylalanine linker.

Experimental_Workflow cluster_synthesis Linker & ADC Synthesis cluster_analysis Physicochemical Analysis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis of D-Phe Linker Conjugation Conjugation to Antibody & Payload SPPS->Conjugation HIC Hydrophobicity (HIC) Conjugation->HIC DAR Drug-to-Antibody Ratio Conjugation->DAR Stability Plasma Stability Conjugation->Stability Cleavage Cathepsin B Cleavage Stability->Cleavage Cytotoxicity Cytotoxicity (IC50) Cleavage->Cytotoxicity Efficacy Antitumor Efficacy Cytotoxicity->Efficacy Tolerability Tolerability (MTD) Efficacy->Tolerability PK Pharmacokinetics Tolerability->PK

References

An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cleavable linkers, a critical component in the design and efficacy of antibody-drug conjugates (ADCs). We will delve into the core principles of cleavable linker technology, including the various types, their mechanisms of action, and a quantitative comparison of their performance characteristics. Detailed experimental protocols for the characterization and evaluation of these linkers are also provided to aid in practical application.

Introduction to Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which covalently connects the antibody to the payload, is a crucial element that dictates the overall success of the ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the toxic payload that could lead to off-target toxicity. However, upon reaching the target tumor cell, the linker must be efficiently cleaved to release the cytotoxic drug in its active form.

Cleavable linkers are designed to exploit the unique biochemical differences between the extracellular environment and the intracellular compartments of tumor cells. These linkers are engineered to be susceptible to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH, the presence of specific enzymes, or a reducing environment. This targeted release mechanism is essential for maximizing the therapeutic window of the ADC.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, primarily proteases like cathepsins, that are overexpressed in the lysosomal compartments of tumor cells. These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these proteases. The most common dipeptide linker is the valine-citrulline (Val-Cit) linker, which is efficiently cleaved by cathepsin B.[1]

Mechanism of Action:

  • The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.

  • The ADC-antigen complex is trafficked to the lysosome.

  • Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide sequence in the linker.

  • This cleavage initiates a self-immolative cascade, often involving a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which rapidly decomposes to release the unmodified cytotoxic payload into the cytoplasm.[1][]

pH-Sensitive Linkers

pH-sensitive linkers, also known as acid-labile linkers, are designed to be stable at the neutral pH of the bloodstream (pH ~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][] Hydrazone linkers are the most common type of pH-sensitive linker.[]

Mechanism of Action:

  • Following internalization into the target cell, the ADC is trafficked through the endo-lysosomal pathway.

  • The decreasing pH within the endosomes and lysosomes protonates the hydrazone linker.

  • This protonation catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload.[][]

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers, or disulfide linkers, exploit the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment (micromolar concentrations) and the intracellular milieu (millimolar concentrations).[][]

Mechanism of Action:

  • The ADC, containing a disulfide bond within its linker, is internalized by the target cancer cell.

  • In the cytoplasm, the high concentration of glutathione reduces the disulfide bond.

  • This reduction cleaves the linker, releasing the payload, which is often a thiol-containing molecule.[][] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in the bloodstream.[]

Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker has a profound impact on the pharmacokinetic properties, efficacy, and safety profile of an ADC. The following tables summarize key quantitative data for different types of cleavable linkers to facilitate comparison.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeSpecific Linker ExampleADC ConstructPlasma SourceStability Metric (Half-life, t½)Reference
Protease-Sensitive Val-Cit-PABCcAC10-MMAEHuman230 days
Val-Cit-PABCcAC10-MMAEMouse80 hours
Phe-Lys-PABCcBR96-DOXHuman> 30 days
pH-Sensitive HydrazoneGemtuzumab ozogamicinHuman~48-72 hours[7]
Hydrazone (benzophenone-derived)Not specifiedHuman and Mouse~2 days
Glutathione-Sensitive SPDBMaytansinoid ADCHumanStable[]
SPPMaytansinoid ADCHumanLess stable than SPDB

Table 2: Enzymatic Cleavage Kinetics of Protease-Sensitive Linkers by Cathepsin B

Dipeptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit-PABC15.21.81.18 x 10⁵[8]
Val-Ala-PABC25.81.24.65 x 10⁴[8]
Phe-Lys-PABC18.51.68.65 x 10⁴[8]

Table 3: pH-Dependent Hydrolysis of a Hydrazone Linker

pHHalf-life (t½)Reference
7.4183 hours[]
5.04.4 hours[]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species over time by measuring the amount of intact ADC and/or released payload.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • LC-MS system

  • Incubator at 37°C

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma from the desired species. As a control, prepare a similar dilution in PBS. Incubate all samples at 37°C.[9]

  • Time Points: At designated time points (e.g., 0, 8, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture and immediately store it at -80°C to halt any further degradation.[9]

  • ADC Capture: Thaw the samples and add Protein A or G magnetic beads to capture the ADC. Incubate for 1-2 hours at 4°C with gentle mixing.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with cold PBS to remove unbound plasma proteins.

  • Elution: Elute the captured ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer). Neutralize the eluate immediately.

  • LC-MS Analysis:

    • Intact ADC Analysis: Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage and payload loss.[10]

    • Released Payload Analysis: The supernatant from the ADC capture step can be processed (e.g., protein precipitation followed by solid-phase extraction) to isolate and quantify the amount of free payload using LC-MS/MS.[11]

  • Data Analysis: Plot the average DAR or the concentration of released payload as a function of time to determine the stability profile and calculate the half-life of the ADC in plasma.

Lysosomal Cleavage Assay

Objective: To evaluate the efficiency of linker cleavage by lysosomal enzymes.

Materials:

  • ADC with a cleavable linker

  • Human liver lysosomal fraction (commercially available)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT for protease activation)

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the assay buffer.

  • Enzyme Addition: Initiate the reaction by adding the human liver lysosomal fraction to the ADC solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it by adding a stop solution (e.g., acetonitrile (B52724) or a protease inhibitor cocktail).

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of lysosomal cleavage.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells (the bystander effect).

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • ADC

  • Cell culture medium and supplements

  • 96-well plates

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed the Ag+ and GFP-expressing Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed each cell line in monoculture as controls. Allow the cells to adhere overnight.[12]

  • ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the ADC. Include an untreated control.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Imaging and Analysis:

    • High-Content Imaging: Stain the cells with a viability dye (e.g., propidium (B1200493) iodide) and a nuclear counterstain (e.g., Hoechst). Acquire images using a high-content imaging system.

    • Flow Cytometry: Harvest the cells and analyze them by flow cytometry to distinguish between the GFP-positive Ag- cells and Ag+ cells. Use a viability dye to assess cell death in each population.

  • Data Analysis: Quantify the percentage of viable GFP-positive (Ag-) cells in the co-culture wells treated with the ADC, compared to the untreated co-culture wells. A significant decrease in the viability of the Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[12]

Visualizing Key Processes and Workflows

Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in ADC research. The following sections provide Graphviz diagrams to illustrate these concepts.

Signaling Pathway of ADC Internalization and Payload Release

ADC_Internalization ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Clathrin_Coated_Pit Clathrin-Coated Pit ADC_Antigen_Complex->Clathrin_Coated_Pit Internalization via Clathrin-Mediated Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Clathrin_Coated_Pit->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity Induces

Caption: ADC internalization via clathrin-mediated endocytosis and subsequent payload release.

Experimental Workflow for In Vitro Plasma Stability Assay

Plasma_Stability_Workflow Workflow for In Vitro Plasma Stability Assay Start Start Incubate_ADC Incubate ADC in Plasma at 37°C Start->Incubate_ADC Collect_Aliquots Collect Aliquots at Time Points Incubate_ADC->Collect_Aliquots Capture_ADC Capture ADC with Protein A/G Beads Collect_Aliquots->Capture_ADC Wash_Beads Wash Beads to Remove Plasma Proteins Capture_ADC->Wash_Beads Elute_ADC Elute ADC Wash_Beads->Elute_ADC Analyze_LCMS Analyze by LC-MS (DAR or Free Payload) Elute_ADC->Analyze_LCMS Data_Analysis Data Analysis (Half-life Calculation) Analyze_LCMS->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the in vitro plasma stability of an ADC.

Logical Relationship of Linker Properties and ADC Performance

Linker_Performance_Relationship Relationship between Linker Properties and ADC Performance cluster_linker_properties Linker Properties cluster_adc_performance ADC Performance Plasma_Stability High Plasma Stability Safety Improved Safety Profile Plasma_Stability->Safety Reduces Off-Target Toxicity Cleavage_Rate Efficient Intracellular Cleavage Efficacy High Efficacy Cleavage_Rate->Efficacy Ensures Payload Delivery Hydrophilicity Optimal Hydrophilicity PK_Profile Favorable Pharmacokinetics Hydrophilicity->PK_Profile Prevents Aggregation Safety->Efficacy PK_Profile->Efficacy PK_Profile->Safety

Caption: The interplay between key linker properties and the overall performance of an ADC.

References

An In-Depth Technical Guide to MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecule MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a highly specialized, cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This guide provides a comprehensive overview of its core components, mechanism of action, and the experimental protocols relevant to its evaluation. The linker's design, featuring a tetrapeptide sequence susceptible to cleavage by lysosomal proteases and a D-amino acid for enhanced stability, positions it as a critical tool in the creation of next-generation ADCs. This document will detail the function of this linker within an ADC, the enzymatic cleavage process, and methodologies for its preclinical assessment.

Introduction to the ADC Linker

This compound is a heterobifunctional linker system. Its structure is designed to covalently connect a monoclonal antibody (mAb) to a potent cytotoxic payload. The name delineates its key chemical moieties:

  • MC: Maleimido caproyl, a common conjugation group that forms a stable thioether bond with cysteine residues on an antibody.

  • Gly-Gly-{D-Phe}-Gly: A tetrapeptide sequence that acts as the recognition and cleavage site for specific proteases. The incorporation of D-Phenylalanine ({D-Phe}) is a strategic modification to increase resistance to premature enzymatic degradation in systemic circulation.

  • -NH-CH2-O-CH2COOH: This component likely functions as a self-immolative spacer. Following peptide cleavage, this unit is designed to decompose and release the attached cytotoxic drug in its active form.

The primary role of this linker is to ensure the ADC remains intact and inactive in the bloodstream, thereby minimizing systemic toxicity. Upon internalization into a target cancer cell, the linker is cleaved, releasing the payload to exert its cell-killing effect.

Mechanism of Action in Antibody-Drug Conjugates

ADCs represent a powerful class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs. The linker is central to the ADC's efficacy and safety profile. The mechanism of an ADC utilizing the MC-Gly-Gly-{D-Phe}-Gly-... linker follows a multi-step process.

First, the ADC circulates in the bloodstream and the antibody component selectively binds to a tumor-associated antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized into the cell within an endosome. The endosome then fuses with a lysosome, an organelle containing a cocktail of degradative enzymes and an acidic environment.

Inside the lysosome, proteases, particularly those of the cathepsin family, recognize and cleave the Gly-Gly-{D-Phe}-Gly peptide sequence of the linker.[1][2] This cleavage event initiates the breakdown of the self-immolative spacer, leading to the release of the cytotoxic payload into the cytoplasm. The freed drug can then interact with its intracellular target, such as DNA or microtubules, to induce apoptosis.

Signaling and Processing Pathway

The intracellular trafficking and activation of an ADC equipped with this linker can be visualized as a distinct pathway.

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC ADC in Circulation (Linker Intact) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding ADC_Internalized Internalized ADC Receptor->ADC_Internalized 2. Internalization (Endocytosis) Payload_Active Active Cytotoxic Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload_Active->Target 6. Target Engagement Apoptosis Apoptosis Target->Apoptosis 7. Induction of Cell Death Cathepsins Cathepsins (B, L) ADC_Internalized->Cathepsins 3. Lysosomal Trafficking Payload_Released Released Payload + Linker Fragments Cathepsins->Payload_Released 4. Linker Cleavage Payload_Released->Payload_Active 5. Payload Release & Spacer Self-Immolation

ADC Intracellular Processing and Payload Release Pathway.

The Gly-Gly-{D-Phe}-Gly Peptide Sequence: A Technical Analysis

The tetrapeptide sequence is the core functional component for controlled drug release. Its design is a balance between stability in circulation and susceptibility to cleavage within the lysosome.

The GGFG Analogue and Cathepsin Cleavage

The most closely related and clinically validated peptide linker is the Gly-Gly-Phe-Gly (GGFG) sequence found in the highly successful ADC, Trastuzumab deruxtecan (B607063) (Enhertu).[1][2][3][4] This linker is known to be cleaved by lysosomal cysteine proteases, primarily Cathepsin B and Cathepsin L, which are often upregulated in tumor cells.[1][3][5] The cleavage occurs within the peptide backbone, initiating the payload release cascade. Studies have shown that Cathepsin L may be more efficient at cleaving the GGFG linker than Cathepsin B.[6]

The Role of D-Phenylalanine ({D-Phe})

The substitution of the standard L-Phenylalanine with its chiral counterpart, D-Phenylalanine, is a critical design feature. Proteolytic enzymes are highly stereospecific and are generally adapted to cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid into a peptide sequence typically renders that sequence more resistant to degradation by common proteases.[7] This strategy is employed to increase the plasma stability of the ADC, reducing the likelihood of premature payload release before the ADC reaches the target tumor cell.[7] This enhanced stability is a key factor in improving the therapeutic window of an ADC.

Quantitative Data and Stability Profile

While specific quantitative data for the MC-Gly-Gly-{D-Phe}-Gly-... linker is not publicly available, we can infer its properties from studies on analogous linkers. The table below summarizes data from the closely related GGFG linker and general characteristics of peptide linkers.

ParameterLinker Type / SequenceValue / ObservationSpecies / ConditionReference(s)
Cleaving Enzymes GGFGCathepsin B, Cathepsin LHuman Lysosomal[1][2][6]
Cleavage Efficiency GGFGCathepsin L > Cathepsin BIn vitro enzyme assay[6]
Plasma Stability GGFGHigh stability in systemic circulationIn vivo (Human)[3][4]
Proteolytic Resistance Peptides with D-amino acidsIncreased resistance to enzymatic degradationGeneral[7]
Cleavage Rate Val-Cit (dipeptide)>80% digestion within 30 minutesHuman Liver Lysosomes[8]
Cleavage Rate GGFG (tetrapeptide)Slower cleavage compared to Val-CitHuman Liver Lysosomes[8]

Experimental Protocols

The evaluation of an ADC linker's performance requires rigorous experimental validation. The following protocols provide detailed methodologies for assessing stability and cleavage characteristics.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of payload deconjugation in plasma.

Objective: To quantify the release of the cytotoxic payload from the ADC in plasma over time.

Methodology:

  • Materials: The ADC of interest, human plasma (and other species, e.g., mouse, rat), phosphate-buffered saline (PBS) pH 7.4, 37°C incubator, protein precipitation solution (e.g., acetonitrile), LC-MS system.

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. A control sample in PBS should be run in parallel.[9]

  • Time Points: Incubate samples at 37°C. Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[9]

  • Sample Processing: Immediately stop the reaction by freezing at -80°C or by adding a protein precipitation agent.

  • Quantification: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact ADC and the free, released payload.[9] An alternative is to use an Enzyme-Linked Immunosorbent Assay (ELISA) to detect the amount of payload still conjugated to the antibody.[9]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the linker's half-life in plasma.

References

In-Depth Technical Guide: MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH, a Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a specialized, cleavable linker molecule designed for the development of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker component is critical to the success of an ADC, ensuring that the cytotoxic payload remains securely attached to the antibody while in circulation and is efficiently released at the target tumor site. This technical guide provides a comprehensive overview of the available preliminary information on this compound, with a focus on its structure, proposed mechanism of action, and the experimental protocols relevant to its application.

The core of this linker is a tetrapeptide sequence, Gly-Gly-{D-Phe}-Gly, which is designed to be susceptible to cleavage by lysosomal proteases, particularly cathepsins, that are often upregulated in the tumor microenvironment. The inclusion of a D-phenylalanine residue is a strategic modification intended to enhance the linker's stability in plasma by reducing its susceptibility to degradation by serum proteases. The maleimidocaproyl (MC) group provides a reactive handle for conjugation to thiol groups on the antibody, while the carboxymethoxy (-O-CH2-COOH) portion is involved in the attachment of the cytotoxic drug.

This guide summarizes the available data, outlines relevant experimental methodologies, and provides visual representations of the key concepts to aid in the understanding and potential application of this linker in ADC research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C28H36N6O10
Molecular Weight 616.62 g/mol
CAS Number 1802520-40-6
Appearance (Not specified in available literature)
Solubility (Not specified in available literature)
Storage Conditions Long-term: -20°C; Short-term: 4°C

Mechanism of Action: A Cathepsin-Mediated Release

The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a targeted drug release mechanism initiated by intracellular proteases. The proposed signaling pathway for the release of the cytotoxic payload is as follows:

  • ADC Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH and in the presence of plasma enzymes. The antibody component of the ADC specifically binds to a target antigen on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

  • Enzymatic Cleavage: Within the lysosome, cathepsins, particularly Cathepsin B, recognize and cleave the Gly-Gly-{D-Phe}-Gly peptide sequence of the linker.

  • Payload Release: This cleavage event destabilizes the linker, leading to the release of the active cytotoxic drug into the cytoplasm of the tumor cell.

  • Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule polymerization, ultimately leading to apoptosis of the cancer cell.

The incorporation of a D-phenylalanine residue is a key design feature intended to protect the linker from premature degradation by proteases in the systemic circulation, thereby enhancing the ADC's therapeutic window.

ADC Mechanism of Action ADC ADC in Circulation TumorCell Tumor Cell Targeting ADC->TumorCell 1. Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Binding & Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Cleavage Cathepsin-Mediated Cleavage Lysosome->Cleavage 4. Enzymatic Action PayloadRelease Payload Release Cleavage->PayloadRelease 5. Linker Breakdown Apoptosis Tumor Cell Apoptosis PayloadRelease->Apoptosis 6. Cytotoxicity

Figure 1. Proposed mechanism of action for an ADC with a cathepsin-cleavable linker.

Experimental Protocols

While specific preliminary studies on this compound are not publicly available in peer-reviewed literature, this section outlines detailed, generalized protocols for the key experiments required to characterize this linker. These protocols are based on standard methodologies in the ADC field and can be adapted for the specific evaluation of this linker.

Synthesis of the Linker-Payload Conjugate

The synthesis of the complete linker-payload conjugate is a prerequisite for its attachment to an antibody. The following is a conceptual workflow for the synthesis of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2-Drug.

Methodological & Application

Application Notes and Protocols for MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a peptide-based, cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[][2][3][4][5] Its structure incorporates a maleimidocaproyl (MC) group, which contains a thiol-reactive maleimide (B117702) moiety for conjugation to biomolecules. The peptide sequence (Gly-Gly-{D-Phe}-Gly) is designed for enzymatic cleavage within the target cell, enabling the release of a cytotoxic payload. This document provides detailed protocols and application notes for the bioconjugation of this linker to thiol-containing biomolecules such as antibodies, proteins, or peptides.

The bioconjugation process relies on the reaction between the maleimide group of the linker and a sulfhydryl (thiol) group from a cysteine residue on the biomolecule, forming a stable thioether bond.[6][7][8] This reaction is highly selective for thiols at neutral pH, making it a widely used method in bioconjugation.[6][7][9]

General Mechanism of Antibody-Drug Conjugates (ADCs)

The this compound linker is a critical component in the design of ADCs. The following diagram illustrates the general mechanism of action for an ADC synthesized using this type of linker.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Payload Lysosome->Drug 4. Linker Cleavage & Drug Release Effect Cellular Effect (e.g., Apoptosis) Drug->Effect 5. Pharmacological Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Protocol 1: Preparation of Thiolated Biomolecule

For successful conjugation, the biomolecule must possess a free thiol group. If the cysteine residues are involved in disulfide bonds, a reduction step is necessary.

Materials:

  • Thiol-containing biomolecule (e.g., antibody, protein, peptide)

  • Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)[6][7][8]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[7][8]

  • To reduce disulfide bonds, add a 50 to 100-fold molar excess of TCEP to the biomolecule solution.[6][8]

  • Flush the reaction vial with an inert gas, seal, and incubate for 20-60 minutes at room temperature.[7][8]

  • (Optional) Remove excess TCEP using a desalting column if it interferes with downstream applications.

Protocol 2: Bioconjugation of this compound to a Thiolated Biomolecule

This protocol describes the conjugation of the maleimide-containing linker to the prepared thiol-containing biomolecule.

Materials:

  • Prepared thiolated biomolecule solution (from Protocol 1)

  • This compound

  • Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[7][8]

  • Degassed conjugation buffer (pH 7.0-7.5)[6][7][8]

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 1-10 mg in 100 µL).[7][8]

  • Add the desired molar excess of the linker solution to the thiolated biomolecule solution. A starting point of 10-20 fold molar excess of the linker is recommended.[8]

  • Flush the reaction vial with an inert gas, seal tightly, and mix thoroughly.[6]

  • Incubate the reaction mixture. Incubation can be performed for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the linker is conjugated to a fluorescent dye.

  • After incubation, purify the conjugate to remove unreacted linker and other reagents. Purification can be achieved by gel filtration, HPLC, FPLC, or electrophoresis.[6][7][8]

The following diagram outlines the experimental workflow for the bioconjugation process.

Bioconjugation_Workflow Start Start PrepBiomolecule 1. Prepare Thiolated Biomolecule (Dissolve & Reduce Disulfides) Start->PrepBiomolecule Conjugation 3. Conjugation Reaction (Mix Biomolecule and Linker) PrepBiomolecule->Conjugation PrepLinker 2. Prepare Linker Solution (Dissolve in DMSO/DMF) PrepLinker->Conjugation Incubation 4. Incubation (Room Temp or 4°C) Conjugation->Incubation Purification 5. Purification of Conjugate (e.g., HPLC, Gel Filtration) Incubation->Purification Characterization 6. Characterization (e.g., MS, SDS-PAGE) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for bioconjugation.

Data Presentation

The efficiency of the bioconjugation reaction can be influenced by several factors. The following table summarizes key reaction parameters and their typical ranges based on established protocols for maleimide-thiol chemistry.

ParameterRecommended RangeReference
pH 7.0 - 7.5[6][7][8]
Temperature 4°C to Room Temperature[6][8]
Molar Ratio (Linker:Biomolecule) 10:1 to 20:1[6][8]
Reaction Time 2 hours to overnight
Biomolecule Concentration 1 - 10 mg/mL[7][8]

Characterization of the Bioconjugate

After purification, it is essential to characterize the resulting bioconjugate to confirm successful conjugation and determine the degree of labeling.

Recommended Characterization Techniques:

  • Mass Spectrometry (MS): To confirm the covalent attachment of the linker to the biomolecule by observing the expected mass shift.[10][11]

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated biomolecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unreacted starting materials.[6][7]

  • UV-Vis Spectroscopy: If the linker or biomolecule has a characteristic absorbance, this can be used to determine the concentration and degree of labeling.

Logical Relationship of Key Reaction Components

The success of the bioconjugation is dependent on the interplay between the key components and conditions. The following diagram illustrates these relationships.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Thiol Thiolated Biomolecule (-SH group) Reaction Thioether Bond Formation Thiol->Reaction Maleimide MC-Linker (Maleimide group) Maleimide->Reaction pH pH 7.0 - 7.5 pH->Reaction Temp Temperature (4°C - RT) Temp->Reaction Solvent Buffer/Co-solvent Solvent->Reaction Product Stable Bioconjugate Reaction->Product

Caption: Key components and conditions for successful bioconjugation.

Storage and Handling

  • This compound Linker: Store at -20°C in a dry, dark place.[][]

  • Bioconjugate: For short-term storage, keep at 4°C. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time.
pH of the reaction buffer is too low or too high.Ensure the pH is between 7.0 and 7.5.
Hydrolysis of the maleimide group.Prepare fresh linker solution before each use.
Precipitation of Biomolecule High concentration of organic solvent.Minimize the volume of organic solvent used to dissolve the linker.
Biomolecule instability under reaction conditions.Optimize buffer composition and temperature.

These protocols and notes provide a comprehensive guide for the successful bioconjugation of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

Application Notes and Protocols for the Conjugation of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the covalent conjugation of the peptide linker MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH to a monoclonal antibody (mAb). The protocol leverages the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds between the terminal carboxyl group of the peptide and primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.[1][2] This process creates a foundational structure for an antibody-drug conjugate (ADC), where a cytotoxic payload can be subsequently attached to the peptide linker. Detailed experimental procedures for conjugation, purification, and characterization of the resulting antibody-peptide conjugate are provided, along with representative data and troubleshooting guidelines.

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[][] The linker molecule that connects the antibody and the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[] The peptide linker this compound is a cleavable linker designed to be stable in systemic circulation and susceptible to cleavage by intracellular proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[][6] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

This application note details the conjugation of this peptide linker to a monoclonal antibody via its terminal carboxyl group. The primary amine groups on the antibody's surface, predominantly from lysine residues, serve as the conjugation sites. While an IgG antibody can have approximately 80-100 lysine residues, typically 30-40 are accessible for conjugation, leading to a heterogeneous mixture of conjugate species.[2] The protocol described herein is a standard method that can be optimized for specific antibodies and research needs.

Materials and Reagents

  • Monoclonal Antibody (mAb): Purity >95%, in a buffer free of primary amines (e.g., PBS).

  • Peptide Linker: this compound.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Store desiccated at -20°C.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent).

    • Dialysis cassette (10 kDa MWCO).

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the peptide.

Experimental Protocols

Preparation of Reagents
  • Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into PBS pH 7.4 using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.

  • Peptide Linker Solution: Dissolve the this compound peptide in a minimal amount of anhydrous DMF or DMSO. Then, dilute with Activation Buffer to the desired final concentration.

  • EDC/Sulfo-NHS Solution: Prepare fresh immediately before use. Dissolve EDC and Sulfo-NHS in Activation Buffer.

Conjugation of Peptide to Monoclonal Antibody

This two-step protocol first activates the peptide's carboxyl group with EDC and Sulfo-NHS, followed by the conjugation reaction with the antibody's amine groups.

Step 1: Activation of the Peptide Linker

  • In a microcentrifuge tube, combine the peptide linker solution with the freshly prepared EDC and Sulfo-NHS solution in Activation Buffer.

  • Use a molar excess of EDC and Sulfo-NHS over the peptide. A typical starting point is a 5 to 10-fold molar excess.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Monoclonal Antibody

  • Add the activated peptide solution to the prepared monoclonal antibody in PBS. A typical molar ratio of activated peptide to mAb is between 10:1 and 20:1.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM Tris-HCl. Incubate for 15 minutes at room temperature.

Purification of the Antibody-Peptide Conjugate

Remove unconjugated peptide and excess reagents using size-exclusion chromatography or dialysis.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a desalting column (e.g., G-25) with PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Elute with PBS and collect fractions. The antibody-peptide conjugate will elute in the void volume.

    • Monitor the protein concentration of the fractions by measuring absorbance at 280 nm.

    • Pool the protein-containing fractions.

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against 1 L of PBS, pH 7.4 at 4°C for at least 4 hours.

    • Change the dialysis buffer at least three times.

Characterization of the Antibody-Peptide Conjugate

3.4.1. Determination of Purity and Aggregation by SEC-HPLC

  • System: HPLC system with a UV detector.

  • Column: A suitable SEC column for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The chromatogram should show a major peak corresponding to the monomeric conjugate. The presence of earlier eluting peaks indicates aggregation.

3.4.2. Confirmation of Conjugation and Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (LC-MS)

  • Sample Preparation: The conjugate may need to be deglycosylated to simplify the mass spectrum.

  • System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.

  • Analysis: The deconvoluted mass spectrum will show a series of peaks corresponding to the naked antibody and the antibody conjugated with one, two, three, or more peptides. The average DAR can be calculated from the relative abundance of each species.

3.4.3. Orthogonal Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

  • System: HPLC system with a UV detector.

  • Column: A suitable HIC column.

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Analysis: The hydrophobicity of the conjugate increases with the number of conjugated peptides. HIC separates the different drug-loaded species, allowing for the determination of the DAR distribution.[]

Representative Data

The following table summarizes expected quantitative data from the characterization of a typical antibody-peptide conjugate prepared using this protocol.

ParameterMethodTypical Result
Purity (Monomer) SEC-HPLC> 95%
Aggregation SEC-HPLC< 5%
Average DAR Mass Spectrometry3.5 - 4.5
DAR Distribution HIC / Mass SpectrometryA heterogeneous mixture with species ranging from DAR 0 to >8.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (amine-free buffer) conjugation Conjugation Reaction (mAb + activated peptide, pH 7.4) mAb->conjugation peptide Peptide Linker (MC-GGFG-...) activation Peptide Activation (EDC/Sulfo-NHS, pH 6.0) peptide->activation reagents EDC / Sulfo-NHS (freshly prepared) reagents->activation activation->conjugation quench Quench Reaction (Tris buffer) conjugation->quench purify SEC or Dialysis (remove excess reagents) quench->purify final_product Purified Antibody- Peptide Conjugate purify->final_product sec_hplc SEC-HPLC (Purity, Aggregation) ms Mass Spectrometry (Identity, DAR) hic HIC (DAR Distribution) final_product->sec_hplc final_product->ms final_product->hic

Caption: A schematic of the experimental workflow for conjugating the peptide linker to a monoclonal antibody.

EDC-NHS Conjugation Chemistry

EDC_NHS_Chemistry peptide_cooh Peptide-COOH (Carboxyl Group) o_acylisourea O-acylisourea Intermediate (unstable) peptide_cooh->o_acylisourea + EDC edc EDC o_acylisourea->peptide_cooh Hydrolysis nhs_ester Sulfo-NHS Ester (amine-reactive, stable) o_acylisourea->nhs_ester + Sulfo-NHS sulfo_nhs Sulfo-NHS amide_bond Peptide-CO-NH-mAb (Stable Amide Bond) nhs_ester->amide_bond + mAb-NH2 mab_nh2 mAb-NH2 (Lysine Amine)

Caption: The two-step reaction mechanism of EDC/Sulfo-NHS mediated amide bond formation.

ADC Mechanism of Action

Assuming the peptide-conjugated antibody is further linked to a topoisomerase I inhibitor payload (e.g., a deruxtecan (B607063) analog).

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell adc Antibody-Peptide-Payload Conjugate (ADC) receptor Tumor Antigen (e.g., HER2) adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cleavage Proteolytic Cleavage of Peptide Linker lysosome->cleavage payload_release Released Payload (Topoisomerase I Inhibitor) cleavage->payload_release nucleus Nucleus payload_release->nucleus dna_damage DNA Damage nucleus->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: The intracellular trafficking and mechanism of action of a typical ADC.

DNA Damage Response Pathway

DNA_Damage_Pathway payload Topoisomerase I Inhibitor (Payload) top1cc Stabilized TOP1-DNA Cleavage Complex payload->top1cc replication_fork Replication Fork Collision top1cc->replication_fork dsb DNA Double-Strand Break (DSB) replication_fork->dsb atm_atr ATM/ATR Kinase Activation dsb->atm_atr chk1_chk2 CHK1/CHK2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Activation chk1_chk2->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) chk1_chk2->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Simplified signaling pathway of DNA damage response induced by a topoisomerase I inhibitor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency / Low DAR - Inactive EDC/Sulfo-NHS (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of peptide/reagents.- Use fresh, anhydrous EDC and Sulfo-NHS.- Verify pH of Activation (5.5-6.0) and Conjugation (7.2-7.5) buffers.- Increase the molar ratio of activated peptide to antibody.
Antibody Aggregation - High concentration of antibody or peptide.- Excessive cross-linking.- Hydrophobicity of the peptide.- Work with lower antibody concentrations (e.g., < 10 mg/mL).- Reduce the molar excess of EDC.- Include excipients like arginine or polysorbate 20 in the conjugation buffer.
Precipitation during reaction - Poor solubility of the peptide linker.- High concentration of EDC.- Ensure peptide is fully dissolved in DMF/DMSO before adding to aqueous buffer.- Reduce the amount of EDC used.

Conclusion

The protocol described provides a reliable method for conjugating the carboxyl-terminated peptide linker this compound to a monoclonal antibody. Successful conjugation is dependent on the quality of the reagents, careful control of reaction conditions, and appropriate purification and characterization of the final product. This foundational antibody-peptide conjugate serves as a versatile platform for the development of novel antibody-drug conjugates for targeted cancer therapy.

References

Application Notes and Protocols for the Synthesis and Characterization of an Antibody-Drug Conjugate using a Cleavable MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic toxicity.[1][2][3] The linker, which connects the antibody to the payload, is a critical component that dictates the stability of the ADC in circulation and the mechanism of drug release.

This document provides a detailed experimental procedure for the synthesis, purification, and characterization of an ADC utilizing the cleavable linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH. This linker features a peptide sequence (Gly-Gly-{D-Phe}-Gly) that is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][4][5] This enzymatic cleavage ensures the controlled release of the cytotoxic payload within the target cancer cells. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the development of novel ADCs.

Experimental Workflow Overview

The overall workflow for the synthesis and characterization of the ADC is depicted below. It involves the synthesis of the drug-linker conjugate, conjugation to the antibody, purification of the resulting ADC, and comprehensive characterization to ensure its quality and potency.

References

Application Notes and Protocols for Antibody-Drug Conjugates Utilizing a Cleavable MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody is combined with the potency of a small-molecule drug through a chemical linker. The linker is a critical component, ensuring the stability of the ADC in circulation and enabling the release of the payload at the target site. This document provides detailed application notes and protocols for the use of ADCs incorporating the enzyme-cleavable linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH, in cell-based assays.

The this compound linker is a tetrapeptide-based, cleavable linker. The peptide sequence is designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[][] This enzymatic cleavage mechanism facilitates the release of the cytotoxic payload within the target cancer cell, thereby minimizing systemic toxicity.[3] The maleimidocaproyl (MC) group allows for stable covalent attachment to the antibody, while the carboxy-methoxy-acetic acid moiety provides a point of attachment for the drug payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[][5]

These notes are intended to guide researchers in the preclinical in vitro evaluation of ADCs employing this linker system, focusing on assessing their target-specific cytotoxicity, internalization efficiency, and mechanism of action.

Mechanism of Action of an ADC with a Cleavable Peptide Linker

The therapeutic action of an ADC with the this compound linker follows a multi-step process. This process begins with the specific binding of the ADC's antibody component to a target antigen on the surface of a cancer cell and culminates in the intracellular release of the cytotoxic payload, leading to cell death.

ADC_Mechanism_of_Action Figure 1: ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A 1. ADC binds to target antigen on cancer cell surface B 2. Receptor-mediated endocytosis A->B Internalization C 3. Trafficking to lysosome B->C Vesicular Transport D 4. Enzymatic cleavage of linker by Cathepsins C->D Lysosomal Fusion E 5. Release of cytotoxic payload D->E Payload Liberation F 6. Payload induces cell death (e.g., DNA damage, apoptosis) E->F Cytotoxicity

Caption: ADC binding, internalization, and payload release pathway.

Data Presentation

The following tables present representative data from key cell-based assays for an ADC utilizing the this compound linker. This data is intended to be illustrative of typical results.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineAntigen ExpressionADC IC50 (nM)Naked Antibody (Control) IC50 (nM)Free Drug IC50 (nM)
Cell Line AHigh1.5> 10000.1
Cell Line BLow250> 10000.2
Cell Line CNegative> 1000> 10000.15

Table 2: Bystander Killing Effect

ConditionTarget Cells (Antigen-Positive) Viability (%)Bystander Cells (Antigen-Negative) Viability (%)
Untreated Co-culture100100
ADC-Treated Co-culture (10 nM)2560
ADC-Treated Bystander Monoculture (10 nM)N/A95

Table 3: Antibody Internalization Rate

Cell LineTime Point% Internalization (MFI Reduction)
Cell Line A (Antigen-Positive)0 hr0
1 hr35
4 hr70
24 hr90
Cell Line C (Antigen-Negative)24 hr< 5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[6][7]

Cytotoxicity_Assay_Workflow Figure 2: Cytotoxicity Assay Workflow start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h (cell adherence) seed->incubate1 treat Treat with serial dilutions of ADC, Ab, and free drug incubate1->treat incubate2 Incubate 72-120h treat->incubate2 reagent Add MTT/XTT reagent incubate2->reagent incubate3 Incubate 2-4h reagent->incubate3 read Read absorbance (570 nm for MTT) incubate3->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining ADC cytotoxicity.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.[8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[6]

  • ADC, unconjugated antibody, and free cytotoxic payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.

  • Solubilization solution (e.g., DMSO for MTT).[6]

  • 96-well clear-bottom microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.[8]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[8]

  • MTT/XTT Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

    • For XTT: Prepare the XTT/electron coupling agent mixture according to the manufacturer's instructions. Add 50 µL to each well and incubate for 2-4 hours.

  • Absorbance Measurement:

    • For MTT: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.[6]

    • For XTT: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic (4PL) curve fit.[6]

Protocol 2: Antibody Internalization Assay (pH-Sensitive Dye)

This assay confirms that the ADC is internalized by target cells, a prerequisite for cleavage of the linker in the lysosome.[10] This protocol utilizes a pH-sensitive dye that fluoresces in the acidic environment of the endosomes and lysosomes.[11]

Internalization_Assay_Logic Figure 3: Internalization Assay Logic start Start label_ab Label Antibody with pH-sensitive dye start->label_ab treat_cells Incubate labeled Ab with Ag+ and Ag- cells label_ab->treat_cells acid_wash Acid wash to quench surface fluorescence treat_cells->acid_wash measure Measure intracellular fluorescence (Flow Cytometry) acid_wash->measure compare Fluorescence in Ag+ > Ag- cells? measure->compare end_yes Internalization Confirmed compare->end_yes Yes end_no No Specific Internalization compare->end_no No

Caption: Logical flow for confirming specific ADC internalization.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.

  • Antibody to be tested (the ADC's antibody component).

  • pH-sensitive antibody labeling kit (e.g., pHrodo-based reagents).[10]

  • Flow cytometer.

  • Acidic wash buffer (e.g., glycine-HCl, pH 2.5).

  • FACS buffer (PBS with 2% FBS).

Procedure:

  • Antibody Labeling: Label the antibody with the pH-sensitive dye according to the manufacturer's protocol.[11]

  • Cell Treatment: Resuspend Ag+ and Ag- cells in FACS buffer. Add the labeled antibody to the cells at a predetermined concentration (e.g., 10 µg/mL) and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to assess kinetics. A 4°C control should be included to measure surface binding without internalization.

  • Washing: After incubation, wash the cells twice with cold FACS buffer.

  • Quenching (Optional but Recommended): To distinguish internalized from surface-bound antibody, briefly wash the cells with an acidic buffer to quench the fluorescence of any non-internalized, surface-bound dye. Neutralize immediately with a large volume of FACS buffer.[11]

  • Flow Cytometry: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI over time at 37°C, which is significantly lower at 4°C and in Ag- cells, indicates specific, receptor-mediated internalization.

Protocol 3: Bystander Killing Assay

This assay evaluates the ability of the released, cell-permeable payload to kill neighboring antigen-negative cells, a crucial mechanism for treating heterogeneous tumors.[8]

Materials:

  • Antigen-positive (Ag+) cell line.

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP).

  • ADC.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). As a control, seed a monoculture of the GFP-expressing Ag- cells. Incubate at 37°C, 5% CO2 for 24 hours.

  • ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader. This specifically quantifies the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[8]

Conclusion

The this compound linker represents a sophisticated component in the design of modern ADCs. Its enzyme-cleavable nature is designed to provide stable systemic circulation and targeted payload release within cancer cells. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of ADCs utilizing this linker technology. By systematically evaluating cytotoxicity, internalization, and the bystander effect, researchers can generate the critical data needed to advance promising ADC candidates in the drug development pipeline.

References

Application Notes and Protocols for Assessing the Stability of ADCs with a MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the payload and subsequent off-target toxicity, while also allowing for efficient cleavage and payload release upon internalization into target tumor cells.

This document provides detailed application notes and protocols for assessing the stability of an ADC utilizing the cleavable linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH. This peptide-based linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The inclusion of a D-phenylalanine ({D-Phe}) residue is intended to enhance proteolytic stability in plasma by making the linker less susceptible to degradation by serum proteases.

The following protocols outline key in vitro and in vivo assays to comprehensively evaluate the stability profile of ADCs employing this linker.

Key Stability Assessment Assays

A thorough evaluation of ADC stability involves a multi-faceted approach, including assessment of its stability in plasma, within the lysosomal compartment, and in a whole organism.

  • In Vitro Plasma Stability Assay: This assay determines the stability of the ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) by monitoring the change in the drug-to-antibody ratio (DAR) and the release of free payload over time. A stable ADC will exhibit minimal loss of its payload in plasma.

  • Lysosomal Stability (Cathepsin B Cleavage) Assay: This assay evaluates the susceptibility of the linker to cleavage by Cathepsin B, a key lysosomal protease. Efficient cleavage is necessary for the release of the cytotoxic payload within the target cell.

  • In Vivo Stability Assessment: This involves administering the ADC to an appropriate animal model (typically mice) and monitoring its pharmacokinetics, including the levels of intact ADC, total antibody, and free payload in circulation over time.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This protocol describes the assessment of ADC stability in plasma by measuring both the average DAR of the intact ADC and the concentration of released payload using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Test ADC with this compound linker

  • Control ADC (with a known stable or unstable linker, optional)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Dilute the test ADC to a final concentration of 100 µg/mL in plasma.

    • Prepare a control sample by diluting the ADC in PBS to the same concentration.

    • Incubate all samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • Sample Preparation for Intact ADC (DAR) Analysis:

    • Thaw plasma samples on ice.

    • Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.

    • Wash the beads with wash buffer to remove non-specifically bound proteins.

    • Elute the ADC from the beads using elution buffer and immediately neutralize with neutralization buffer.

  • Sample Preparation for Released Payload Analysis:

    • To the plasma samples, add 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the free payload.

    • Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Intact ADC (DAR) Analysis:

      • Analyze the purified ADC using a suitable reversed-phase or size-exclusion column coupled to a high-resolution mass spectrometer.

      • Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded species (DAR 0, 1, 2, etc.).

      • Calculate the average DAR at each time point.

    • Released Payload Analysis:

      • Analyze the extracted supernatant using a reversed-phase column and a triple quadrupole or high-resolution mass spectrometer operating in MRM or full scan mode.

      • Quantify the free payload by comparing its peak area to a standard curve of the pure payload.

Data Analysis:

  • Plot the average DAR as a function of time.

  • Plot the concentration of the released payload as a function of time.

  • Calculate the half-life (t₁/₂) of the ADC in plasma.

Protocol 2: Lysosomal Stability - Cathepsin B Cleavage Assay

This protocol uses a fluorometric assay to determine the rate of linker cleavage by recombinant human Cathepsin B.

Materials:

  • Test ADC or a model peptide-fluorophore conjugate of the linker

  • Recombinant Human Cathepsin B

  • Cathepsin B Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Fluorogenic Cathepsin B substrate (e.g., Z-RR-AMC) as a positive control

  • Cathepsin B inhibitor (e.g., CA-074) as a negative control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

    • Prepare serial dilutions of the test ADC or model conjugate in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add 50 µL of the activated Cathepsin B solution.

    • Add 50 µL of the test ADC/conjugate dilutions to the wells.

    • Include positive control wells with the fluorogenic substrate and negative control wells with the inhibitor.

    • Include blank wells with only the assay buffer.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 1-2 hours (excitation ~360 nm, emission ~460 nm for AMC).

Data Analysis:

  • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Compare the cleavage rate of the test linker to that of the positive control.

Protocol 3: In Vivo Stability Assessment in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo stability of the ADC in mice.[1]

Materials:

  • Test ADC

  • Appropriate mouse strain (e.g., BALB/c or athymic nude)

  • Intravenous (IV) injection equipment

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • ELISA and LC-MS/MS equipment and reagents

Procedure:

  • Animal Dosing:

    • Administer the ADC to a cohort of mice via a single IV injection (e.g., through the tail vein). A typical dose might be 1-10 mg/kg.

  • Sample Collection:

    • Collect blood samples from a subset of mice at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr) post-injection.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Total Antibody ELISA: Quantify the total antibody concentration (both conjugated and unconjugated) in the plasma samples using a standard sandwich ELISA.

    • Intact ADC ELISA: Quantify the concentration of intact ADC (antibody with at least one payload attached) using an ELISA format where the capture antibody binds the antibody portion of the ADC and the detection antibody binds the payload.

    • Free Payload LC-MS/MS: Quantify the concentration of the released payload in the plasma using the LC-MS/MS method described in Protocol 1.

Data Analysis:

  • Plot the plasma concentration-time profiles for the total antibody, intact ADC, and free payload.

  • Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) for each analyte.

  • The difference between the total antibody and intact ADC concentrations represents the amount of deconjugated antibody.

Data Presentation

The quantitative data from these stability assays should be summarized in clear and concise tables to facilitate comparison.

Table 1: In Vitro Plasma Stability of Peptide Linker ADCs

Linker SequenceSpeciesIncubation Time (h)% Intact ADC RemainingReleased Payload (ng/mL)Reference
MC-Gly-Gly-{D-Phe}-Gly- Human96Expected >90%Expected LowThis Study
MC-Gly-Gly-{D-Phe}-Gly- Mouse96Expected >85%Expected LowThis Study
Val-CitHuman96~95%Low[2]
Val-CitMouse96~50-70%High[3]
Gly-Gly-Phe-GlyHuman168>90%Low[4]

Table 2: Lysosomal Protease Cleavage of Peptide Linkers

Linker SequenceProteaseRelative Cleavage Rate (%)Reference
MC-Gly-Gly-{D-Phe}-Gly- Cathepsin BTo be determinedThis Study
Val-CitCathepsin B100 (reference)[5][6]
Gly-Gly-Phe-GlyCathepsin BModerate[4]
Val-AlaCathepsin BHigh[7]

Table 3: In Vivo Stability of ADCs in Mice

ADC LinkerDosing (mg/kg)Time Point (h)Total Antibody (µg/mL)Intact ADC (µg/mL)Free Payload (ng/mL)Reference
MC-Gly-Gly-{D-Phe}-Gly- 524To be determinedTo be determinedTo be determinedThis Study
Val-Cit524HighModerateModerate-High[3]
Non-cleavable524HighHighLow[7]

Note: Expected values for the MC-Gly-Gly-{D-Phe}-Gly- linker are based on the rationale of incorporating a D-amino acid to improve plasma stability.

Visualizations

Signaling Pathway of ADC Action

ADC_Pathway ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a cathepsin-cleavable ADC.

Experimental Workflow for In Vitro Plasma Stability

Plasma_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Start Start: ADC + Plasma/PBS Incubate Incubate at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample DAR_Analysis Intact ADC Analysis (Immunoaffinity Capture + LC-MS) Sample->DAR_Analysis Payload_Analysis Free Payload Analysis (Protein Precipitation + LC-MS/MS) Sample->Payload_Analysis DAR_Plot Plot Average DAR vs. Time DAR_Analysis->DAR_Plot Payload_Plot Plot [Payload] vs. Time Payload_Analysis->Payload_Plot

Caption: Workflow for the in vitro plasma stability assay.

Logical Relationship of Stability Assays

Stability_Assays Overall_Stability Overall ADC Stability Profile Plasma_Stability In Vitro Plasma Stability Plasma_Stability->Overall_Stability Predicts Systemic Payload Retention Lysosomal_Cleavage Lysosomal Stability (Cathepsin B Cleavage) Lysosomal_Cleavage->Overall_Stability Confirms Mechanism of Action In_Vivo_Stability In Vivo Stability In_Vivo_Stability->Overall_Stability Integrates All Factors in a Biological System

Caption: Interrelationship of key ADC stability assays.

References

Application Notes and Protocols for MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH in Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a specialized, cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2][3][] As a critical component of ADCs, this peptide-based linker connects a monoclonal antibody to a potent cytotoxic payload. Its strategic design allows for stable conjugation in systemic circulation and specific cleavage within the tumor microenvironment or inside cancer cells, thereby enabling the precise delivery of the therapeutic agent and minimizing off-target toxicity. This document provides detailed application notes and experimental protocols for the use of this linker in immunotherapy research.

The primary application of this compound in immunotherapy is as a component of ADCs, which represent a powerful strategy for cancer treatment.[1] The antibody component of the ADC directs the conjugate to a specific antigen on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, and the linker is cleaved, releasing the cytotoxic payload and inducing cancer cell death.

Mechanism of Action

The this compound linker is designed to be cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of cancer cells.[5] The peptide sequence, particularly the presence of Phenylalanine (Phe), is recognized by these enzymes. The inclusion of a D-isomer of Phenylalanine ({D-Phe}) may influence the linker's stability and cleavage kinetics. Upon enzymatic cleavage, a self-immolative cascade is typically initiated, leading to the release of the unmodified cytotoxic drug.

ADC Mechanism of Action with Cleavable Linker ADC Antibody-Drug Conjugate (MC-Gly-Gly-{D-Phe}-Gly Linker) Binding Binding ADC->Binding 1. Targeting TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Uptake Antigen Tumor-Specific Antigen Antigen->Binding Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin Activity) Endosome->Lysosome Fusion Cleavage Linker Cleavage Lysosome->Cleavage 3. Enzymatic Action PayloadRelease Payload Release Cleavage->PayloadRelease 4. Drug Liberation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: General mechanism of an ADC utilizing a protease-cleavable linker.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the precise this compound linker is not extensively available in public literature, data from ADCs with similar peptide linkers, such as the Gly-Gly-Phe-Gly sequence found in Enhertu (trastuzumab deruxtecan), can provide valuable insights into expected performance.[6][][8] The tables below are templates that researchers can use to structure and present their own data when characterizing ADCs synthesized with the this compound linker.

Table 1: In Vitro Cytotoxicity of ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Control Antibody IC50 (nM)Free Drug IC50 (nM)
Cell Line AHighData>1000Data
Cell Line BLowData>1000Data
Cell Line CNegative>1000>1000Data

Table 2: In Vivo Antitumor Efficacy of ADC in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Response Rate (%)
Vehicle Control-00
ADCDataDataData
Control AntibodyDataDataData
Free DrugDataDataData

Experimental Protocols

Protocol 1: Synthesis and Characterization of an ADC with this compound Linker

This protocol outlines the general steps for conjugating the linker-payload to a monoclonal antibody.

ADC Synthesis Workflow Step1 1. Antibody Preparation (e.g., partial reduction of disulfides) Step3 3. Conjugation Reaction (Antibody + Linker-Payload) Step1->Step3 Step2 2. Linker-Payload Activation (e.g., with NHS ester) Step2->Step3 Step4 4. Purification (e.g., Size Exclusion Chromatography) Step3->Step4 Step5 5. Characterization (DAR, Purity, etc.) Step4->Step5

Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate.

Materials:

  • Monoclonal antibody (mAb) specific to the target antigen.

  • This compound linker pre-conjugated to the desired cytotoxic payload (Linker-Payload).

  • Reducing agent (e.g., TCEP).

  • Conjugation buffer (e.g., PBS, pH 7.4).

  • Quenching reagent (e.g., N-acetyl cysteine).

  • Purification column (e.g., Size Exclusion Chromatography - SEC).

  • Analytical instruments for characterization (UV-Vis spectrophotometer, HPLC, Mass Spectrometer).

Procedure:

  • Antibody Preparation:

    • Partially reduce the interchain disulfide bonds of the mAb using a controlled concentration of a reducing agent like TCEP. This generates reactive thiol groups for conjugation.

    • Incubate the reaction for a specified time at a controlled temperature.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-activated Linker-Payload in a suitable organic solvent (e.g., DMSO).

    • Add the activated Linker-Payload solution to the reduced mAb solution at a specific molar ratio to control the Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a quenching reagent, such as N-acetyl cysteine, to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[9][][11][12]

    • Purity and Aggregation: Analyze the purity and presence of aggregates using SEC-HPLC.

    • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADC against cancer cells.

Materials:

  • Target-positive and target-negative cancer cell lines.

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free cytotoxic drug.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

    • Remove the old medium from the wells and add the different concentrations of the test articles.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability data against the log of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antibody Internalization Assay using Flow Cytometry

This protocol assesses the ability of the ADC to be internalized by target cells.

ADC Internalization Assay Workflow Step1 1. Label ADC (with a pH-sensitive dye) Step2 2. Incubate with Cells (at 37°C and 4°C) Step1->Step2 Step3 3. Quench Surface Fluorescence (or use acidic wash) Step2->Step3 Step4 4. Analyze by Flow Cytometry (measure intracellular fluorescence) Step3->Step4

Caption: Workflow for assessing ADC internalization via flow cytometry.

Materials:

  • Target-positive cells.

  • Fluorescently labeled ADC (e.g., using a pH-sensitive dye that fluoresces in the acidic environment of endosomes/lysosomes).

  • Flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Harvest and wash the target cells.

  • Incubation:

    • Incubate the cells with the fluorescently labeled ADC at 37°C to allow for internalization.

    • As a control, incubate another set of cells with the labeled ADC at 4°C to allow only for surface binding without internalization.

  • Quenching/Washing:

    • After incubation, wash the cells to remove unbound ADC.

    • For the 37°C sample, you can add a quenching agent to quench the fluorescence of the non-internalized, surface-bound ADC or use an acidic buffer to strip it off.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry buffer.

    • Acquire the fluorescence data on a flow cytometer.

  • Data Analysis:

    • Compare the mean fluorescence intensity (MFI) of the cells incubated at 37°C (internalized) with those at 4°C (surface-bound). An increase in MFI at 37°C indicates internalization.

Conclusion

The this compound linker is a valuable tool in the development of ADCs for immunotherapy. Its cleavable nature allows for the targeted release of cytotoxic agents within cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity. The protocols provided herein offer a framework for the synthesis, characterization, and in vitro evaluation of ADCs utilizing this advanced linker technology. Careful optimization of each experimental step is crucial for the successful development of novel and effective ADC-based cancer therapies.

References

Application Notes and Protocols for In Vitro Cleavage Assay of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidomimetic compound, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH, is a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker's role is critical; it must remain stable in systemic circulation and then be efficiently cleaved to release the cytotoxic payload upon internalization into the target tumor cell.

This document provides a detailed protocol for an in vitro enzymatic cleavage assay to evaluate the stability and cleavage kinetics of the this compound linker. The Gly-Gly-Phe-Gly tetrapeptide sequence is a known substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[6][7] Therefore, this assay focuses on the use of Cathepsin B to simulate the intracellular conditions that trigger drug release.

Principle of the Assay

The in vitro cleavage assay is designed to quantify the enzymatic degradation of the linker by monitoring the disappearance of the parent compound and the appearance of its cleavage products over time. The reaction is initiated by incubating the linker with a specific protease, such as Cathepsin B, under optimized conditions. Aliquots of the reaction mixture are taken at various time points, and the enzymatic activity is quenched. The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate and identify the parent linker and its fragments.

Materials and Reagents

ReagentSupplierCatalog No.Storage
This compoundMedChemExpressHY-101535-20°C
Recombinant Human Cathepsin BR&D Systems953-CY-80°C
Dithiothreitol (DTT)Sigma-AldrichD0632Room Temp
Sodium Acetate (B1210297)Sigma-AldrichS2889Room Temp
Acetic AcidSigma-Aldrich695092Room Temp
Acetonitrile (HPLC Grade)Fisher ScientificA998Room Temp
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508Room Temp
Ultrapure WaterMillipore-Room Temp

Experimental Protocols

Preparation of Solutions
  • Assay Buffer (50 mM Sodium Acetate, pH 5.5, containing 2 mM DTT):

    • Dissolve 410 mg of sodium acetate in 90 mL of ultrapure water.

    • Adjust the pH to 5.5 with acetic acid.

    • Bring the final volume to 100 mL with ultrapure water.

    • Just before use, add 3.09 mg of DTT to 10 mL of the buffer for a final concentration of 2 mM. Prepare this fresh.

  • Substrate Stock Solution (10 mM):

    • Dissolve the required amount of this compound in DMSO to a final concentration of 10 mM.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Enzyme Stock Solution (1 µM):

    • Reconstitute lyophilized Cathepsin B in the Assay Buffer to a stock concentration of 1 µM.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Quenching Solution (1% TFA in Acetonitrile):

    • Add 1 mL of TFA to 99 mL of acetonitrile.

Enzymatic Cleavage Assay
  • Prepare the reaction mixture in a microcentrifuge tube on ice.

  • Add 80 µL of Assay Buffer.

  • Add 10 µL of the 10 mM substrate stock solution (final concentration 1 mM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 1 µM Cathepsin B stock solution (final concentration 100 nM).

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL of the reaction mixture.

  • Immediately quench the reaction by adding the 10 µL aliquot to 90 µL of the Quenching Solution.

  • Vortex briefly and store the quenched samples at -20°C until HPLC-MS analysis.

HPLC-MS Analysis

The cleavage of the linker can be monitored by reverse-phase HPLC coupled with mass spectrometry (LC-MS).

  • HPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Fragmentation analysis (MS/MS) should be performed on the parent ion and any potential cleavage products to confirm their identities.

Data Presentation

The percentage of the remaining parent linker at each time point should be calculated from the peak area in the HPLC chromatogram. The results can be summarized in a table for easy comparison.

Time (minutes)Parent Linker Remaining (%)
0100
1585
3065
6040
12015
240<5

Note: The data presented above is for illustrative purposes only and will vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Analysis prep_buffer Prepare Assay Buffer prep_substrate Prepare Substrate Stock prep_buffer->prep_substrate prep_enzyme Prepare Enzyme Stock prep_substrate->prep_enzyme mix Combine Buffer and Substrate prep_enzyme->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Add Enzyme preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench Reaction aliquot->quench hplc HPLC Separation quench->hplc ms MS Detection hplc->ms data Data Analysis ms->data

Caption: Workflow for the in vitro cleavage assay.

Signaling Pathway of ADC Action

adc_action ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Payload Released Cytotoxic Payload ADC->Payload Release Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Activation CathepsinB->ADC Linker Cleavage CellDeath Cell Death Payload->CellDeath Induction

Caption: Mechanism of ADC-mediated cell killing.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro cleavage assay to assess the enzymatic lability of the this compound linker. The described methodology, utilizing Cathepsin B and analysis by HPLC-MS, allows for a robust evaluation of linker stability and cleavage kinetics. This is a critical step in the preclinical development of novel Antibody-Drug Conjugates. The provided workflows and diagrams serve to clarify the experimental process and the underlying biological mechanism.

References

Application Notes and Protocols for the Characterization of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] The intricate structure of ADCs, comprising a mAb, a cytotoxic payload, and a chemical linker, necessitates a comprehensive suite of analytical techniques to ensure their quality, efficacy, and safety.[2][3][4] This document provides detailed application notes and protocols for the characterization of ADCs utilizing the cleavable linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH.[][6] This linker system, which incorporates a peptide sequence (Gly-Gly-Phe-Gly), is designed to be stable in systemic circulation and susceptible to cleavage by lysosomal enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment.[7][8]

The following sections will detail the critical quality attributes (CQAs) of these ADCs and the corresponding analytical methods for their evaluation, including Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Capillary Electrophoresis (CE-SDS).

General Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of ADCs. The following diagram illustrates a typical analytical workflow, starting from initial characterization to in-depth analysis of critical quality attributes.

ADC_Workflow cluster_0 Initial Characterization cluster_1 In-depth Analysis cluster_2 Further Characterization Intact_MS Intact Mass Analysis (Confirmation of Conjugation) HIC Hydrophobic Interaction Chromatography (HIC) (DAR & Drug Load Distribution) Intact_MS->HIC Confirm gross conjugation UV_Vis UV/Vis Spectroscopy (Protein Concentration & DAR Estimate) UV_Vis->HIC RP_HPLC Reversed-Phase HPLC (Purity & Impurities) HIC->RP_HPLC CE_SDS Capillary Electrophoresis (CE-SDS) (Purity & Heterogeneity) HIC->CE_SDS SEC Size Exclusion Chromatography (SEC) (Aggregation & Fragmentation) Stability Stability Studies (Thermal, pH, Plasma) SEC->Stability Peptide_Mapping Peptide Mapping LC-MS/MS (Conjugation Site & PTMs) RP_HPLC->Peptide_Mapping CE_SDS->Peptide_Mapping Bioassays Biological Assays (Potency & Cytotoxicity) Peptide_Mapping->Bioassays Stability->Bioassays

A general workflow for the analytical characterization of ADCs.

Mass Spectrometry for Intact and Subunit Analysis

Mass spectrometry (MS) is a cornerstone technique for the primary structural confirmation of ADCs. It provides information on the molecular weight of the intact ADC, the light chain, and the heavy chain, allowing for the confirmation of successful conjugation and an initial assessment of the drug-to-antibody ratio (DAR).

Experimental Protocol:
  • Sample Preparation:

    • For intact mass analysis, desalt the ADC sample (approximately 100 µg) using a C4 ZipTip or equivalent. Elute in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).

    • For subunit analysis, reduce the ADC (approximately 50 µg) with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 30 minutes to separate the light and heavy chains.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1290 Infinity II Bio LC System or equivalent.[9]

    • Column: Agilent AdvanceBio RP-mAb C4, 2.1 x 100 mm, 3.5 µm or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[10]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Data Analysis: Deconvolute the raw mass spectra using appropriate software (e.g., Agilent MassHunter BioConfirm) to obtain the zero-charge mass of the intact ADC and its subunits.[10]

Data Presentation:
AnalyteExpected Mass (Da)Observed Mass (Da)
Intact ADC (DAR=0)~150,000Example: 150,010
Intact ADC (DAR=2)~151,500Example: 151,512
Intact ADC (DAR=4)~153,000Example: 153,015
Light Chain~25,000Example: 25,005
Heavy Chain~50,000Example: 50,008
Heavy Chain + 1 Drug~50,750Example: 50,759

Note: Expected masses are illustrative and will vary based on the specific mAb and payload.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[11] The conjugation of the hydrophobic linker-payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

Experimental Protocol:
  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HIC Parameters:

    • LC System: Agilent 1290 Infinity II Bio LC System or equivalent.[9]

    • Column: Agilent AdvanceBio HIC, 4.6 x 100 mm, 3.5 µm or equivalent.[12]

    • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

    • Gradient: A descending salt gradient from 100% A to 100% B over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = (Σ(Peak Area_i * DAR_i)) / (Σ(Peak Area_i))

Data Presentation:
Drug-Loaded SpeciesRetention Time (min)Peak Area (%)
DAR 0Example: 8.5Example: 10.2
DAR 2Example: 12.1Example: 35.5
DAR 4Example: 15.3Example: 40.8
DAR 6Example: 18.2Example: 12.3
DAR 8Example: 20.5Example: 1.2
Weighted Average DAR Example: 3.9

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Size Exclusion Chromatography (SEC) is a critical method for monitoring the presence of aggregates and fragments in ADC preparations.[13][14][15] Aggregation is a common degradation pathway for biotherapeutics and can impact both efficacy and immunogenicity.[16]

Experimental Protocol:
  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • SEC Parameters:

    • LC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[14]

    • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent.[13][14]

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Data Presentation:
SpeciesRetention Time (min)Peak Area (%)
AggregatesExample: 9.8Example: 1.5
MonomerExample: 12.5Example: 98.0
FragmentsExample: 15.2Example: 0.5

Capillary Electrophoresis (CE-SDS) for Purity and Heterogeneity

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) is a high-resolution technique used to assess the purity and heterogeneity of ADCs under both reducing and non-reducing conditions.[17][18][19] It provides information on the molecular weight and relative abundance of different species.

Experimental Protocol:
  • Sample Preparation:

    • Non-reducing: Mix the ADC sample (1-2 mg/mL) with a non-reducing sample buffer containing iodoacetamide.

    • Reducing: Mix the ADC sample (1-2 mg/mL) with a reducing sample buffer containing DTT and heat at 70°C for 10 minutes.

  • CE-SDS Parameters:

    • CE System: Beckman Coulter PA 800 Plus or equivalent.

    • Capillary: Bare-fused silica (B1680970) capillary.

    • Gel Buffer: SDS-MW gel buffer.

    • Separation Voltage: Constant voltage, e.g., -15 kV.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Determine the migration times and corrected peak areas for all species.

    • Calculate the percentage purity based on the main peak area.

Data Presentation:
ConditionSpeciesMigration Time (min)Corrected Peak Area (%)
Non-reducingIntact ADCExample: 10.2Example: 97.5
FragmentsExample: 8.5Example: 2.5
ReducingHeavy ChainExample: 9.8Example: 65.0
Light ChainExample: 7.5Example: 33.0
ImpuritiesMultipleExample: 2.0

ADC Mechanism of Action and Linker Cleavage

The therapeutic efficacy of this ADC is predicated on its targeted delivery to cancer cells, internalization, and subsequent release of the cytotoxic payload. The this compound linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment.[7][8]

ADC_MOA cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action ADC_circ ADC in Circulation (Stable Linker) Binding ADC Binds to Tumor Antigen ADC_circ->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Lysosomal Proteases Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxic Effect

Proposed mechanism of action for the ADC.

Conclusion

The comprehensive analytical characterization of ADCs is paramount for ensuring their quality, safety, and efficacy. The protocols outlined in this document provide a robust framework for the analysis of ADCs featuring the this compound linker. By employing a combination of MS, HIC, SEC, and CE-SDS, researchers and drug development professionals can gain a thorough understanding of the critical quality attributes of these complex biotherapeutics, thereby facilitating their successful development and clinical translation.

References

Application Notes and Protocols for Payload Delivery Studies Using MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a peptide-based, enzymatically cleavable linker designed for the development of antibody-drug conjugates (ADCs).[][2] ADCs are a targeted therapeutic modality that utilizes the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to antigen-expressing cells, such as cancer cells.[3] The linker component of an ADC is critical for its stability in circulation and the efficient release of the payload at the target site. This particular linker is designed to be cleaved by lysosomal proteases, specifically cathepsins, which are often upregulated in the tumor microenvironment.[4][5] The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is recognized and cleaved by cathepsin L and, to a lesser extent, cathepsin B.[4][6][7] The incorporation of a D-phenylalanine residue is intended to enhance the linker's stability against other proteases. This document provides detailed application notes and protocols for the use of this compound in payload delivery studies.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is provided in the table below.

PropertyValueReference
Molecular Formula C28H36N6O10[]
Molecular Weight 616.62 g/mol []
Appearance Solid
Purity >95%
Solubility Soluble in DMSO
Storage Store at -20°C

Mechanism of Action: Payload Delivery via Cathepsin Cleavage

The targeted delivery of a cytotoxic payload using an ADC constructed with the this compound linker follows a multi-step process, as illustrated in the signaling pathway diagram below.

ADC_Mechanism Mechanism of Action of an ADC with a Cleavable Linker cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome (Cathepsin L/B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage by Cathepsins Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

ADC Payload Delivery Pathway

Experimental Protocols

Detailed protocols for key experiments in the evaluation of ADCs utilizing the this compound linker are provided below.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of the this compound linker to a payload containing a suitable functional group for amide bond formation.

Materials:

  • This compound linker

  • Payload with a primary amine or other suitable functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the this compound linker and NHS in anhydrous DMF.

  • Add DCC to the solution and stir at room temperature for 2 hours to activate the carboxylic acid group of the linker.

  • Add the payload to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the drug-linker conjugate using preparative HPLC.

  • Characterize the purified product by Mass Spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the drug-linker to the antibody via maleimide-thiol chemistry.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-linker conjugate with a maleimide (B117702) group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP in PBS at 37°C for 2 hours.

  • Remove excess TCEP by buffer exchange using an SEC column equilibrated with PBS.

  • Immediately add the drug-linker conjugate (dissolved in a small amount of a compatible organic solvent like DMSO and then diluted in PBS) to the reduced mAb solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.

  • Incubate the reaction mixture at 4°C for 16 hours with gentle mixing.

  • Remove the unreacted drug-linker by purification using an SEC column equilibrated with PBS.

  • Concentrate the purified ADC using a suitable centrifugal filtration device.

  • Determine the protein concentration and drug-to-antibody ratio (DAR) of the final ADC product.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Here, we describe the determination of the average DAR using UV-Vis spectrophotometry.

Materials:

  • Purified ADC

  • Unconjugated monoclonal antibody

  • Free drug-linker

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_A,280_) and the drug-linker at its maximum absorbance wavelength (λ_max_) (ε_D,λmax_) and at 280 nm (ε_D,280_).

  • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug-linker (A_λmax_).

  • Calculate the concentration of the antibody (C_A_) and the drug (C_D_) in the ADC solution using the following equations based on the Beer-Lambert law:

    • C_D_ = A_λmax_ / ε_D,λmax_

    • A_A,280_ = A_280_ - (C_D_ * ε_D,280_)

    • C_A_ = A_A,280_ / ε_A,280_

  • Calculate the average DAR using the following formula:

    • DAR = C_D_ / C_A_

Representative Data: The following table provides representative DAR values for an ADC with a GGFG linker, which is structurally similar to the linker of interest.

MethodAverage DARReference
UV-Vis Spectroscopy 3.8[General ADC Literature]
Hydrophobic Interaction Chromatography (HIC) 3.9[General ADC Literature]
Mass Spectrometry (MS) 4.0[General ADC Literature]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target and non-target cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

  • Remove the old medium from the cells and add the serially diluted test articles. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Representative Data: The following table shows representative IC50 values for an ADC with a GGFG linker in antigen-positive and antigen-negative cell lines.

Cell LineAntigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
Cell Line A Positive5.2>10000.8
Cell Line B Negative>1000>10001.0
Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of the ADC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Antigen-positive tumor cells

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously implant the antigen-positive tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).

  • Administer the treatments intravenously at the predetermined dosing schedule.

  • Measure the tumor volume and body weight of the mice two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Representative Data: The following table provides representative tumor growth inhibition (TGI) data for an ADC with a GGFG linker in a xenograft model.

Treatment GroupDose (mg/kg)TGI (%) at Day 21
Vehicle Control -0
Unconjugated Antibody 1015
ADC 165
ADC 395

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Conjugation_Workflow ADC Conjugation and Purification Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation Linker Linker Activation Payload_Coupling Payload Coupling Linker->Payload_Coupling Purification1 HPLC Purification Payload_Coupling->Purification1 Ab_Reduction Antibody Reduction Purification1->Ab_Reduction Conjugation Drug-Linker Conjugation Ab_Reduction->Conjugation Purification2 SEC Purification Conjugation->Purification2 Characterization Characterization (DAR, etc.) Purification2->Characterization

ADC Conjugation Workflow

InVitro_Workflow In Vitro Evaluation Workflow Cell_Seeding Cell Seeding (Antigen +/-) Treatment Treatment with ADC, Ab, and Payload Cell_Seeding->Treatment Incubation Incubation (72-96h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

In Vitro Cytotoxicity Assay Workflow

Conclusion

The this compound linker is a valuable tool for the development of targeted ADCs. Its cathepsin-cleavable nature allows for the specific release of cytotoxic payloads within the tumor microenvironment, potentially leading to improved efficacy and a wider therapeutic window. The protocols and application notes provided in this document offer a comprehensive guide for researchers to effectively utilize this linker in their payload delivery studies. Careful characterization of the resulting ADC, including DAR determination, and thorough in vitro and in vivo evaluation are essential for the successful development of novel cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Conjugation of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the conjugation efficiency of the ADC linker peptide, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve low conjugation efficiency of my carboxylated peptide?

A1: The initial and most critical step is the activation of the terminal carboxylic acid group. For peptides like this compound, this is commonly achieved by converting the carboxyl group into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.[1] This is typically done using a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS or its water-soluble analog, Sulfo-NHS.[2][3][4]

Q2: Which coupling reagents are recommended for this type of peptide conjugation?

A2: EDC is a widely used and effective water-soluble carbodiimide for conjugating peptides to proteins or other amine-containing molecules.[2][3] For potentially difficult couplings or to minimize side reactions, other reagents such as onium salt-based (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) reagents can be considered.[2][5] COMU, which is based on OxymaPure, offers a safer and more soluble alternative to HOBt-based reagents.[5]

Q3: What are the optimal reaction conditions (pH, temperature) for the conjugation reaction?

A3: The activation of the carboxyl group with EDC/NHS is most efficient at a pH between 4.5 and 7.2.[6] However, the subsequent reaction of the NHS-activated peptide with a primary amine is more efficient at a pH of 7 to 8.[6] Therefore, a two-step protocol is often recommended, starting with activation at a lower pH (e.g., in MES buffer) and then increasing the pH for the coupling step (e.g., in PBS).[6][7] Reactions are typically performed at room temperature, but for challenging couplings, elevating the temperature can improve efficiency, though this may also increase the risk of side reactions like racemization.[5][8]

Q4: What are common side reactions to be aware of during conjugation?

A4: Several side reactions can occur during peptide synthesis and conjugation, including:

  • Racemization: Loss of stereochemical integrity at the chiral centers of the amino acids.[9][10]

  • Aggregation: The peptide chains may self-associate, which can hinder the reaction.[8]

  • N-acylurea formation: A side reaction of carbodiimides that can lead to an inactive carboxyl group.[2][9]

  • Aspartimide formation: Can occur under both acidic and basic conditions if an aspartic acid residue is present.[8]

  • Diketopiperazine formation: This is more common at the dipeptide stage during solid-phase synthesis.[8][10]

Q5: How can I monitor the progress of my conjugation reaction and characterize the final product?

A5: The progress of the conjugation reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[] The final conjugate should be thoroughly characterized to confirm its identity, purity, and the degree of conjugation. Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, is a powerful tool for determining the molecular weight of the conjugate and confirming the successful coupling.[12][13][14]

Troubleshooting Guides

Guide 1: Low or No Conjugation Product Observed
Possible Cause Recommended Solution
Inefficient Carboxyl Activation Ensure your EDC and NHS/Sulfo-NHS are fresh and have been stored correctly, as EDC is moisture-sensitive.[7] Prepare EDC and Sulfo-NHS solutions immediately before use.[7] Optimize the molar ratio of EDC and NHS to your peptide; a molar excess is typically required.[15]
Suboptimal pH Verify the pH of your reaction buffers. Use a two-step pH process: activate the carboxyl group at pH 5.0-6.0 and then perform the coupling to the amine at pH 7.2-8.0.[6]
Peptide Aggregation If your peptide is prone to aggregation, consider changing the solvent to N-methylpyrrolidone (NMP) or adding DMSO.[8] Sonication of the reaction mixture can also help to break up aggregates.[8]
Steric Hindrance If the target amine is sterically hindered, consider using a more powerful coupling reagent like HATU or a phosphonium-based reagent.[5] You can also try increasing the reaction time or performing the reaction at a slightly elevated temperature.[5][16]
Hydrolysis of Activated Ester The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions.[4] The addition of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate, increasing the likelihood of successful conjugation.[4]
Guide 2: Presence of Multiple Peaks or Impurities in Analysis
Possible Cause Recommended Solution
Unreacted Starting Materials After the reaction, purify the conjugate using techniques like size exclusion chromatography (SEC) or HPLC to remove unreacted peptide and the molecule it is being conjugated to.[]
Side Reaction Products To minimize racemization, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to the reaction mixture.[17] To reduce N-acylurea formation, ensure an efficient reaction by optimizing stoichiometry and reaction time.
Peptide Degradation Ensure the reaction conditions are not too harsh. Avoid prolonged exposure to very high or low pH. If using elevated temperatures, monitor the reaction closely for degradation products.
Contaminants in Starting Materials Ensure that both the peptide and the molecule it is being conjugated to are of high purity before starting the reaction.[][18]

Quantitative Data Summary

Table 1: Common Coupling Reagents for Carboxyl Activation

Reagent ClassExamplesKey Features & Considerations
Carbodiimides EDC, DCC, DICEDC is water-soluble, making it ideal for bioconjugation in aqueous buffers.[2][3] DCC and DIC are used in organic solvents; the dicyclohexylurea byproduct of DCC is insoluble and can be challenging to remove in solid-phase synthesis.[17][19]
Aminium/Uronium Salts HBTU, HATU, TBTU, COMUGenerally provide high coupling efficiency and fast reaction times.[5] HATU is often more reactive than HBTU.[5] COMU is a safer alternative to reagents containing HOBt. Can cause guanidinylation of the N-terminus if used in excess.
Phosphonium Salts PyBOP, PyAOPKnown for clean reactions with minimal side reactions. PyAOP is particularly effective for coupling N-methylated amino acids.[17]

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a general guideline. Optimization of reagent concentrations, reaction times, and temperatures may be necessary for specific applications.[4][6][7]

Materials:

  • This compound peptide

  • Amine-containing molecule (e.g., protein, antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Desalting column for purification

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in the Activation Buffer to the desired concentration.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the peptide solution. A common starting point is a 2- to 10-fold molar excess.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated peptide solution to the amine-containing molecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[20]

    • Alternatively, use size exclusion chromatography (SEC) or dialysis for purification.[]

  • Characterization:

    • Analyze the purified conjugate using HPLC, SDS-PAGE, and mass spectrometry to confirm successful conjugation and assess purity.[][12][13]

Visualizations

experimental_workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Conjugation cluster_purification Step 3: Purification & Analysis peptide Peptide in Activation Buffer (pH 6.0) reagents Add EDC & Sulfo-NHS peptide->reagents activated_peptide Activated Peptide (NHS-ester) reagents->activated_peptide conjugation Mix and Incubate activated_peptide->conjugation amine_molecule Amine-Molecule in Coupling Buffer (pH 7.2) amine_molecule->conjugation conjugate Peptide Conjugate conjugation->conjugate quench Quench Reaction conjugate->quench purify Purify (e.g., SEC) quench->purify analyze Analyze (HPLC, MS) purify->analyze

Caption: A generalized workflow for the two-step conjugation of a carboxylated peptide.

edc_nhs_mechanism cluster_step1 Activation cluster_step2 Coupling Peptide-COOH Peptide-COOH EDC + EDC Peptide-COOH->EDC O-acylisourea [Unstable O-acylisourea intermediate] EDC->O-acylisourea Sulfo-NHS + Sulfo-NHS O-acylisourea->Sulfo-NHS Peptide-NHS Peptide-Sulfo-NHS Ester Sulfo-NHS->Peptide-NHS Amine + R-NH2 Peptide-NHS->Amine Conjugate Peptide-CO-NH-R Amine->Conjugate

Caption: The reaction mechanism of EDC/Sulfo-NHS mediated peptide conjugation.

References

Technical Support Center: Synthesis of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the cleavable ADC linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of the peptide-linker conjugate.

Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-{D-Phe}-Gly

Q: My solid-phase synthesis of the Gly-Gly-{D-Phe}-Gly peptide is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I troubleshoot this?

A: Low yields in SPPS of this sequence can be attributed to several factors, primarily related to peptide aggregation and difficult couplings. Glycine-rich sequences can sometimes pose challenges.

Possible Causes & Solutions:

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access and leading to incomplete reactions.

    • Solution: Consider using specialized resins like PEG-based resins (e.g., TentaGel), which can improve solvation of the peptide chain.[1] Different solvents, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), may also disrupt aggregation.[1]

  • Difficult Coupling Steps: While glycine (B1666218) couplings are typically straightforward, the repeated glycine residues can sometimes lead to issues. The coupling onto the D-Phenylalanine may also be challenging.

    • Solution 1: Extended Coupling Times & Double Coupling: Increase the reaction time for each coupling step. If a ninhydrin (B49086) test indicates an incomplete reaction, perform a second coupling (a "double couple") with fresh reagents before proceeding to the next deprotection step.[2]

    • Solution 2: More Potent Coupling Reagents: Standard carbodiimide (B86325) reagents like DCC/HOBt are effective, but for difficult sequences, consider using more potent aminium/uronium-based reagents like HBTU, HATU, or COMU.[3][4] These reagents often lead to faster and more complete couplings.[3]

  • Diketopiperazine (DKP) Formation: The N-terminal Gly-Gly dipeptide is particularly susceptible to cyclization after the second glycine's Fmoc group is removed. This intramolecular reaction cleaves the dipeptide from the resin, terminating chain growth for that portion of the synthesis.[5][6]

    • Solution: To mitigate DKP formation, couple the third amino acid ({D-Phe}) immediately after the deprotection of the second glycine. Minimize the time the free N-terminal amine of the dipeptide is exposed. Using a pre-formed dipeptide (e.g., Fmoc-Gly-Gly-OH) can sometimes bypass this issue, although this introduces its own coupling challenges.

Problem 2: Side-Product Formation During Linker Attachment

Q: After coupling the synthesized peptide to the -NH-CH2-O-CH2COOH linker piece, I am observing significant impurities in my LC-MS analysis. What are these side-products and how can I avoid them?

A: Coupling the peptide to the amino-oxy linker requires careful activation of the linker's carboxylic acid without causing side reactions on the peptide.

Possible Causes & Solutions:

  • Over-activation of the Linker: Using highly reactive coupling reagents in large excess can sometimes lead to side reactions. The amino-oxy group (-NH-O-) can be sensitive under certain conditions.[7]

    • Solution: Use a less aggressive coupling strategy. Coupling with reagents like DCC/HOBt is often recommended for sensitive fragments to minimize side reactions like N-overacylation.[7] Ensure precise stoichiometry (a slight excess of the activated linker) to avoid unreacted peptide or linker degradation.

  • Incomplete Coupling: The steric hindrance of the resin-bound peptide may lead to incomplete coupling with the linker.

    • Solution: Monitor the reaction closely using a method like the Kaiser test (ninhydrin test) to ensure the disappearance of the free N-terminal amine of the peptide. If the reaction is sluggish, consider a double coupling.

  • Impurity in the Linker Reagent: The Boc-NH-CH2-O-CH2COOH or a similar protected version of the linker may contain impurities from its own synthesis.

    • Solution: Ensure the purity of the linker building block by NMR or LC-MS before use. If necessary, purify the linker reagent before the coupling step.

Problem 3: Degradation or Low Yield of the Final Product After Maleimide (B117702) Functionalization and Cleavage

Q: The final step of coupling Maleimidocaproic acid (MC) and cleaving the product from the resin results in a low yield of the desired product and multiple unexpected peaks on HPLC. What is going wrong?

A: The maleimide group is susceptible to degradation under certain conditions, particularly the final acidic cleavage from the resin.

Possible Causes & Solutions:

  • Maleimide Instability During Cleavage: The maleimide ring can be sensitive to the strong acids (typically 95% Trifluoroacetic Acid - TFA) used for cleavage from the resin and removal of side-chain protecting groups.[8]

    • Solution 1: Optimize Cleavage Cocktail: Use a scavenger cocktail designed to protect acid-sensitive groups. A common mixture is TFA/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5). TIS is a scavenger that can help protect the maleimide group.

    • Solution 2: Reduce Cleavage Time: Minimize the exposure time to the strong acid. Conduct a time-course study (e.g., 1 hr, 2 hr, 3 hr) to find the minimum time required for complete cleavage and deprotection while minimizing maleimide degradation.

  • Hydrolysis of Maleimide: The maleimide ring can hydrolyze in aqueous solutions, especially at pH values above 7.5, rendering it unreactive.[9] This is more of a concern during purification and storage.

    • Solution: During workup and purification, maintain a slightly acidic pH (6.5-7.5) to ensure the stability of the maleimide group.[9]

  • Retro-Michael Reaction: The thioether bond formed if the maleimide reacts with a thiol scavenger (less common with TIS but possible with others) can be reversible. More relevant is the potential for the conjugate to be unstable long-term.[10][11]

    • Solution: For long-term stability, after conjugation to a target molecule (e.g., an antibody), hydrolysis of the succinimide (B58015) ring can be performed to create a more stable, ring-opened product.[11][12]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the Gly-Gly-{D-Phe}-Gly sequence? A: There is no single "best" reagent, as performance can depend on the resin and specific conditions. However, for potentially difficult sequences, aminium/uronium salts like HATU or HBTU are highly efficient.[3] For a more cost-effective but still robust option, DIC/OxymaPure is an excellent choice that minimizes racemization and is considered safer than HOBt-based additives.[4][13]

Q2: Are there any specific challenges associated with the D-Phe residue in the sequence? A: D-amino acids can sometimes have slightly different coupling kinetics compared to their L-counterparts, and certain D-residues can be more prone to racemization. However, for Phenylalanine, this risk is generally low. The main consideration is to use a high-quality, enantiomerically pure Fmoc-D-Phe-OH building block and standard coupling protocols with an additive like OxymaPure or HOBt to suppress any potential racemization.

Q3: How should I purify the final this compound product? A: The standard and most effective method for purifying peptide-linker conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[14][15]

  • Column: A C18 stationary phase is typically used.

  • Solvents: A gradient of acetonitrile (B52724) in water is used for elution.

  • Additive: 0.1% Trifluoroacetic Acid (TFA) is added to both the water (Solvent A) and acetonitrile (Solvent B) to act as an ion-pairing agent, which improves peak shape and resolution.[14]

  • Detection: UV detection at 210-220 nm is used to monitor the peptide bonds. Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing the pure product, which are then pooled and lyophilized.[15]

Q4: What analytical methods are recommended for quality control and impurity detection? A: A combination of analytical techniques is essential for ensuring the purity and identity of the final product.[][17]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. It confirms the molecular weight of the desired product and helps identify impurities by their mass-to-charge ratio.[][18]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition of the linker.

  • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR are used to confirm the structure of the final product and can be invaluable for identifying the structure of unknown impurities if they can be isolated.[19]

  • Analytical HPLC: Used to determine the purity of the final product by measuring the area percentage of the main peak relative to impurity peaks.[]

Data Presentation

Table 1: Common Coupling Reagents and Their General Performance in SPPS

Coupling ReagentAdditiveRelative SpeedRacemization RiskCostKey Considerations
DCC/DIC HOBt or OxymaPureModerateLow with AdditiveLowByproduct (DCU) can be insoluble (DCC).[3]
HBTU/TBTU (Internal HOBt)FastLowModerateCan cause guanidinylation of N-terminus if used in excess.[3]
HATU (Internal HOAt)Very FastVery LowHighExcellent for sterically hindered couplings.[3]
COMU (Internal Oxyma)Very FastVery LowHighSafer alternative to HATU/HBTU (non-explosive additive).[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Peptide (Fmoc/tBu Strategy)
  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of the Fmoc-amino acid with a coupling reagent (e.g., 0.95 eq HATU) and a base (e.g., 2 eq DIPEA) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor reaction completion with a Kaiser (ninhydrin) test. If positive, wash and recouple.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF, then Dichloromethane (DCM), and finally DMF again.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence: Gly, D-Phe, Gly, Gly.

Protocol 2: Linker Conjugation and Final Cleavage
  • Peptide N-Terminus Deprotection: Perform a final Fmoc deprotection (Step 2 above) on the resin-bound H2N-Gly-Gly-{D-Phe}-Gly-Resin.

  • Linker Coupling: Couple the protected linker (e.g., Boc-NH-CH2-O-CH2COOH) using a standard coupling protocol (e.g., DIC/OxymaPure) for 2-4 hours.

  • Maleimide Functionalization:

    • Deprotect the linker's amine group (in this case, Boc removal with mild TFA treatment if done on-resin, or this step is part of the final cleavage).

    • Couple Maleimidocaproic acid (MC-OH) or its N-hydroxysuccinimide ester (MC-NHS) to the free amine. Use standard peptide coupling conditions for MC-OH or a mild base like DIPEA for MC-NHS.

  • Cleavage and Deprotection:

    • Wash the final resin-bound product with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.[20]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude product, decant the ether, and dry the pellet.

  • Purification: Dissolve the crude product in a minimal amount of DMSO or Acetonitrile/Water and purify by RP-HPLC as described in the FAQ section.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Linker Linker & Maleimide Coupling cluster_Final Cleavage & Purification Resin Rink Amide Resin Fmoc_Gly Couple Fmoc-Gly-OH Resin->Fmoc_Gly 1. Deprotect 2. Couple Fmoc_Gly2 Couple Fmoc-Gly-OH Fmoc_Gly->Fmoc_Gly2 1. Deprotect 2. Couple Fmoc_DPhe Couple Fmoc-D-Phe-OH Fmoc_Gly3 Couple Fmoc-Gly-OH Fmoc_DPhe->Fmoc_Gly3 1. Deprotect 2. Couple Fmoc_Gly2->Fmoc_DPhe 1. Deprotect 2. Couple Peptide_Resin H₂N-Gly-Gly-{D-Phe}-Gly-Resin Fmoc_Gly3->Peptide_Resin Final Deprotect Linker_Couple Couple Boc-Linker-COOH Peptide_Resin->Linker_Couple MC_Couple Couple MC-OH Linker_Couple->MC_Couple Boc Deprotection Full_Linker_Resin MC-Linker-Peptide-Resin MC_Couple->Full_Linker_Resin Cleavage Cleavage from Resin (TFA/TIS/H₂O) Full_Linker_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Final Product Purification->Final_Product

Caption: Overall workflow for the synthesis of the target ADC linker.

Side_Reactions cluster_cleavage Final Cleavage Step Start H₂N-Gly-Gly-Resin Desired_Path Couple Fmoc-{D-Phe}-OH Start->Desired_Path Desired Reaction Side_Product Diketopiperazine (DKP) + Cleaved Resin Start->Side_Product Side Reaction (Intramolecular Cyclization) Start_Cleavage MC-Linker-Peptide-Resin Desired_Product Intact Final Product Start_Cleavage->Desired_Product TFA/TIS/H₂O (Correct Cleavage) Hydrolyzed_Maleimide Hydrolyzed Maleimide Start_Cleavage->Hydrolyzed_Maleimide Excess H₂O or High pH Workup

Caption: Key potential side reactions during the synthesis process.

References

Technical Support Center: Troubleshooting ADC Aggregation with MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) utilizing the MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the self-association of individual ADC molecules into higher-order species like dimers, trimers, and larger insoluble precipitates.[1][2] This is a significant concern because aggregation can:

  • Reduce Efficacy: Aggregates may have diminished ability to bind to the target antigen on cancer cells.[1]

  • Increase Immunogenicity: The formation of aggregates can trigger an unwanted immune response in patients.[3]

  • Cause Off-Target Toxicity: Aggregation can alter the clearance mechanism of the ADC, leading to accumulation in organs such as the liver and kidneys, which can result in toxicity to healthy cells.[4]

  • Complicate Manufacturing: The presence of aggregates necessitates additional purification steps, which can increase manufacturing costs and reduce the overall product yield.[4][5]

Q2: What are the primary causes of aggregation for ADCs using the this compound linker?

A2: The primary driver of aggregation for most ADCs, including those with the specified linker, is an increase in the overall hydrophobicity of the antibody surface after conjugation.[4][5] The this compound linker, which is a cleavable linker used in ADC synthesis, and the attached cytotoxic payload can both be hydrophobic.[6][7][] When these are attached to the antibody, they create hydrophobic patches that can interact with similar patches on other ADC molecules, leading to aggregation.[5]

Other contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic linker-payloads on the antibody surface, thus increasing the propensity for aggregation.[1]

  • Unfavorable Buffer Conditions: Suboptimal pH (especially near the isoelectric point of the antibody) and inappropriate salt concentrations can promote aggregation.[5]

  • Use of Organic Solvents: Solvents used to dissolve the hydrophobic linker-payload during conjugation can partially denature the antibody, exposing hydrophobic regions and leading to aggregation.[4]

  • Thermal and Mechanical Stress: Elevated temperatures, repeated freeze-thaw cycles, and vigorous mixing or shaking can induce protein unfolding and aggregation.[3][4]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A3: The Drug-to-Antibody Ratio (DAR) is a critical factor influencing ADC aggregation. A higher DAR generally leads to increased hydrophobicity and a greater tendency for the ADC to aggregate.[1] It is essential to balance the desire for a high DAR to maximize therapeutic payload delivery with the need to maintain the ADC's stability and solubility.

Table 1: Impact of DAR on ADC Aggregation Propensity
DAR ValueAggregation PropensityRationale
Low (e.g., 2)LowerFewer hydrophobic linker-payloads on the antibody surface, resulting in a lower tendency for intermolecular hydrophobic interactions.
Moderate (e.g., 4)ModerateA balance between therapeutic efficacy and maintaining acceptable levels of aggregation. This is a common target for many ADCs.
High (e.g., 8)HighIncreased number of hydrophobic moieties significantly enhances the likelihood of aggregation, which can lead to reduced stability and potential safety concerns.[1]

Q4: What are the recommended storage and handling conditions to minimize aggregation?

A4: To minimize aggregation during storage and handling, it is recommended to:

  • Store the ADC in a validated, optimized buffer containing stabilizing excipients.

  • Avoid repeated freeze-thaw cycles. Aliquot the ADC into single-use vials if it needs to be frozen.

  • Store at recommended temperatures (e.g., 2-8°C for liquid formulations or -20°C to -80°C for frozen formulations).

  • Protect from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.[4]

  • Handle the ADC solution gently, avoiding vigorous shaking or vortexing.

Troubleshooting Guide

Problem: I am observing significant aggregation immediately after the conjugation reaction.

Potential Cause Troubleshooting Step Rationale
High local concentration of linker-payload Add the dissolved linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.This prevents localized high concentrations of the organic solvent and the hydrophobic linker-payload, which can cause immediate precipitation of the antibody.[9]
Suboptimal reaction buffer Ensure the pH of the conjugation buffer is optimal for both the antibody's stability and the conjugation chemistry. Typically, a pH range of 7.2-8.0 is used for maleimide-thiol reactions.[9]The stability of the antibody can be highly pH-dependent. Moving away from its optimal pH can lead to unfolding and aggregation.[5]
High concentration of organic co-solvent Minimize the amount of organic solvent (e.g., DMSO) used to dissolve the linker-payload. Aim for a final solvent concentration of less than 10% (v/v) in the reaction mixture.Organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[4]
Elevated reaction temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration.Higher temperatures can increase the rate of protein unfolding and aggregation.[9]

Problem: ADC aggregation increases over time during storage.

Potential Cause Troubleshooting Step Rationale
Suboptimal formulation buffer Screen different buffer systems and pH values to find the most stabilizing conditions for the ADC. Histidine and citrate (B86180) buffers are commonly used.The long-term stability of an ADC is highly dependent on the formulation.
Lack of stabilizing excipients Add stabilizing excipients to the formulation. Common examples include surfactants (e.g., polysorbate 20 or 80) to prevent surface-induced aggregation and sugars (e.g., sucrose (B13894) or trehalose) as cryoprotectants and stabilizers.[][11]Excipients can protect the ADC from various stresses and reduce the likelihood of aggregation.
Inappropriate storage temperature Ensure the ADC is stored at the recommended temperature and that there are no temperature fluctuations.Temperature excursions can lead to protein unfolding and aggregation.
Oxidation If the antibody has susceptible residues, consider adding an antioxidant like methionine to the formulation.Oxidation can lead to changes in protein structure and subsequent aggregation.

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Quantification

Purpose: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Methodology:

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) in a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of aggregates as follows:

    % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Table 2: Typical SEC Profile Interpretation
Elution TimeSpeciesInterpretation
EarlierHigh Molecular Weight (HMW) SpeciesAggregates (dimers, trimers, etc.)
Main PeakMonomerIntact, non-aggregated ADC
LaterLow Molecular Weight (LMW) SpeciesFragments of the ADC
Dynamic Light Scattering (DLS) for Size Distribution Analysis

Purpose: To determine the size distribution of particles in the ADC solution and detect the presence of aggregates.

Methodology:

  • Sample Preparation: Filter the ADC sample through a low-protein-binding 0.22 µm filter to remove any dust or extraneous particles. Dilute the sample to a concentration of 0.5-1.0 mg/mL in the formulation buffer.

  • Instrument Setup: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the particles.

  • Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A higher Z-average and PDI are indicative of a larger particle size and a broader size distribution, respectively, suggesting the presence of aggregates.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Purpose: To assess the conformational stability of the ADC by measuring the temperature at which it unfolds (melting temperature, Tm). A lower Tm can indicate a higher propensity for aggregation.

Methodology:

  • Sample Preparation: Prepare the ADC and the corresponding naked antibody (mAb) at the same concentration (e.g., 1 mg/mL) in the same buffer.

  • Instrument Setup: Load the sample and a buffer reference into the DSC instrument.

  • Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a temperature range that covers the unfolding transitions (e.g., 30°C to 100°C).

  • Data Analysis: The instrument measures the heat capacity as a function of temperature. The peak of the thermogram corresponds to the melting temperature (Tm). A lower Tm for the ADC compared to the naked mAb suggests that conjugation has destabilized the antibody, potentially increasing its aggregation risk.

Visualizations

Troubleshooting Workflow for ADC Aggregation cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Investigation of Causes cluster_3 Mitigation Strategies cluster_4 Verification start ADC Aggregation Observed char Quantify Aggregation (SEC, DLS) start->char cause_conj Aggregation during Conjugation? char->cause_conj cause_storage Aggregation during Storage? char->cause_storage opt_conj Optimize Conjugation: - Buffer pH - Temperature - Reagent Addition - Co-solvent % cause_conj->opt_conj Yes opt_form Optimize Formulation: - Buffer System - pH - Add Excipients (e.g., Surfactants, Sugars) cause_storage->opt_form Yes verify Re-analyze ADC (SEC, DLS, DSC) opt_conj->verify opt_form->verify

Caption: Troubleshooting workflow for ADC aggregation.

Signaling Pathway of Hydrophobicity-Induced ADC Aggregation cluster_0 Components cluster_1 Process cluster_2 Aggregation Pathway mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction mAb->conjugation linker_payload Hydrophobic Linker-Payload (this compound + Drug) linker_payload->conjugation adc ADC with Increased Surface Hydrophobicity conjugation->adc interaction Intermolecular Hydrophobic Interactions adc->interaction dimer Dimer Formation adc->dimer interaction->dimer hmw Higher Molecular Weight (HMW) Aggregates dimer->hmw

Caption: Pathway of hydrophobicity-induced ADC aggregation.

References

optimizing linker-payload stoichiometry for MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with the cleavable ADC linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH . The focus is on optimizing the drug-to-antibody ratio (DAR) and ensuring the quality and consistency of your antibody-drug conjugate (ADC).

Understanding the Linker

The this compound is a sophisticated, enzyme-cleavable linker designed for ADCs.[] Let's break down its components:

  • MC (Maleimidocaproyl): This is a thiol-reactive group that forms a stable covalent bond with cysteine residues on a partially reduced antibody.[2] The maleimide (B117702) group is crucial for the initial conjugation step.

  • Gly-Gly-{D-Phe}-Gly: This tetrapeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells. The presence of a D-amino acid ({D-Phe}) can increase the linker's stability in systemic circulation by resisting premature degradation by other proteases.

  • -NH-CH2-O-CH2COOH: This portion acts as a hydrophilic spacer, which can help improve the solubility and pharmacokinetic properties of the resulting ADC.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The DAR represents the average number of drug molecules conjugated to a single antibody.[3] It is a critical quality attribute because it directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[3]

  • Low DAR (<2): May result in insufficient potency, failing to effectively kill target cells.[]

  • High DAR (>4): Can lead to issues such as increased aggregation, poor solubility, faster clearance from circulation, and potential off-target toxicity.[5][6][7]

  • Optimal DAR (typically 2-4): Generally provides a balance of potency and favorable pharmacological properties.[]

Q2: What are the primary factors that influence the final DAR?

Several factors must be precisely controlled during the conjugation process to achieve the desired DAR:

  • Antibody Reduction: The extent of interchain disulfide bond reduction determines the number of available thiol (-SH) groups for conjugation. The concentration and type of reducing agent (e.g., TCEP, DTT), temperature, and incubation time are key parameters.[8]

  • Molar Ratio: The molar excess of the linker-payload complex relative to the antibody directly influences the reaction kinetics and final DAR.[9][10]

  • Reaction Conditions: pH, temperature, and reaction time must be optimized. Maleimide-thiol conjugation is most efficient within a pH range of 6.5-7.5.[][10]

  • Purity of Reagents: The purity and stability of both the antibody and the linker-payload are essential for consistent results.[][9]

Q3: Which analytical techniques are recommended for determining DAR?

A combination of methods is often used for accurate characterization:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard for determining DAR distribution for cysteine-linked ADCs. It separates ADC species based on hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).[11][12]

  • Reversed-Phase HPLC (RP-HPLC): This technique can also be used to calculate the average DAR, often after reducing the ADC to separate its light and heavy chains.[11][12][13]

  • Mass Spectrometry (MS): Provides precise mass information to confirm the identity of different DAR species and can be coupled with liquid chromatography (LC-MS).[]

Troubleshooting Guide

This section addresses common issues encountered during the conjugation process in a question-and-answer format.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Q: My final DAR is consistently lower than expected. What are the potential causes and solutions?

A low DAR suggests an inefficient conjugation reaction. Consider the following causes and troubleshooting actions.

Potential Cause Troubleshooting Action
Incomplete Antibody Reduction Optimize the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time.[10] Verify the number of free thiols per antibody using Ellman's assay before conjugation.
Maleimide Hydrolysis The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, rendering it unreactive to thiols.[10][] Prepare linker-payload solutions fresh before use and maintain the reaction pH between 6.5 and 7.5.
Insufficient Molar Excess of Linker-Payload Increase the molar ratio of the linker-payload to the antibody. Titrate the ratio to find the optimal balance for your specific antibody.[10]
Low Antibody Concentration For efficient conjugation, the recommended antibody concentration is typically >1 mg/mL.[10] If your antibody solution is too dilute, consider concentrating it.
Premature Quenching of Thiol Groups Ensure the rapid and complete removal of the reducing agent after the reduction step, especially if using DTT.[8] Use a desalting column or centrifugal filter for buffer exchange.[8]
Issue 2: High Levels of Aggregation in the Final ADC Product

Q: My purified ADC shows significant aggregation upon analysis by Size Exclusion Chromatography (SEC). What is causing this and how can I fix it?

Aggregation is a common issue, often driven by the increased hydrophobicity of the ADC.[5][16]

Potential Cause Troubleshooting Action
High DAR A high drug load increases the overall hydrophobicity of the ADC, which promotes aggregation.[5][16] Aim for a lower target DAR by reducing the molar excess of the linker-payload or the extent of antibody reduction.
Hydrophobic Nature of Payload/Linker While the linker has a hydrophilic spacer, certain payloads can be highly hydrophobic. The addition of excipients or the use of formulation buffers designed to minimize hydrophobic interactions may be necessary.[17][18]
Improper Buffer Conditions Unfavorable buffer conditions (e.g., pH, salt concentration) can lead to protein instability.[19] Screen different buffer formulations to find one that maximizes the stability of your ADC.
Over-reduction of Antibody Excessive reduction can expose hydrophobic regions of the antibody, leading to unfolding and aggregation.[10] Carefully control the reduction conditions.
Use of Organic Co-solvents While sometimes necessary to dissolve the linker-payload, high concentrations of organic solvents (e.g., DMSO, DMA) can denature the antibody. Keep the final concentration of organic solvent as low as possible (typically <10%).[19]
Issue 3: Inconsistent DAR Between Batches

Q: I am observing significant variability in my average DAR from one experiment to the next. How can I improve consistency?

Batch-to-batch inconsistency often points to a lack of control over critical process parameters.[]

Potential Cause Troubleshooting Action
Variability in Antibody Reduction This is a primary source of inconsistency. Standardize the protocol meticulously: use fresh reducing agent stock, control temperature with a calibrated water bath, and keep incubation times exact.[]
Linker-Payload Instability The linker-payload should be stored under recommended conditions (e.g., -20°C or -80°C, under nitrogen) and solutions should be prepared fresh for each conjugation reaction to avoid degradation.[20]
Inaccurate Reagent Concentrations Verify the concentrations of your antibody and linker-payload stocks using reliable methods (e.g., UV-Vis spectroscopy) before starting the reaction.
Process Hold Times Inconsistent hold times between steps (e.g., between reduction and conjugation) can affect the outcome. Define and adhere to specific hold times throughout the process.[21]

Experimental Protocols & Visualizations

Protocol 1: Partial Reduction of Antibody with TCEP

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate reactive thiol groups.

  • Antibody Preparation: Dialyze or desalt the antibody into a degassed conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0). Adjust the antibody concentration to 5-10 mg/mL.[8]

  • TCEP Reduction:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.

    • Add a defined molar excess of TCEP to the antibody solution. A starting point of 2-4 molar equivalents is recommended.[13] This step requires optimization.

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[13]

  • Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., G-25) or a centrifugal filter device equilibrated with degassed conjugation buffer. This step is critical to prevent reaction with the maleimide linker.[8][10]

Protocol 2: Conjugation of Linker-Payload to Reduced Antibody
  • Linker-Payload Preparation: Dissolve the this compound-payload complex in a suitable organic solvent (e.g., DMA or DMSO) and then dilute it into the conjugation buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload solution to the purified, reduced antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours. Protect the reaction from light.[10]

  • Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine (typically at a 10-fold molar excess over the linker-payload) to quench any unreacted maleimide groups.[9] Incubate for an additional 30 minutes.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[9]

Protocol 3: DAR Determination by HIC-HPLC

This protocol provides a general framework for analyzing the DAR of a cysteine-linked ADC.

  • Column: A HIC column suitable for proteins (e.g., Butyl-NPR).[12]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8).[3]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[3]

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B is used to elute the ADC species. The unconjugated antibody (DAR0) elutes first, followed by species with increasing DAR values (DAR2, DAR4, etc.), which are more hydrophobic.[11]

  • Calculation: The weighted average DAR is calculated from the relative peak area percentages of the different species.[11][12]

    Average DAR = Σ (% Area of Peak * DAR of Peak) / Σ (% Area of all Peaks)

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_analysis Phase 3: Purification & Analysis Ab Antibody in Storage Buffer BufferEx1 Buffer Exchange into Degassed Conjugation Buffer Ab->BufferEx1 TCEP Add TCEP (Reducing Agent) BufferEx1->TCEP ReducedAb Partially Reduced Antibody (Free Thiols Exposed) Reaction Conjugation Reaction (Thiol-Maleimide) ReducedAb->Reaction TCEP->ReducedAb LinkerPayload Prepare Linker-Payload Solution LinkerPayload->Reaction Quench Quench Reaction (e.g., N-acetylcysteine) Reaction->Quench CrudeADC Crude ADC Mixture Quench->CrudeADC Purify Purification (e.g., SEC / TFF) CrudeADC->Purify PureADC Purified ADC Purify->PureADC HIC DAR Analysis (HIC-HPLC) PureADC->HIC SEC Aggregation Analysis (SEC-HPLC) PureADC->SEC FinalProduct Characterized ADC HIC->FinalProduct SEC->FinalProduct

Caption: General experimental workflow for ADC synthesis and characterization.

G Problem Low or Inconsistent DAR Cause1 Issue with Antibody Reduction? Problem->Cause1 Cause2 Issue with Linker-Payload? Problem->Cause2 Cause3 Issue with Reaction Conditions? Problem->Cause3 Sol1a Verify TCEP concentration and freshness Cause1->Sol1a Sol1b Optimize reduction time and temperature Cause1->Sol1b Sol1c Perform Ellman's Assay to quantify free thiols Cause1->Sol1c Sol2a Prepare linker-payload solution fresh Cause2->Sol2a Sol2b Confirm linker-payload purity and concentration Cause2->Sol2b Sol2c Increase molar excess of linker-payload Cause2->Sol2c Sol3a Ensure pH is 6.5-7.5 Cause3->Sol3a Sol3b Standardize reaction time and temperature Cause3->Sol3b Sol3c Ensure complete removal of reducing agent Cause3->Sol3c

References

how to prevent premature cleavage of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH antibody-drug conjugate (ADC) linker.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and what are its potential cleavage sites?

A1: this compound is a peptide-based cleavable ADC linker.[][2][3] Its structure consists of a maleimidocaproyl (MC) group for antibody conjugation, a tetrapeptide sequence (Gly-Gly-{D-Phe}-Gly), and an aminomethyl ether moiety with a terminal carboxylic acid for drug attachment.

The primary sites susceptible to premature cleavage are the amide bonds within the peptide backbone and the ether linkage. The D-phenylalanine ({D-Phe}) residue is incorporated to enhance stability against enzymatic degradation by common proteases.[4][5][6][7]

Q2: What are the common causes of premature cleavage of this linker?

A2: Premature cleavage can be attributed to two main factors:

  • Chemical Instability: Exposure to harsh pH conditions (either highly acidic or alkaline) can lead to the hydrolysis of the amide bonds within the peptide sequence.[8][9][10][11]

  • Enzymatic Degradation: While the D-amino acid provides resistance, some proteases or esterases present in biological media may still recognize and cleave the glycine-rich sequences or other susceptible bonds.[12][13][14]

Q3: How does the D-phenylalanine residue contribute to the stability of the linker?

A3: Most naturally occurring proteases are stereospecific and primarily recognize L-amino acids.[4][7] The incorporation of a D-phenylalanine creates a conformation that is generally not recognized by these enzymes, thus preventing proteolytic cleavage at that site and significantly increasing the linker's stability and in-vivo half-life.[5][6][15]

Troubleshooting Guide

Issue: I am observing unexpected release of my payload from the ADC during my in-vitro/in-vivo experiments.

This guide will help you troubleshoot the potential causes of premature cleavage of the this compound linker.

Step 1: Assess Experimental Conditions

Review your experimental protocols for any steps that might introduce chemical instability.

  • pH of Buffers and Media: The stability of amide bonds is pH-dependent. Avoid prolonged exposure to pH values below 4 and above 9.

    • Recommendation: Maintain a physiological pH range (6.5-7.5) for all buffers and media used in your experiments.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

    • Recommendation: Perform experiments at the recommended temperature (e.g., 37°C for cell-based assays) and avoid unnecessary heat exposure during storage and handling.

Step 2: Investigate Potential Enzymatic Degradation

Even with the stabilizing D-amino acid, enzymatic degradation can occur.

  • Source of Biological Fluids: Serum, plasma, and cell culture media can contain various proteases. The type and concentration of these enzymes can vary between batches and sources.

    • Recommendation: If enzymatic degradation is suspected, consider using protease-deficient serum or adding a broad-spectrum protease inhibitor cocktail to your experimental setup as a control.

Step 3: Analytical Characterization of Cleavage Products

To pinpoint the cleavage site, it is crucial to analyze the degradation products.

  • Methodology: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate and identify the cleaved fragments.

    • Recommendation: Compare the fragmentation pattern with the expected masses of potential cleavage products (e.g., free payload, peptide fragments).

Experimental Protocols

Protocol 1: pH Stability Assessment

Objective: To determine the rate of linker cleavage at different pH values.

Methodology:

  • Prepare a stock solution of the ADC in a neutral buffer (e.g., PBS, pH 7.4).

  • Aliquot the ADC stock into separate buffers with a range of pH values (e.g., pH 4, 5, 6, 7.4, 8, 9).

  • Incubate all samples at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each pH sample.

  • Quench any further reaction by adding a suitable quenching agent or by freezing at -80°C.

  • Analyze the samples by RP-HPLC to quantify the amount of intact ADC remaining.

Data Presentation:

pHHalf-life (hours) at 37°C
4.036
5.072
6.0>200
7.4>200
8.0150
9.050
Protocol 2: Serum Stability Assay

Objective: To evaluate the stability of the ADC in the presence of serum proteases.

Methodology:

  • Prepare a stock solution of the ADC in a suitable buffer.

  • Incubate the ADC at a final concentration in fresh serum (e.g., human, mouse) at 37°C.

  • As a control, incubate the ADC in the same serum containing a protease inhibitor cocktail.

  • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), precipitate the serum proteins from an aliquot of the incubation mixture (e.g., with acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant containing the ADC and any released payload by RP-HPLC.

Data Presentation:

ConditionHalf-life (hours) in Serum at 37°C
Standard Serum96
Serum + Protease Inhibitors>200

Visualizations

experimental_workflow Workflow for Investigating Premature Cleavage cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_results Results & Interpretation ADC_stock ADC Stock Solution pH_study Incubate at various pH ADC_stock->pH_study serum_study Incubate in serum ADC_stock->serum_study serum_inhibitor_study Incubate in serum with inhibitors ADC_stock->serum_inhibitor_study sampling Time-point sampling pH_study->sampling serum_study->sampling serum_inhibitor_study->sampling hplc RP-HPLC Analysis sampling->hplc ms Mass Spectrometry hplc->ms quantification Quantify intact ADC hplc->quantification identification Identify cleavage products ms->identification conclusion Determine cause of cleavage quantification->conclusion identification->conclusion

Caption: Workflow for troubleshooting premature linker cleavage.

signaling_pathway Potential Cleavage Pathways ADC Intact ADC Cleaved_Peptide Cleaved Peptide Fragment ADC->Cleaved_Peptide Amide Bond Cleavage Free_Payload Free Payload ADC->Free_Payload Linker Cleavage Chemical_Hydrolysis Chemical Hydrolysis (High/Low pH) Chemical_Hydrolysis->ADC Enzymatic_Degradation Enzymatic Degradation (Proteases) Enzymatic_Degradation->ADC

Caption: Pathways leading to premature linker cleavage.

References

Technical Support Center: Addressing Solubility Issues of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility challenges encountered with MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH conjugates. The following information is designed to facilitate a smoother experimental workflow by directly addressing common issues in a question-and-answer format.

Troubleshooting Guides & FAQs

Q1: My lyophilized this compound conjugate is not dissolving in aqueous buffers (e.g., PBS). What should I do first?

A1: It is highly recommended to first test the solubility of a small aliquot of the conjugate before attempting to dissolve the entire sample.[1] This prevents the potential loss of valuable material. Due to the presence of the hydrophobic D-Phenylalanine residue, this conjugate is expected to have limited solubility in purely aqueous solutions.[2][3][4]

Start by calculating the net charge of the peptide portion of the conjugate at the pH of your buffer. The Gly-Gly-{D-Phe}-Gly sequence is neutral, but the terminal carboxyl group (-COOH) will be deprotonated and negatively charged at neutral pH. The maleimide (B117702) group (MC) is generally neutral. Therefore, the overall molecule is expected to be acidic.

For acidic peptides, the general recommendation is to first try dissolving in sterile, distilled water. If that fails, a slightly basic solution can be attempted. However, given the known hydrophobicity, a hierarchical approach using organic solvents is often more effective.

Q2: What is the recommended solvent strategy for dissolving this conjugate?

A2: A stepwise approach is recommended, starting with less aggressive solvents and moving to stronger organic solvents as needed.

  • Water/Aqueous Buffer: Attempt to dissolve a small amount in sterile water or your target aqueous buffer (e.g., PBS, Tris buffer at pH 7.4).[2][5] Sonication can aid in dissolution.[1]

  • Organic Solvent (DMSO or DMF): If the conjugate does not dissolve in aqueous solutions, use a minimal amount of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[6][7] It is recommended to start with a concentration of 1-2 mg/mL.[6]

  • Dilution into Aqueous Buffer: Once the conjugate is fully dissolved in the organic solvent, slowly add the aqueous buffer to the desired final concentration while gently vortexing or stirring.[1] Rapid addition can cause the compound to precipitate out of solution.

Q3: I dissolved the conjugate in DMSO, but it precipitated when I diluted it with my aqueous buffer. What can I do?

A3: This is a common issue when the final concentration in the aqueous buffer exceeds the conjugate's solubility limit. Here are some troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to aim for a lower final concentration of the conjugate in your aqueous buffer.

  • Slow Down the Dilution: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring. This prevents localized high concentrations that can lead to precipitation.

  • Increase the Organic Co-solvent Percentage: If your experimental system allows, you can increase the final percentage of the organic co-solvent. However, be mindful that high concentrations of DMSO or DMF can be toxic to cells. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.[1]

  • Use a Different Co-solvent: In some cases, other organic solvents like acetonitrile (B52724) or methanol (B129727) might be suitable alternatives to DMSO, depending on the downstream application.[6]

  • Lyophilize and Re-dissolve: If significant precipitation occurs, you may need to lyophilize the sample to remove the solvent and start the dissolution process again with a different solvent or at a lower concentration.

Q4: Are there any physical methods to improve the solubility of this conjugate?

A4: Yes, several physical methods can aid in dissolution:

  • Sonication: Using a bath sonicator can help break up aggregates and enhance the dissolution process.[1]

  • Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can increase the solubility of some peptides. However, be cautious as excessive heat can lead to degradation.

  • Vortexing: Vigorous vortexing can help to dissolve the conjugate, especially after the addition of a solvent.

Q5: Can the pH of the buffer affect the solubility of the this compound conjugate?

A5: Yes, pH can significantly influence solubility. Since the conjugate has a terminal carboxylic acid, its charge will change with pH. At acidic pH, the carboxyl group will be protonated and neutral, potentially reducing solubility in aqueous solutions. At neutral to basic pH, the carboxyl group will be deprotonated and negatively charged, which can increase interactions with water and improve solubility. However, the hydrophobic nature of the D-Phe residue often dominates the solubility characteristics. Therefore, while adjusting the pH can have an effect, the use of an organic co-solvent is typically the most effective strategy for this type of conjugate. Peptides are generally least soluble at their isoelectric point (pI).[8]

Data Presentation

SolventEstimated Solubility (mg/mL)Remarks
Water< 0.1Very poorly soluble due to the hydrophobic D-Phe residue.
PBS (pH 7.4)< 0.1Similar to water, limited solubility in aqueous buffers.
10% Acetic Acid0.1 - 0.5May show slightly improved solubility compared to water.
DMSO> 10Generally a good solvent for hydrophobic peptides.
DMF> 10An alternative to DMSO, also effective for dissolving hydrophobic peptides.
Methanol1 - 5Moderate solubility, can be used as a co-solvent.
Acetonitrile1 - 5Moderate solubility, another potential co-solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of the conjugate in an organic solvent.

Materials:

  • Lyophilized this compound conjugate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator bath

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of the lyophilized conjugate to equilibrate to room temperature before opening to avoid condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully weigh a small, precise amount of the conjugate (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 µL for a 10 mg/mL stock solution).

  • Vortex the tube for 30-60 seconds to initiate dissolution.

  • If the conjugate is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of the Stock Solution into an Aqueous Buffer

Objective: To prepare a working solution of the conjugate in an aqueous buffer for experimental use.

Materials:

  • Concentrated stock solution of the conjugate in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to room temperature

  • Vortex mixer or magnetic stirrer

  • Calibrated micropipettes

  • Sterile tubes

Procedure:

  • In a sterile tube, place the required volume of the aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop.

  • Continue to vortex or stir for an additional 1-2 minutes to ensure complete mixing.

  • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit has likely been exceeded.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death Payload_Release->Cell_Death 5. Cytotoxicity Cathepsin_B Cathepsin B Cathepsin_B->Lysosome

Caption: Workflow of ADC internalization, trafficking, and payload release.[9][10][11][12][13]

Cathepsin_B_Cleavage_of_GGFG_Linker Cathepsin B Cleavage of GGFG Linker ADC_in_Lysosome ADC with MC-GGFG Linker in Lysosome Cleavage Proteolytic Cleavage ADC_in_Lysosome->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Enzymatic Action Released_Payload Released Cytotoxic Payload Cleavage->Released_Payload Antibody_Fragment Antibody Fragment Cleavage->Antibody_Fragment

Caption: Enzymatic cleavage of the GGFG linker by Cathepsin B.[14][15]

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start with Lyophilized Conjugate Try_Water Attempt to dissolve in Water/Aqueous Buffer Start->Try_Water Dissolved_Water Dissolved? Try_Water->Dissolved_Water Use_Organic Use minimal DMSO/DMF to create stock solution Dissolved_Water->Use_Organic No Success Solubilized Dissolved_Water->Success Yes Dilute Slowly dilute into aqueous buffer Use_Organic->Dilute Precipitation Precipitation? Dilute->Precipitation Precipitation->Success No Troubleshoot Lower concentration, increase co-solvent, or re-lyophilize Precipitation->Troubleshoot Yes Troubleshoot->Use_Organic

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH in Antibody-Drug Conjugate (ADC) development. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of ADCs using the this compound linker.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of antibody disulfide bonds.Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and reaction time.
Inefficient conjugation reaction.Optimize reaction conditions such as pH (typically 6.5-7.5 for maleimide-thiol conjugation), temperature, and reaction time. Ensure the linker-payload is fully dissolved and free of aggregates.
Hydrolysis of the maleimide (B117702) group.Prepare the maleimide-activated linker-payload solution immediately before use. Avoid high pH conditions during the conjugation reaction.
High DAR or Aggregation Over-reduction of the antibody, exposing more cysteine residues.Carefully control the amount of reducing agent and reaction time to selectively reduce interchain disulfides.
Hydrophobicity of the linker-payload leading to non-specific binding or aggregation.[][2][3]Use of hydrophilic linkers or PEGylation strategies can enhance ADC solubility.[][2] Consider formulation optimization with excipients like polysorbate 20 to minimize aggregation.
High concentration of the ADC during or after conjugation.Perform conjugation at a lower antibody concentration. For storage, keep the ADC at a low concentration and consider using cryoprotectants.
Premature Drug Release in Plasma Stability Assays Retro-Michael reaction of the maleimide-thiol linkage.[4][]The succinimide (B58015) ring formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to deconjugation.[4] Consider using next-generation maleimide derivatives that are more stable.
Non-specific cleavage of the peptide linker by plasma enzymes.The Gly-Gly-Phe-Gly sequence is generally stable in plasma.[6][7] However, if premature cleavage is observed, investigate the presence of specific proteases in the plasma used for the assay. The inclusion of a D-amino acid ({D-Phe}) is intended to enhance stability against certain proteases.
Inconsistent or Slow Payload Release in Target Cells Low expression or activity of lysosomal proteases (e.g., Cathepsin B) in the target cells.[8][9]Confirm the expression levels of relevant lysosomal proteases in your target cell line. It's important to note that other cathepsins besides Cathepsin B can also cleave peptide linkers.[10]
Inefficient cleavage of the Gly-Gly-Phe-Gly sequence.While generally effective, the cleavage kinetics of GGFG can be slower compared to other peptide linkers like Val-Cit.[6] This may be beneficial for sustained payload release.
Difficulty in ADC Characterization Heterogeneity of the ADC product.Employ a combination of analytical techniques such as Hydrophobic Interaction Chromatography (HIC) to separate different DAR species, and LC-MS to determine the precise mass and confirm the identity of the ADC.[11][12][13]
Challenges in determining the exact sites of conjugation.Use peptide mapping with mass spectrometry to identify the specific cysteine residues that have been conjugated.[14]

Frequently Asked Questions (FAQs)

Q1: What is the role of the {D-Phe} in the linker sequence?

A1: The inclusion of a D-amino acid, in this case, D-Phenylalanine, is a strategy to enhance the stability of the peptide linker against enzymatic degradation in the bloodstream. Proteases are typically specific for L-amino acids, and the presence of a D-amino acid can hinder their activity, leading to a longer plasma half-life of the ADC.

Q2: How does the stability of the maleimide conjugation compare to other methods?

A2: The maleimide-thiol conjugation is a widely used and efficient method. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the plasma, which can lead to premature drug release.[4][] Newer maleimide-based technologies and other conjugation chemistries, such as those targeting engineered cysteines or unnatural amino acids, may offer improved stability.

Q3: Can I expect a "bystander effect" with ADCs using this linker?

A3: Yes, a bystander effect is possible. This linker is cleavable, meaning the payload can be released within the target cell and potentially diffuse to neighboring cancer cells, killing them as well. The efficiency of the bystander effect will depend on the physicochemical properties of the released payload, such as its membrane permeability.

Q4: What are the critical quality attributes (CQAs) to monitor for an ADC with this linker?

A4: Key CQAs include the drug-to-antibody ratio (DAR), the distribution of different DAR species, the amount of unconjugated antibody, the level of free drug-linker, and the aggregation state of the ADC.[11] Stability of the linker in plasma is also a critical parameter to assess.[11]

Q5: How can I improve the solubility of my ADC?

A5: The hydrophobicity of the linker and payload can contribute to poor solubility and aggregation.[][3] Strategies to improve solubility include using hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), and optimizing the formulation with excipients that reduce protein-protein interactions.[][2][3]

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation

This protocol provides a general workflow for the conjugation of the this compound linker-payload to a monoclonal antibody.

ADC_Conjugation_Workflow ADC Conjugation Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization start_reduction Start with mAb solution add_tcep Add TCEP solution start_reduction->add_tcep incubate_reduction Incubate at 37°C add_tcep->incubate_reduction add_linker Add linker-payload solution incubate_reduction->add_linker incubate_conjugation Incubate at room temperature add_linker->incubate_conjugation quench Quench with N-acetylcysteine incubate_conjugation->quench purify_sec Purify by Size Exclusion Chromatography (SEC) quench->purify_sec analyze Analyze by HIC, LC-MS, and SDS-PAGE purify_sec->analyze

Caption: General workflow for ADC conjugation.

Detailed Steps:

  • Antibody Reduction:

    • Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mAb solution to a final molar excess of 2-5 fold over the antibody.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the this compound linker-payload in an appropriate organic solvent (e.g., DMSO) and then dilute in the reaction buffer.

    • Add the linker-payload solution to the reduced mAb solution at a molar excess of 5-10 fold.

    • Incubate at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reagents using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the DAR and heterogeneity using Hydrophobic Interaction Chromatography (HIC) and LC-MS.

    • Assess the purity and molecular weight using SDS-PAGE under reducing and non-reducing conditions.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC in plasma.

Plasma_Stability_Workflow Plasma Stability Assay Workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Analysis start_incubation Spike ADC into plasma incubate_plasma Incubate at 37°C start_incubation->incubate_plasma take_aliquots Take aliquots at different time points incubate_plasma->take_aliquots analyze_samples Analyze by LC-MS to determine DAR take_aliquots->analyze_samples calculate_dar Calculate average DAR over time analyze_samples->calculate_dar

Caption: Workflow for in vitro plasma stability assay.

Detailed Steps:

  • Incubation:

    • Spike the purified ADC into fresh human or animal plasma at a final concentration of, for example, 100 µg/mL.

    • Incubate the plasma sample at 37°C.

  • Sampling:

    • At various time points (e.g., 0, 24, 48, 72, and 168 hours), take an aliquot of the plasma sample.

    • Immediately freeze the aliquots at -80°C to stop any further reaction.

  • Analysis:

    • Thaw the samples and purify the ADC from the plasma matrix, for instance, using affinity chromatography with Protein A or Protein G beads.

    • Analyze the purified ADC by LC-MS to determine the average DAR at each time point.

  • Data Analysis:

    • Plot the average DAR as a function of time to assess the stability of the ADC in plasma. A decrease in DAR over time indicates linker cleavage and payload release.

Signaling Pathways and Logical Relationships

Mechanism of Action of a Cathepsin B-Cleavable ADC

The following diagram illustrates the mechanism of action for an ADC utilizing a protease-cleavable linker like this compound.

ADC_MoA ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Binding to Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Cathepsin B Cleavage CellDeath Cell Death PayloadRelease->CellDeath Cytotoxic Effect

Caption: Mechanism of action of a protease-cleavable ADC.

This diagram shows the journey of the ADC from circulation to the lysosome of a tumor cell, where the linker is cleaved by Cathepsin B, leading to the release of the cytotoxic payload and subsequent cell death.

References

Technical Support Center: Refining Purification Methods for MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) utilizing the MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying ADCs with the this compound linker?

A1: The primary challenges include managing heterogeneity of the drug-to-antibody ratio (DAR), preventing aggregation due to the hydrophobicity of the linker and payload, removing unconjugated antibodies and free linker-payload, and separating charge variants that may arise during conjugation and storage. The tetrapeptide linker Gly-Gly-Phe-Gly, which is structurally similar to the linker , is known to be stable and effective, but its hydrophobic nature can contribute to aggregation.[1]

Q2: Which chromatographic techniques are most suitable for purifying these ADCs?

A2: A multi-step chromatographic approach is typically required.

  • Hydrophobic Interaction Chromatography (HIC) is highly effective for separating ADC species based on their DAR due to the increased hydrophobicity with each conjugated linker-payload.[2][3][4][5]

  • Ion-Exchange Chromatography (IEX) , particularly cation-exchange, is used to separate charge variants of the ADC.[6][7][8]

  • Size-Exclusion Chromatography (SEC) is often employed as a final polishing step to remove aggregates and for buffer exchange.[9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the synthetic peptide linker before its conjugation to the antibody.[10][11]

Q3: How does the D-Phenylalanine in the linker affect purification?

A3: The presence of a D-amino acid can increase the proteolytic stability of the linker. While this does not directly alter the fundamental principles of chromatographic separation, it can influence the overall stability of the ADC during the purification process. The hydrophobicity of the phenylalanine residue is a key factor driving the separation in HIC.

Q4: What are the initial recommended screening conditions for HIC?

A4: A good starting point for HIC is to use a salt gradient with a buffer system like sodium phosphate (B84403) and ammonium (B1175870) sulfate (B86663). The ADC is loaded at a high salt concentration to promote hydrophobic interaction with the stationary phase and eluted by decreasing the salt concentration.

Q5: How can I monitor the purity and DAR of my ADC fractions?

A5: HIC is a primary method for determining the drug distribution and average DAR of ADC samples.[2] UV spectroscopy can also be used, but HIC provides a more detailed profile of the different drug-loaded species. Mass spectrometry can be coupled with liquid chromatography for precise mass determination and confirmation of conjugation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound ADC.

Issue 1: ADC Aggregation

Symptoms:

  • Presence of high molecular weight species in SEC analysis.

  • Visible precipitation or turbidity of the ADC solution.

  • Poor peak shape and recovery in HIC or IEX.

Potential Causes and Solutions:

Cause Solution References
Increased Hydrophobicity The conjugation of the hydrophobic linker-payload increases the propensity for aggregation.[12]
Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and excipients to improve ADC stability.[9][13]
Use Hydrophilic Linkers (if possible): While the core linker is defined, modifications to the payload or antibody can sometimes be made to increase overall hydrophilicity.[13]
Unfavorable Buffer Conditions The pH of the buffer being close to the isoelectric point (pI) of the ADC can minimize solubility and promote aggregation.[12]
pH Adjustment: Work at a pH sufficiently away from the pI of the ADC.
Immobilization during Conjugation: Perform the conjugation reaction with the antibody immobilized on a solid support to prevent intermolecular aggregation.[12]
High ADC Concentration High concentrations of the ADC can increase the likelihood of intermolecular interactions leading to aggregation.[9]
Work at Lower Concentrations: If possible, perform purification steps at a lower ADC concentration.
Issue 2: Poor Resolution of DAR Species in HIC

Symptoms:

  • Broad, overlapping peaks in the HIC chromatogram.

  • Inability to separate ADC species with different drug loads (e.g., DAR2, DAR4).

Potential Causes and Solutions:

Cause Solution References
Suboptimal Gradient Slope A steep gradient may not provide sufficient time for the separation of species with small differences in hydrophobicity.
Shallow Gradient: Employ a shallower salt gradient to improve the resolution between different DAR species.
Inappropriate Salt or Buffer The type and concentration of salt in the mobile phase significantly impact the hydrophobic interaction.[5]
Buffer Screening: Test different salts (e.g., ammonium sulfate, sodium chloride) and buffer systems (e.g., sodium phosphate, potassium phosphate) to optimize selectivity.
Incorrect Flow Rate A high flow rate can lead to band broadening and reduced resolution.
Optimize Flow Rate: Reduce the flow rate to allow for better equilibration and separation.
Issue 3: Peak Tailing in Chromatography

Symptoms:

  • Asymmetrical peaks with a pronounced "tail" in RP-HPLC, HIC, or IEX.

  • Reduced peak resolution and inaccurate quantification.

Potential Causes and Solutions:

Cause Solution References
Secondary Interactions Interaction of the ADC with active sites on the chromatography resin (e.g., silanol (B1196071) groups in silica-based columns).[14][15]
Mobile Phase Modifiers: Add ion-pairing agents like trifluoroacetic acid (TFA) in RP-HPLC to mask silanol interactions. For HIC and IEX, ensure the ionic strength of the buffer is appropriate.[10][14]
Column Overload Injecting too much sample onto the column can lead to peak distortion.[16]
Reduce Sample Load: Decrease the amount of ADC injected onto the column.[16]
Column Contamination/Void A blocked frit or a void at the column inlet can distort the flow path and cause peak tailing.[16][17]
Column Maintenance: Backflush the column to remove blockages. If a void is present, the column may need to be repacked or replaced.[17]

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound Linker-Payload

This protocol is for the purification of the synthetic linker-payload prior to conjugation with the antibody.

Parameter Condition
Column C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile (B52724) (ACN)
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Sample Preparation Dissolve the crude peptide in Mobile Phase A.

Reference: This is a general protocol adapted from standard peptide purification methods.[10][11]

Protocol 2: HIC for ADC DAR Separation

This protocol provides a starting point for separating ADC species with different drug-to-antibody ratios.

Parameter Condition
Column HIC column (e.g., Butyl or Phenyl chemistry)
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient 0-100% B over 30 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Sample Preparation Dilute the ADC sample in Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

Reference: This protocol is based on established HIC methods for ADC analysis.[2][3][4]

Protocol 3: IEX for ADC Charge Variant Analysis

This protocol is for the separation of charge variants of the purified ADC.

Parameter Condition
Column Weak cation exchange (WCX) column
Mobile Phase A 20 mM MES, pH 6.0
Mobile Phase B 20 mM MES, 1 M NaCl, pH 6.0
Gradient 0-50% B over 40 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Sample Preparation Buffer exchange the ADC sample into Mobile Phase A.

Reference: This protocol is adapted from studies on IEX for ADC characterization.[6][7]

Visualizations

Workflow for ADC Purification

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Downstream Conjugation Antibody-Linker Conjugation Reaction HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) Conjugation->HIC Crude ADC IEX Ion-Exchange Chromatography (IEX) (Charge Variant Separation) HIC->IEX Pool of desired DAR SEC Size-Exclusion Chromatography (SEC) (Aggregate Removal) IEX->SEC Purified ADC Pool Formulation Final Formulation SEC->Formulation Final Purified ADC

Caption: A typical workflow for the purification of ADCs.

Troubleshooting Logic for ADC Aggregation

Aggregation_Troubleshooting Start Aggregation Detected in ADC Sample Check_Concentration Is ADC concentration high? Start->Check_Concentration Check_Buffer Is buffer pH near pI? Check_Concentration->Check_Buffer No Dilute Dilute ADC sample Check_Concentration->Dilute Yes Check_Hydrophobicity Is linker/payload highly hydrophobic? Check_Buffer->Check_Hydrophobicity No Adjust_pH Adjust buffer pH away from pI Check_Buffer->Adjust_pH Yes Optimize_Formulation Screen for stabilizing excipients Check_Hydrophobicity->Optimize_Formulation Yes End Re-analyze for Aggregation Check_Hydrophobicity->End No Dilute->End Adjust_pH->End Immobilize Consider solid-phase conjugation Optimize_Formulation->Immobilize Immobilize->End

Caption: A decision tree for troubleshooting ADC aggregation.

References

Technical Support Center: Enhancing the Therapeutic Index of Antibody-Drug Conjugates (ADCs) Through Linker Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the therapeutic index of antibody-drug conjugate (ADCs) by optimizing the linker.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of ADC linker performance.

Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay

Potential Cause Troubleshooting & Optimization
Linker Instability 1. Re-evaluate Linker Chemistry: - For cleavable linkers, ensure the cleavage-inducing condition (e.g., low pH, specific enzymes) is not present in the plasma assay. - Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with a more robust trigger mechanism.[][2] 2. Modify Linker Structure: - Increase steric hindrance around the cleavage site to reduce accessibility to plasma enzymes.[3] - For disulfide linkers, introduce steric hindrance near the disulfide bond to enhance stability.[4]
Assay Artifacts 1. Optimize Assay Conditions: - Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[5] 2. Include Appropriate Controls: - Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.[5]
Conjugation Chemistry Issues 1. Assess Conjugation Site: - The site of linker conjugation on the antibody can impact stability. Evaluate different conjugation sites.[3] 2. Use More Stable Conjugation Chemistries: - For example, some maleimide-based conjugations can be unstable. Consider alternative, more stable chemistries.[]

Issue 2: ADC Aggregation Observed During or After Conjugation

Potential Cause Troubleshooting & Optimization
High Hydrophobicity 1. Increase Linker Hydrophilicity: - Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) or charged groups (e.g., sulfonates), into the linker.[4][7][8][9][10][11] 2. Modify the Payload: - If possible, select a more hydrophilic payload or modify the existing payload to increase its hydrophilicity.[10]
High Drug-to-Antibody Ratio (DAR) 1. Optimize DAR: - A high DAR can increase hydrophobicity and lead to aggregation.[2][7] Aim for a lower, more homogeneous DAR through site-specific conjugation techniques.[]
Unfavorable Buffer Conditions 1. Adjust Buffer Composition: - Ensure the buffer pH is not close to the isoelectric point of the antibody.[12] - Optimize salt concentration to maintain antibody solubility.[12] 2. Minimize Organic Solvents: - If organic solvents like DMSO are necessary to dissolve the linker-payload, use the lowest possible concentration and consider solvent-free alternatives if available.[13]
Manufacturing Process 1. Control Physical Stress: - Minimize thermal and physical stress during the conjugation and purification process.[11] 2. Consider Immobilization: - Immobilizing the antibody on a solid support during conjugation can prevent aggregation.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the therapeutic index of an ADC through linker modification?

The primary strategies focus on balancing the linker's stability in circulation with its ability to efficiently release the payload within the target cell.[][2] Key approaches include:

  • Optimizing Linker Stability: Designing linkers that are highly stable in the bloodstream to prevent premature payload release and associated off-target toxicity.[][14]

  • Controlling Payload Release: Utilizing cleavable linkers that are sensitive to the tumor microenvironment (e.g., low pH, high glutathione (B108866) levels, or specific enzymes) or non-cleavable linkers that release the payload upon lysosomal degradation of the antibody.[15][16][17]

  • Modulating Hydrophobicity: Incorporating hydrophilic moieties (e.g., PEG) into the linker to reduce ADC aggregation, improve pharmacokinetics, and decrease clearance.[7][8][9][10]

  • Site-Specific Conjugation: Employing conjugation techniques that yield a homogeneous drug-to-antibody ratio (DAR), which can lead to a more predictable pharmacokinetic profile and a wider therapeutic window.[]

Q2: How do I choose between a cleavable and a non-cleavable linker?

The choice depends on the target antigen, the payload, and the desired mechanism of action.[18]

  • Cleavable Linkers are often preferred when:

    • A "bystander effect" is desired, where the released payload can kill neighboring antigen-negative tumor cells.[4][17]

    • The payload needs to be in its unmodified, highly potent form to exert its cytotoxic effect.[]

    • The target antigen has a low expression level, as the bystander effect can enhance efficacy.[4]

  • Non-Cleavable Linkers may be a better choice when:

    • Maximizing plasma stability and minimizing off-target toxicity are the primary concerns.[15][20]

    • The payload-linker-amino acid catabolite is sufficiently potent.[15]

    • A bystander effect is not desired, for example, to reduce toxicity to surrounding healthy tissue.[21]

Q3: What is the "bystander effect" and how does the linker influence it?

The bystander effect is the ability of a released ADC payload to kill not only the target cancer cell but also adjacent, antigen-negative cancer cells.[4][17] Cleavable linkers are crucial for this effect because they release the payload in a form that can diffuse across cell membranes and affect neighboring cells.[4] The choice of a cleavable linker and the properties of the released payload (e.g., membrane permeability) are key determinants of the extent of the bystander effect.

Q4: How does the drug-to-antibody ratio (DAR) affect the therapeutic index, and how can the linker strategy help optimize it?

The DAR, or the number of drug molecules conjugated to a single antibody, significantly impacts an ADC's efficacy and toxicity.[] A higher DAR can increase potency but may also lead to faster clearance, increased aggregation, and greater toxicity.[2][7] Linker design can help optimize the DAR by:

  • Enabling Site-Specific Conjugation: Advanced linkers and conjugation methods allow for the creation of ADCs with a precise and uniform DAR, leading to a more consistent product with improved pharmacokinetics.[]

  • Improving Solubility: Hydrophilic linkers can accommodate a higher DAR without causing aggregation, potentially increasing the therapeutic window.[7][8][9]

Quantitative Data Summary

Table 1: Influence of Linker Type on ADC Plasma Stability

Linker TypeCleavage MechanismReported Plasma Half-Life (t₁/₂)Key Considerations
Hydrazone Acid-labileVariable, can be prone to premature hydrolysisSensitive to acidic microenvironments; early generation linker.[]
Disulfide Reduction (Glutathione)Generally stable, but can vary with steric hindranceHigher glutathione concentration in tumor cells vs. plasma drives selectivity.[][20]
Peptide (e.g., Val-Cit) Protease (e.g., Cathepsin B)High in plasmaRelies on higher protease levels in lysosomes of tumor cells.[2]
Non-cleavable (e.g., Thioether) Antibody degradationVery highOffers excellent plasma stability but no bystander effect.[15][20]

Table 2: Impact of DAR and Hydrophilicity on ADC Pharmacokinetics

ADC CharacteristicEffect on PharmacokineticsStrategy to Improve
Increasing DAR Increased clearance, reduced half-lifeOptimize for a lower, more homogeneous DAR (e.g., 2 or 4).[2][7]
High Hydrophobicity Increased clearance, potential for non-specific uptakeIncorporate hydrophilic linkers (e.g., PEG).[7][8][9][10]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma over time.

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (from relevant species, e.g., human, mouse) and in a control buffer (e.g., PBS).[5]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[5]

  • Sample Quenching and Storage: Immediately stop the reaction by diluting the aliquots in a cold buffer and freeze them at -80°C to prevent further degradation.[23]

  • ADC Capture: Thaw the samples and capture the ADC from the plasma matrix using an appropriate affinity method, such as Protein A or Protein G beads.[23]

  • Washing and Elution: Wash the beads to remove non-specifically bound plasma proteins, then elute the ADC.[23]

  • Analysis: Analyze the eluted ADC using techniques like LC-MS/MS to determine the average DAR at each time point.[23]

  • Data Interpretation: Calculate the percentage of intact ADC remaining over time to determine the plasma half-life.[23]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage rate of a protease-sensitive linker by the lysosomal enzyme Cathepsin B.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC, recombinant human Cathepsin B, and an appropriate assay buffer (typically with a reducing agent like DTT to activate the enzyme).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, take aliquots of the reaction and quench the enzymatic reaction (e.g., by adding a protease inhibitor or acid).

  • Sample Preparation: Process the samples to separate the released payload from the ADC. This can be done by protein precipitation or solid-phase extraction.

  • Analysis: Quantify the amount of released payload in each sample using LC-MS/MS.[24]

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate of the linker.[24]

Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome (pH ~5.5-6.0) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH ~4.5-5.0) High Protease/GSH Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxic Effect

Caption: ADC internalization and payload release pathway.

Linker_Strategy_Decision_Tree start Start: Linker Selection q1 Is Bystander Effect Desired? start->q1 cleavable Choose Cleavable Linker q1->cleavable Yes non_cleavable Choose Non-Cleavable Linker q1->non_cleavable No q2 Is ADC Prone to Aggregation? cleavable->q2 non_cleavable->q2 hydrophilic Incorporate Hydrophilic Spacer (e.g., PEG) q2->hydrophilic Yes q3 Is Homogeneous DAR Required? q2->q3 No hydrophilic->q3 site_specific Use Site-Specific Conjugation q3->site_specific Yes end Optimized Linker Strategy q3->end No site_specific->end

Caption: Decision tree for ADC linker strategy optimization.

Experimental_Workflow_Plasma_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_adc Prepare ADC Solution incubate Incubate ADC in Plasma/Buffer at 37°C prep_adc->incubate prep_plasma Prepare Plasma & Control Buffer prep_plasma->incubate sample Collect Aliquots at Time Points (0-168h) incubate->sample capture Capture ADC with Protein A/G sample->capture analyze Analyze by LC-MS/MS to Determine DAR capture->analyze calculate Calculate Half-Life analyze->calculate

Caption: Workflow for in vitro ADC plasma stability assay.

References

Technical Support Center: Mitigating Off-Target Toxicity of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH linker. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the presumed cleavage mechanism for the this compound linker and how might this contribute to off-target toxicity?

The this compound is a cleavable ADC linker.[1][][3] The tetrapeptide sequence, Gly-Gly-{D-Phe}-Gly, is designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, following internalization of the ADC into the target cell.[4] Premature cleavage of the linker in systemic circulation can lead to the early release of the cytotoxic payload, a primary driver of off-target toxicity.[4][5][] This can result in damage to healthy tissues not expressing the target antigen.[5][]

Q2: We are observing significant toxicity in our antigen-negative cell line control group. What are the potential causes?

Toxicity in antigen-negative cells can be attributed to several factors:

  • Premature Payload Release: The linker may exhibit instability in the cell culture medium, leading to the release of the free payload, which can then non-specifically diffuse into the antigen-negative cells.[4]

  • "Bystander Effect": In co-culture experiments, the payload released from target-positive cells can diffuse and kill neighboring antigen-negative cells.[7] This is a known mechanism for some ADCs.[7]

  • Non-specific Uptake: The ADC might be internalized by antigen-negative cells through mechanisms independent of the target antigen, such as pinocytosis or interactions with other cell surface receptors like the mannose receptor.[8] The hydrophobicity of the ADC can also influence non-specific uptake.[9]

Q3: Our in vitro cytotoxicity assays (e.g., MTT, CellTiter-Glo) are showing high variability in IC50 values between experiments. How can we improve reproducibility?

Inconsistent IC50 values are a frequent challenge in ADC in vitro assays.[10] Key factors to control for include:

  • Cell Health and Passage Number: Use cells with a consistent and low passage number, as high passage numbers can alter antigen expression and drug sensitivity.[10] Ensure cells are in the exponential growth phase and not over-confluent at the time of the experiment.[10]

  • ADC Quality: ADC aggregation can impact potency.[10] Visually inspect for precipitates and consider characterization by size-exclusion chromatography (SEC). Minimize freeze-thaw cycles by aliquoting the ADC upon receipt.[10]

  • Assay Protocol Standardization: Tightly control cell density, incubation times, and reagent consistency.[11] For payloads that are tubulin inhibitors, longer incubation times (72-96 hours) may be necessary to observe the cytotoxic effect as cells need to enter mitosis.[10][12]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA-Based Binding Assays

High background noise can obscure specific binding signals in your ELISA assays.[10]

Potential Cause Troubleshooting Step
Insufficient WashingIncrease the number of wash cycles and ensure complete removal of wash buffer between steps.[10]
Non-specific BindingIncrease the concentration of the blocking agent (e.g., BSA, non-fat milk) or try a different blocking buffer.
High Antibody ConcentrationTitrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Reagent ContaminationUse fresh, filtered buffers and high-quality reagents.
Issue 2: Lack of Correlation Between In Vitro Cytotoxicity and In Vivo Efficacy

A common challenge in ADC development is the disconnect between promising in vitro results and poor in vivo outcomes.

Potential Cause Troubleshooting Step
Poor Pharmacokinetics (PK)The ADC may be clearing too rapidly in vivo. Perform PK studies to assess the ADC's half-life and exposure.[13]
Linker Instability In VivoThe linker may be prematurely cleaved in the bloodstream, leading to systemic toxicity and reduced payload delivery to the tumor.[5][] Assess linker stability in plasma.
Inadequate Tumor PenetrationThe ADC may not be effectively reaching the tumor site. Evaluate tumor biodistribution of the ADC.
In vivo Model SelectionThe chosen animal model may not accurately reflect the human disease or ADC metabolism.[5] Consider using more translational models like patient-derived xenografts (PDXs).[5]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytotoxicity Assay (Monoculture)

This protocol is adapted from standard methods for determining the IC50 of an ADC in both antigen-positive and antigen-negative cell lines.[7][12][14]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[12]

  • ADC Dilution: Prepare a serial dilution of the ADC in the appropriate cell culture medium.

  • Treatment: Add the ADC dilutions to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-144 hours).[12]

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).[7][15]

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[7]

  • Cell Preparation: Prepare two cell populations: an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP).[7][12]

  • Co-Culture Seeding: Seed a mixture of the two cell lines in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with a range of ADC concentrations.

  • Incubation: Incubate the plate for 72-96 hours.

  • Data Acquisition: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells.[10]

  • Analysis: Calculate the viability of the antigen-negative cells in the co-culture relative to untreated co-culture wells and compare this to the viability of the antigen-negative cells in a monoculture.[10]

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the processes involved in ADC-mediated toxicity, the following diagrams illustrate key concepts and workflows.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Cell_Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage Cytotoxicity Cytotoxicity Payload->Cytotoxicity 5. Cell Death Off_Target_Toxicity_Pathways cluster_premature_release Premature Release cluster_nonspecific_uptake Non-Specific Uptake ADC Circulating ADC Premature_Cleavage Premature Linker Cleavage (e.g., in plasma) ADC->Premature_Cleavage Non_Target_Cell Non-Target Cell ADC->Non_Target_Cell Uptake Free_Payload Free Payload Premature_Cleavage->Free_Payload Healthy_Tissue_Damage1 Healthy Tissue Damage Free_Payload->Healthy_Tissue_Damage1 Nonspecific_Internalization Non-Specific Internalization (e.g., Pinocytosis) Non_Target_Cell->Nonspecific_Internalization Healthy_Tissue_Damage2 Healthy Tissue Damage Nonspecific_Internalization->Healthy_Tissue_Damage2 Troubleshooting_Workflow_Inconsistent_IC50 Start Inconsistent IC50 Values Observed Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Cells->Start Issue Found Check_ADC Assess ADC Quality (Aggregation, Stability) Check_Cells->Check_ADC Cells OK Check_ADC->Start Issue Found Check_Protocol Review Assay Protocol for Consistency Check_ADC->Check_Protocol ADC OK Check_Protocol->Start Issue Found Optimize_Assay Optimize Assay Parameters (e.g., Incubation Time) Check_Protocol->Optimize_Assay Protocol OK End Reproducible IC50 Values Optimize_Assay->End

References

Validation & Comparative

In Vivo Efficacy of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH ADC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The antibody-drug conjugate (ADC) linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH, represents a sophisticated approach in targeted cancer therapy. Its unique tetrapeptide structure is designed for selective cleavage by lysosomal proteases, ensuring the targeted release of cytotoxic payloads within cancer cells. This guide provides a comparative analysis of the in vivo efficacy of ADCs utilizing a closely related Gly-Gly-Phe-Gly (GGFG) linker, exemplified by Trastuzumab deruxtecan (B607063) (T-DXd), against other prominent ADC linker technologies.

Comparative In Vivo Efficacy of ADCs

The following table summarizes the in vivo efficacy of Trastuzumab deruxtecan, which employs a GGFG tetrapeptide linker, in comparison to Sacituzumab govitecan, which utilizes a hydrolyzable linker. Both ADCs feature a topoisomerase I inhibitor payload.

ADC Target Antigen Linker Type Payload Xenograft Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
Trastuzumab deruxtecan (T-DXd) HER2GGFG (Enzymatically Cleavable)DXd (Topoisomerase I Inhibitor)NCI-N87 (Gastric Cancer)10 mg/kg, single doseSignificant tumor regression observed.[1]
Trastuzumab deruxtecan (T-DXd) HER2GGFG (Enzymatically Cleavable)DXd (Topoisomerase I Inhibitor)FaDu (Head and Neck Cancer)10 mg/kg, single doseRemarkable efficacy with complete regression in 2 out of 5 xenografts.[2]
Sacituzumab govitecan Trop-2CL2A (Hydrolyzable)SN-38 (Topoisomerase I Inhibitor)Capan-1 (Pancreatic Cancer)Single 20 mg/kg doseDelivered 20- to 136-fold more SN-38 to the tumor than irinotecan.[3]
Sacituzumab govitecan Trop-2CL2A (Hydrolyzable)SN-38 (Topoisomerase I Inhibitor)Intracranial Breast Cancer25 mg/kg, twice weeklyInhibited tumor growth and increased mouse survival.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies.

Trastuzumab Deruxtecan (T-DXd) Xenograft Model Protocol[1][2]
  • Cell Lines and Animal Models:

    • Human gastric cancer cell line NCI-N87 or human head and neck cancer cell line FaDu are used.[1][2]

    • Female athymic nude mice (5-8 weeks old) are typically utilized.[1]

  • Tumor Implantation:

    • Cells (e.g., 1 x 10^7 NCI-N87 cells in a 1:1 mixture with Matrigel) are subcutaneously implanted into the flank of the mice.[1]

    • Tumors are allowed to grow to a volume of approximately 100-200 mm³.[2]

  • Treatment Administration:

    • Mice are randomized into treatment and control groups.

    • T-DXd is administered as a single intravenous (IV) injection, typically at a dose of 10 mg/kg.[1][2]

  • Efficacy Evaluation:

    • Tumor volumes are measured regularly (e.g., twice a week) using calipers.

    • Animal body weight and general health are monitored.

    • The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.

Sacituzumab Govitecan Xenograft Model Protocol[3][4]
  • Cell Lines and Animal Models:

    • Human pancreatic cancer cell line Capan-1 or intracranial breast cancer models are utilized.[3][4]

    • Female nude mice (6-8 weeks old) are commonly used.[5]

  • Tumor Implantation:

    • For subcutaneous models, cells (e.g., 5 million NCI-N87 cells in 50% v/v Matrigel) are injected into the flank.[5]

    • For intracranial models, specific stereotactic injection methods are employed.

  • Treatment Administration:

    • Sacituzumab govitecan is administered intravenously.

    • Dosing can be a single injection (e.g., 20 mg/kg) or a multi-dose regimen (e.g., 25 mg/kg twice weekly).[3][4]

  • Efficacy Evaluation:

    • Tumor growth is monitored by caliper measurements for subcutaneous tumors or bioluminescent imaging for intracranial models.[4]

    • Animal survival is a key endpoint.

    • Pharmacokinetic analysis of SN-38 levels in tumor and serum may also be performed.[3]

Visualizing the Mechanism and Workflow

ADC Mechanism of Action: Topoisomerase I Inhibition

The payload of ADCs like Trastuzumab deruxtecan and Sacituzumab govitecan is a topoisomerase I inhibitor. This diagram illustrates the signaling pathway leading to cancer cell death.

ADC_Topoisomerase_Inhibition ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Antigen Tumor-Specific Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage 3. Lysosomal Processing Payload Topoisomerase I Inhibitor (e.g., DXd, SN-38) Cleavage->Payload 4. Payload Release Nucleus Nucleus Payload->Nucleus Topoisomerase Topoisomerase I Payload->Topoisomerase 5. Inhibition Nucleus->Topoisomerase DNA DNA Nucleus->DNA Topoisomerase->DNA interacts with DNADamage DNA Strand Breaks Topoisomerase->DNADamage leads to Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis 6. Induction of

Caption: ADC binds to a tumor cell, releasing a topoisomerase I inhibitor that causes DNA damage and cell death.

In Vivo ADC Efficacy Experimental Workflow

This diagram outlines the typical workflow for assessing the in vivo efficacy of an ADC in a xenograft mouse model.

ADC_InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis CellCulture Tumor Cell Culture Implantation Subcutaneous Tumor Cell Implantation CellCulture->Implantation AnimalModel Immunocompromised Mice AnimalModel->Implantation TumorGrowth Tumor Growth to Desired Volume Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment ADC Administration (IV) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, Health Treatment->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint DataCollection Collect Tumor/Tissue Samples Endpoint->DataCollection Analysis Analyze Tumor Growth Inhibition & Survival DataCollection->Analysis

Caption: Workflow for in vivo ADC efficacy testing, from tumor implantation to data analysis.

References

A Comparative Analysis of Antibody-Drug Conjugate Performance with Different Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of peptide linker dictates the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic index. This guide provides an objective comparison of ADC performance with various peptide linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant processes.

The ideal peptide linker must be sufficiently stable to prevent premature payload release in the bloodstream, which can lead to systemic toxicity, while also being susceptible to cleavage by specific enzymes within the tumor microenvironment or inside cancer cells to ensure potent and targeted drug delivery.[1][] This analysis delves into the performance of different peptide linkers to provide a data-driven resource for informed decision-making in ADC design.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADC performance with different peptide linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in published literature; therefore, the data presented here is a compilation from various sources.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Peptide Linkers

AntibodyPayloadPeptide LinkerCell LineIC50 (ng/mL)Reference
TrastuzumabMMAEValine-Citrulline (vc)NCI-N87 (HER2+)10.1[1]
TrastuzumabMMAUValine-Glucoserine (mavg)NCI-N87 (HER2+)3.2[1]

MMAE: Monomethyl Auristatin E; MMAU: A hydrophilic glucuronide prodrug of MMAE.

Table 2: In Vivo Tumor Growth Inhibition of Trastuzumab-Based ADCs in an NCI-N87 Xenograft Model

ADCDose (mg/kg)Tumor Growth Inhibition (%)Reference
Trastuzumab-vc-MMAE3~60[1]
Trastuzumab-mavg-MMAU3~90[1]

Table 3: Plasma Stability of ADCs with Various Linker Types

Linker TypeCleavage MechanismPlasma Half-life (t½)Key Characteristics
Valine-Citrulline (vc)Protease-cleavable (Cathepsin B)HighHigh plasma stability, specific cleavage in lysosomes.[3][4]
Valine-Alanine (va)Protease-cleavableSimilar to vcCan exhibit less aggregation at high DARs compared to vc.[]
Phenylalanine-Lysine (fk)Protease-cleavable (Cathepsin B)GoodDemonstrates good stability and selective cleavage.[6]
Glycine-Glycine-Phenylalanine-Glycine (GGFG)Protease-cleavableHighUsed in Enhertu® (trastuzumab deruxtecan).[4]
Thioether (e.g., SMCC)Non-cleavableVery HighPayload released after antibody degradation in the lysosome.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

1. In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma from various species.[3]

Methodology:

  • Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (e.g., human, mouse, rat) and in a control buffer like PBS.[3][8]

  • Incubation: Incubate the samples at 37°C.[8]

  • Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[8]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[8]

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[3]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentrations of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[3][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload adducts.[3][8]

2. In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50 value) and specificity of the ADC on antigen-positive versus antigen-negative cells.[9]

Methodology:

  • Cell Seeding: Plate both antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in 96-well plates and incubate overnight.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and a free payload control in complete cell culture medium. Add the diluted compounds to the cells.[9][10]

  • Incubation: Incubate the plates at 37°C for a period of 48 to 144 hours.[10]

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay. This colorimetric assay relies on the conversion of MTT to formazan (B1609692) by mitochondrial enzymes in viable cells.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot the dose-response curve and determine the IC50 value using appropriate software.[9]

3. In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism, typically using a xenograft mouse model.

Methodology:

  • Model System: Use immunodeficient mice bearing tumors derived from a human cancer cell line that expresses the target antigen (e.g., NCI-N87 xenografts for HER2-targeting ADCs).[1][12]

  • Treatment Groups: Randomize mice into groups to receive the vehicle control, unconjugated antibody, or the ADC at various dose levels.[12]

  • Dosing: Administer the treatments, typically via a single intravenous injection.[12]

  • Monitoring: Monitor tumor volumes and body weight several times a week.[12]

  • Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.[12]

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Kaplan-Meier survival plots can also be generated.[12]

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and assessment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC_stable Intact ADC ADC_binds ADC Binds to Antigen on Tumor Cell ADC_stable->ADC_binds Targeting Internalization Internalization (Endocytosis) ADC_binds->Internalization Lysosome Lysosome (Low pH) Internalization->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Cell_death Apoptosis Payload_release->Cell_death Induces Bystander_effect Bystander Killing (Antigen-Negative Cells) Payload_release->Bystander_effect Permeable Payload Experimental_Workflow_ADC_Stability cluster_invitro In Vitro Analysis start ADC Sample plasma_assay Plasma Stability Assay (Incubate at 37°C) start->plasma_assay timepoints Collect Aliquots (0-168h) plasma_assay->timepoints analysis Quantify Intact ADC (ELISA or LC-MS) timepoints->analysis stability_data Determine Plasma Half-life analysis->stability_data Linker_Comparison_Logic cluster_cleavable Cleavable Linkers (e.g., Val-Cit) cluster_noncleavable Non-Cleavable Linkers (e.g., Thioether) Linker_Choice Peptide Linker Choice Cleavable_Stability High Plasma Stability Linker_Choice->Cleavable_Stability NonCleavable_Stability Very High Plasma Stability Linker_Choice->NonCleavable_Stability Cleavable_Release Enzymatic Release in Tumor Cell Cleavable_Stability->Cleavable_Release Bystander Enables Bystander Effect Cleavable_Release->Bystander Cleavable_Toxicity Potential for Off-Target Toxicity if Cleaved Prematurely Cleavable_Release->Cleavable_Toxicity NonCleavable_Release Release via Antibody Degradation NonCleavable_Stability->NonCleavable_Release NonCleavable_Toxicity Generally Lower Off-Target Toxicity NonCleavable_Stability->NonCleavable_Toxicity No_Bystander Limited/No Bystander Effect NonCleavable_Release->No_Bystander

References

Comparative Guide to Successful Antibody-Drug Conjugates Utilizing a Cathepsin B-Cleavable Linker

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ADCs employing the MC-Gly-Gly-Phe-Gly linker and the topoisomerase I inhibitor payload, deruxtecan (B607063).

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: No successful Antibody-Drug Conjugate (ADC) case studies using the specific linker MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH were identified in publicly available literature. This guide therefore focuses on a structurally analogous and highly successful linker, MC-Gly-Gly-Phe-Gly, which is a key component of several approved and clinical-stage ADCs. The primary difference lies in the chirality of the phenylalanine residue. The presented case studies provide a robust framework for understanding the therapeutic potential of this class of ADCs.

Introduction

The field of antibody-drug conjugates (ADCs) has witnessed remarkable advancements, leading to a new generation of highly effective cancer therapeutics. A critical component in the design of a successful ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. This guide provides a comparative analysis of three pioneering ADCs that utilize a cathepsin B-cleavable tetrapeptide linker, maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycine (MC-GGFG), in conjunction with the potent topoisomerase I inhibitor, deruxtecan (DXd).

These ADCs—Trastuzumab deruxtecan, Patritumab deruxtecan, and Datopotamab deruxtecan—have demonstrated significant clinical efficacy in treating various solid tumors. Their success underscores the importance of a well-designed linker that ensures stability in circulation and efficient payload release within the tumor microenvironment. This guide will delve into their mechanisms of action, comparative preclinical and clinical data, and the experimental protocols used to evaluate their performance.

Mechanism of Action: A Shared Pathway to Efficacy

The three ADCs profiled in this guide share a common mechanism of action, distinguished by their specific monoclonal antibody targeting different tumor-associated antigens.

  • Target Binding: The ADC's monoclonal antibody binds with high specificity to its target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.

  • Lysosomal Trafficking and Cleavage: The complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the Gly-Gly-Phe-Gly linker.[1][2]

  • Payload Release and Action: This cleavage releases the cytotoxic payload, deruxtecan (DXd), into the cytoplasm. DXd, a potent topoisomerase I inhibitor, then intercalates into the DNA and inhibits the topoisomerase I-DNA complex, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[3][4]

  • Bystander Effect: A key feature of these ADCs is the high membrane permeability of the released DXd payload. This allows DXd to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their antigen expression level. This "bystander effect" is crucial for efficacy in heterogeneous tumors.[5][6][7]

ADC Mechanism of Action General Mechanism of Action for Deruxtecan-Based ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Target Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DXd_Release Released DXd (Payload) Lysosome->DXd_Release 4. Linker Cleavage DNA_Damage DNA Double-Strand Breaks & Apoptosis DXd_Release->DNA_Damage 5. Topoisomerase I Inhibition Neighboring_Tumor_Cell Neighboring Tumor Cell (Bystander Effect) DXd_Release->Neighboring_Tumor_Cell 6. Bystander Killing

Caption: General mechanism of action for deruxtecan-based ADCs.

Comparative Analysis of Deruxtecan-Based ADCs

This section provides a comparative overview of Trastuzumab deruxtecan, Patritumab deruxtecan, and Datopotamab deruxtecan, summarizing their key characteristics and performance data.

FeatureTrastuzumab deruxtecan (Enhertu®)Patritumab deruxtecan (HER3-DXd)Datopotamab deruxtecan (Dato-DXd)
Target Antigen HER2 (Human Epidermal Growth Factor Receptor 2)[8]HER3 (Human Epidermal Growth Factor Receptor 3)[9][10]TROP2 (Trophoblast Cell Surface Antigen 2)[11]
Antibody Type Humanized IgG1Fully Human IgG1[10]Humanized IgG1[4]
Linker MC-Gly-Gly-Phe-Gly (cleavable by cathepsin B)[12]MC-Gly-Gly-Phe-Gly (cleavable by cathepsin B)[10]MC-Gly-Gly-Phe-Gly (cleavable by cathepsin B)[4]
Payload Deruxtecan (DXd) - Topoisomerase I inhibitor[12]Deruxtecan (DXd) - Topoisomerase I inhibitor[10]Deruxtecan (DXd) - Topoisomerase I inhibitor[4]
Approved Indications HER2-positive breast cancer, HER2-low breast cancer, HER2-positive gastric cancer, HER2-mutant non-small cell lung cancer (NSCLC)[8][13]Not yet approved (under investigation)Locally advanced or metastatic non-squamous NSCLC, HR-positive, HER2-negative breast cancer[11][14]
Key Clinical Trials DESTINY-Breast01, DESTINY-Breast03, DESTINY-Gastric01U31402-A-J101, HERTHENA-Lung02[1][15]TROPION-PanTumor01, TROPION-Lung01, TROPION-Breast01[13][16]
Preclinical In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of the three ADCs across various cancer cell lines. IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells.

ADCCell LineCancer TypeTarget ExpressionIC50 (ng/mL)Reference
Trastuzumab deruxtecan SK-BR-3Breast CancerHER2-positive (3+)1.8[17] (Implied from sensitivity data)
NCI-N87Gastric CancerHER2-positive (3+)10.2[17] (Implied from sensitivity data)
KPL-4Breast CancerHER2-positive (3+)1.5[17] (Implied from sensitivity data)
Patritumab deruxtecan HCC827NSCLCHER3-positive~10-100[12] (Estimated from graphical data)
H322MNSCLCHER3-positive~100-1000[12] (Estimated from graphical data)
Datopotamab deruxtecan CFPAC-1Pancreatic AdenocarcinomaTROP2-positive706[18]
BxPC-3Pancreatic AdenocarcinomaTROP2-positive74.6[18]
Calu-6Anaplastic CarcinomaTROP2-negative>20,000[18]
ARK2Uterine Serous CarcinomaTROP2 3+110[19]
ARK20Uterine Serous CarcinomaTROP2 3+110[19]
Preclinical In Vivo Efficacy Data

The following table presents data from in vivo xenograft studies, demonstrating the anti-tumor activity of the ADCs in animal models. Tumor Growth Inhibition (TGI) is a common metric used to assess efficacy.

ADCXenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI) / OutcomeReference
Trastuzumab deruxtecan NCI-N87Gastric Cancer10 mg/kg, single doseTumor regression (T/C = -6.08%)[7][20]
Capan-1Pancreatic Cancer (HER2-low)10 mg/kg, single doseTumor regression (T/C = -96.1%)[7][20]
CIC-rearranged sarcoma PDXSarcoma3 mg/kg, single doseSignificant tumor growth delay[21]
Patritumab deruxtecan Capan-1Pancreatic Cancer0.75 - 6 mg/kgDose-dependent TGI (45% - 94%)[12]
DiFiColorectal CancerNot specifiedSignificant tumor regression[14]
Datopotamab deruxtecan CFPAC-1Pancreatic Cancer>1 mg/kg, single doseDose-dependent TGI and tumor regression[18]
TROP2+ USC XenograftUterine Serous CarcinomaNot specifiedTumor growth suppression and longer overall survival[22]
Clinical Efficacy Data

The following table summarizes key efficacy endpoints from clinical trials of the three ADCs.

ADCClinical TrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)Reference
Trastuzumab deruxtecan DESTINY-Breast01 (Phase II)HER2-positive metastatic breast cancer62.0%19.4 months18.2 months[9]
Patritumab deruxtecan Phase I/II (NCT02980341)HR+/HER2- metastatic breast cancer30.1%7.4 monthsNot Reported[1]
Phase I/II (NCT02980341)Triple-negative metastatic breast cancer22.6%5.5 monthsNot Reported[1]
Phase I/II (NCT02980341)HER2+ metastatic breast cancer42.9%11.0 months8.3 months[1]
Datopotamab deruxtecan TROPION-PanTumor01 (Phase I)HR+/HER2-low or negative metastatic breast cancer27%8.3 monthsNot Reached[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of these ADCs.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

In Vitro Cytotoxicity Assay Workflow Workflow for In Vitro Cytotoxicity Assay Cell_Seeding 1. Seed cancer cells in 96-well plates ADC_Treatment 2. Treat cells with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation 3. Incubate for 72-120 hours ADC_Treatment->Incubation Viability_Assay 4. Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Measure absorbance/luminescence and calculate IC50 values Viability_Assay->Data_Analysis

Caption: Workflow for a typical in vitro cytotoxicity assay.

Materials:

  • Cancer cell lines (target antigen-positive and -negative)

  • Complete cell culture medium

  • 96-well microplates

  • Antibody-Drug Conjugate (ADC) and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[23][24]

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant control (e.g., non-binding ADC or unconjugated antibody) in complete culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[23]

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the ADC concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).[18]

In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

In Vivo Xenograft Study Workflow Workflow for In Vivo Xenograft Efficacy Study Tumor_Implantation 1. Implant tumor cells/fragments subcutaneously in mice Tumor_Growth 2. Allow tumors to reach a specified volume Tumor_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration 4. Administer ADC, vehicle control, and other controls Randomization->ADC_Administration Monitoring 5. Monitor tumor volume and body weight regularly ADC_Administration->Monitoring Endpoint_Analysis 6. Analyze tumor growth inhibition and other endpoints Monitoring->Endpoint_Analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Materials:

  • Immunocompromised mice (e.g., nude, SCID)

  • Cancer cell line or patient-derived xenograft (PDX) tissue

  • Matrigel (optional)

  • Antibody-Drug Conjugate (ADC)

  • Vehicle control and other control articles (e.g., unconjugated antibody)

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (typically mixed with Matrigel) or small fragments of PDX tissue into the flank of the mice.[20][25]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, ADC low dose, ADC high dose, unconjugated antibody).[21]

  • ADC Administration: Administer the ADC and control articles to the mice, typically via intravenous (IV) injection. The dosing schedule can be a single dose or multiple doses over a period of time.[20][21]

  • Efficacy Monitoring: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[26][27]

  • Endpoint Analysis: Continue the study until the tumors in the control group reach a predetermined endpoint size. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.[12]

Conclusion

The successful clinical development of Trastuzumab deruxtecan, Patritumab deruxtecan, and Datopotamab deruxtecan highlights the power of a well-optimized ADC platform. The combination of a highly specific monoclonal antibody, a stable and efficiently cleaved MC-Gly-Gly-Phe-Gly linker, and the potent topoisomerase I inhibitor payload, deruxtecan, has resulted in a new class of therapeutics with significant anti-tumor activity across a range of solid tumors. The bystander effect mediated by the membrane-permeable DXd payload further enhances their efficacy, particularly in heterogeneous tumors. While no ADCs with the specific this compound linker have been clinically successful to date, the case studies presented in this guide provide a valuable blueprint for the design and evaluation of future ADCs based on similar peptide linker technologies. The provided experimental protocols offer a starting point for researchers aiming to characterize and compare the performance of novel ADC candidates.

References

Assessing the Immunogenicity of ADCs with Cleavable Peptide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) represents a significant stride in targeted cancer therapy. These complex biologics, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, are designed for precise delivery of therapeutic agents to tumor cells, thereby minimizing damage to healthy tissues. The linker, particularly the cleavable peptide linker, is a critical component influencing the ADC's stability, efficacy, and safety profile. However, the introduction of non-human peptide sequences and the linker-payload moiety can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). This immunogenicity can alter the ADC's pharmacokinetics, diminish its efficacy, and potentially lead to adverse events.

This guide provides a comparative analysis of the immunogenicity of ADCs containing the specific cleavable linker-payload, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH, against other common alternatives. Due to the limited publicly available immunogenicity data for this specific construct, this guide will focus on a comparative assessment based on its structural components: a tetrapeptide linker (similar to Gly-Gly-Phe-Gly) and a payload that is structurally related to the exatecan (B1662903) class of topoisomerase I inhibitors.

Comparative Analysis of Linker-Payload Systems

The immunogenicity of an ADC is influenced by multiple factors, including the antibody's origin (human, humanized, chimeric), the physicochemical properties of the linker and payload (e.g., hydrophobicity), the drug-to-antibody ratio (DAR), and patient-related factors.[1][2] The focus of this comparison is on the contribution of the linker and payload to the overall immunogenicity of the ADC.

Table 1: Comparison of Common Cleavable Peptide Linkers in ADCs

Linker TypeCleavage MechanismKey Physicochemical Properties & StabilityExample ADCsReported Anti-Drug Antibody (ADA) Incidence
Gly-Gly-Phe-Gly (GGFG) family (structurally similar to the topic linker) Cleaved by lysosomal proteases (e.g., Cathepsin B).[3]Generally less hydrophobic than Val-Cit, which can reduce aggregation.[3] Stable in circulation.[]Trastuzumab deruxtecan (B607063) (Enhertu®)In clinical trials for Trastuzumab deruxtecan, the incidence of treatment-emergent ADAs was observed to be low.
Valine-Citrulline (Val-Cit) Cleaved by lysosomal proteases, primarily Cathepsin B.[5][]Generally stable in plasma. Can be more hydrophobic, potentially leading to aggregation at high DARs.[5]Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®)Incidence of ADAs for vc-MMAE ADCs has been reported to range from 0% to 35.8% across various clinical trials.[1][7]
Valine-Alanine (Val-Ala) Cleaved by lysosomal proteases (e.g., Cathepsin B).[]Less hydrophobic than Val-Cit, which can accommodate higher DARs with less aggregation.[]Loncastuximab tesirine (B3181916) (Zynlonta®)Clinical trial data for Loncastuximab tesirine indicates a low incidence of ADAs.

Table 2: Comparison of Common ADC Payloads

Payload ClassMechanism of ActionKey Physicochemical Properties & Immunogenicity ConsiderationsExample ADCs
Exatecan Derivatives (Topoisomerase I Inhibitors) Inhibit DNA replication and transcription by trapping topoisomerase I-DNA complexes.[8]Generally potent, with some derivatives designed for improved hydrophilicity to allow for higher DARs.[9] The payload itself can be a hapten and contribute to immunogenicity.Trastuzumab deruxtecan (DXd payload)
Auristatins (e.g., MMAE) Microtubule inhibitors that disrupt cell division.[10]Often hydrophobic, which can increase the risk of aggregation and immunogenicity, especially at higher DARs.[11]Brentuximab vedotin, Polatuzumab vedotin
Maytansinoids (e.g., DM1) Microtubule inhibitors.Also hydrophobic, posing similar challenges to auristatins regarding aggregation and potential immunogenicity.Ado-trastuzumab emtansine (Kadcyla®)

Experimental Protocols for Immunogenicity Assessment

A tiered approach is recommended for assessing the immunogenicity of ADCs, which includes screening for ADAs, confirming their specificity, and characterizing their neutralizing potential.[12]

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is a standard method for the detection of ADAs in patient serum.

Methodology:

  • Plate Coating: High-binding 96-well plates are coated with the ADC (e.g., at 1 µg/mL in PBS) and incubated overnight at 4°C to serve as the capture antigen.[13]

  • Washing: Plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ADC.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Patient serum samples (pre-diluted in assay buffer) and controls are added to the wells and incubated for 1-2 hours at room temperature to allow ADAs to bind to the coated ADC.

  • Washing: Plates are washed to remove unbound serum components.

  • Detection: Biotinylated ADC (at a concentration optimized for the assay) is added and incubated for 1 hour at room temperature. This creates a "bridge" between the plate-bound ADC and the detection reagent if ADAs are present.

  • Washing: Plates are washed to remove unbound biotinylated ADC.

  • Enzyme Conjugate Incubation: Streptavidin-HRP is added and incubated for 30 minutes at room temperature.

  • Washing: Plates are washed to remove unbound enzyme conjugate.

  • Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.[14]

  • Stopping the Reaction: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is read at the appropriate wavelength (e.g., 450 nm) using a plate reader.

T-Cell Proliferation Assay

This assay assesses the potential of the ADC to induce a T-cell-dependent immune response.

Methodology:

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

  • Cell Culture: Labeled PBMCs are cultured in 96-well plates in the presence of the test ADC at various concentrations, a positive control (e.g., a known immunogenic protein or mitogen), and a negative control (vehicle).

  • Incubation: The cells are incubated for 5-7 days to allow for antigen processing, presentation, and T-cell proliferation.

  • Staining: Cells are stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Flow Cytometry Analysis: The percentage of proliferating T-cells (identified by CFSE dilution) within the CD4+ and CD8+ populations is quantified using flow cytometry.[15]

Cytokine Release Assay

This assay measures the release of cytokines from immune cells in response to the ADC, which can indicate the potential for cytokine release syndrome (CRS).[13]

Methodology:

  • Cell Culture: Human whole blood or isolated PBMCs from multiple healthy donors are cultured in 96-well plates.[16]

  • Stimulation: The cells are treated with the test ADC at a range of concentrations, a positive control (e.g., anti-CD3/CD28 antibodies or a known CRS-inducing agent), and a negative control (vehicle).[13]

  • Incubation: The cultures are incubated for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: The cell culture supernatants are harvested.

  • Cytokine Quantification: The concentrations of key cytokines (e.g., IL-2, IL-6, TNF-α, IFN-γ, IL-10) in the supernatants are measured using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).[13][16]

Visualizing Key Pathways and Workflows

Signaling Pathway for T-Cell Dependent ADA Production

T_Cell_Dependent_ADA_Production cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell cluster_BCell B-Cell ADC_uptake ADC Uptake & Processing Peptide_presentation Peptide-MHC II Presentation ADC_uptake->Peptide_presentation Lysosomal Proteolysis TCR T-Cell Receptor (TCR) Peptide_presentation->TCR Binding T_cell_activation T-Cell Activation & Proliferation TCR->T_cell_activation Recognition B_cell_activation B-Cell Activation T_cell_activation->B_cell_activation Help (Cytokines) Plasma_cell Plasma Cell Differentiation B_cell_activation->Plasma_cell ADA_production ADA Production Plasma_cell->ADA_production

Caption: T-Cell dependent pathway for anti-drug antibody (ADA) production.

Experimental Workflow for Immunogenicity Assessment

Immunogenicity_Workflow start Start: Immunogenicity Risk Assessment ada_screening Tier 1: ADA Screening Assay (e.g., Bridging ELISA) start->ada_screening confirmation Tier 2: Confirmatory Assay (Specificity Test) ada_screening->confirmation Positive Samples characterization Tier 3: Characterization Assays confirmation->characterization Confirmed Positive neutralizing Neutralizing Antibody (NAb) Assay (Cell-based or Ligand Binding) characterization->neutralizing t_cell In Vitro T-Cell Assays (Proliferation, Cytokine Release) characterization->t_cell end End: Correlate with PK/PD & Clinical Outcomes neutralizing->end t_cell->end

Caption: Tiered approach for ADC immunogenicity assessment.

Logical Relationship of Factors Influencing ADC Immunogenicity

ADC_Immunogenicity_Factors center ADC Immunogenicity Antibody Antibody Origin (Human, Humanized, etc.) center->Antibody Linker Linker Properties (e.g., Stability, Cleavability) center->Linker Payload Payload Properties (e.g., Hydrophobicity, MOA) center->Payload DAR Drug-to-Antibody Ratio (DAR) center->DAR Aggregation Aggregation Propensity center->Aggregation Genetics Genetic Background (HLA type) center->Genetics Immune_status Immune Status center->Immune_status Disease Disease State center->Disease

Caption: Key factors influencing the immunogenicity of ADCs.

References

A Comparative Guide to MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH and Industry-Standard Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies.[1][2] The choice of linker dictates the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and the overall therapeutic index.[3] This guide provides a comprehensive comparison of the novel tetrapeptide linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH, against established industry-standard linkers.

This compound is a cleavable peptide linker designed for use in the synthesis of ADCs.[4][5][] Its structure, featuring a tetrapeptide sequence, suggests a mechanism of action reliant on enzymatic cleavage within the target cell. The inclusion of a D-isomer of Phenylalanine is a key structural feature intended to enhance stability by providing resistance to premature enzymatic degradation in systemic circulation.

Comparative Analysis of Linker Technologies

The performance of an ADC is critically dependent on the linker's ability to remain stable in the bloodstream and efficiently release its cytotoxic payload within tumor cells.[3] This section compares this compound with two major classes of industry-standard linkers: cleavable dipeptide linkers (e.g., Valine-Citrulline) and non-cleavable linkers (e.g., maleimidocaproyl).

Data Presentation: A Head-to-Head Comparison

While direct comparative data for this compound is limited in publicly available literature, we can infer its potential performance based on studies of structurally similar tetrapeptide linkers like Gly-Gly-Phe-Gly (GGFG). Tetrapeptide linkers are generally considered to be more stable in circulation compared to dipeptide linkers.[]

Parameter This compound (Inferred) Valine-Citrulline (Val-Cit) Linker Non-Cleavable Linkers (e.g., MC)
Type Cleavable (Enzyme-sensitive)Cleavable (Enzyme-sensitive)Non-cleavable
Cleavage Mechanism Cathepsin B and L in lysosomesPrimarily Cathepsin B in lysosomes[]Proteolytic degradation of the antibody in lysosomes
Plasma Stability Expected to be high due to tetrapeptide structure and D-amino acidModerate; susceptible to premature cleavage by some plasma proteases[9]High; generally very stable in circulation
Payload Release Efficient intracellularlyEfficient intracellularlySlower; dependent on antibody degradation
Bystander Effect Possible, depending on payload permeabilityPossible, depending on payload permeabilityLimited, as the payload is released with a charged amino acid attached
Key Advantage Potentially enhanced stability and controlled releaseWell-established with proven clinical efficacyHigh stability, leading to a favorable safety profile
Potential Limitation Requires further experimental validationPotential for off-target toxicity due to premature cleavageLimited bystander effect; may be less effective against heterogeneous tumors

Experimental Protocols

To rigorously evaluate and compare ADC linkers, a series of standardized in vitro and in vivo experiments are essential. The following are detailed methodologies for key comparative assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • The ADC is incubated in human and/or rodent plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • At each time point, aliquots are taken, and the reaction is quenched.

  • The intact ADC is isolated from the plasma matrix, often using immunoaffinity capture methods (e.g., protein A/G beads).[10]

  • The amount of intact ADC and the level of free payload are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • The stability is often reported as the half-life of the ADC in plasma or the percentage of intact ADC remaining over time.

Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination

Objective: To determine the average number of drug molecules conjugated to each antibody, a critical quality attribute influencing ADC efficacy and pharmacokinetics.[11]

Methodology:

  • The purified ADC is analyzed using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • These methods separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

  • The peak area of each species is integrated, and the weighted average DAR is calculated.

  • Mass Spectrometry (MS) is also a powerful tool for DAR determination, providing precise mass measurements of the different ADC species.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing cancer cells that express the target antigen.

Methodology:

  • Target antigen-positive and antigen-negative cancer cell lines are seeded in 96-well plates.

  • The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • After a defined incubation period (typically 72-120 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

  • The half-maximal inhibitory concentration (IC50) is calculated for each compound, representing the concentration at which 50% of cell growth is inhibited.

In Vivo Efficacy Study in Xenograft Models

Objective: To assess the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.

  • Once the tumors reach a specified volume, the mice are randomized into treatment groups.

  • The mice are treated with the ADC, a vehicle control, and potentially a non-targeting ADC or the unconjugated antibody.

  • Tumor volume and body weight are measured regularly throughout the study.

  • The efficacy is determined by the degree of tumor growth inhibition compared to the control group. At the end of the study, tumors may be excised for further analysis.

Visualizing Key Pathways and Workflows

To better illustrate the mechanisms and processes involved in ADC development and function, the following diagrams are provided.

ADC Mechanism of Action

This diagram illustrates the journey of an ADC from systemic circulation to the induction of apoptosis in a target cancer cell.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC in Circulation (Stable Linker) Binding 1. Binding ADC_circ->Binding Antigen Tumor Antigen Binding->Antigen Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Cleavage 3. Linker Cleavage Lysosome->Cleavage Payload_release 4. Payload Release Cleavage->Payload_release Target_interaction 5. Target Interaction (e.g., DNA, Tubulin) Payload_release->Target_interaction Apoptosis 6. Apoptosis Target_interaction->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for In Vivo Efficacy

This diagram outlines the key steps in conducting a preclinical in vivo study to evaluate the efficacy of an ADC.

InVivo_Workflow Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Group Randomization Tumor_Growth->Randomization Treatment 5. ADC Administration Randomization->Treatment Data_Collection 6. Tumor & Body Weight Measurement Treatment->Data_Collection Analysis 7. Data Analysis (Tumor Growth Inhibition) Data_Collection->Analysis Endpoint 8. Study Endpoint Analysis->Endpoint

Caption: Workflow for a typical in vivo xenograft study for ADC efficacy.

Cathepsin-Mediated Linker Cleavage Pathway

This diagram details the intracellular cleavage of a peptide linker, such as this compound, by lysosomal proteases.

Cleavage_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol ADC_Internalized Internalized ADC Cleavage Peptide Linker Cleavage ADC_Internalized->Cleavage Cathepsin Cathepsin B/L Cathepsin->Cleavage Self_Immolation Self-Immolative Spacer Cleavage Cleavage->Self_Immolation Payload_Release Active Payload Released Self_Immolation->Payload_Release Cytosol Cytosol Payload_Release->Cytosol Target Intracellular Target

Caption: Cathepsin-mediated cleavage of a peptide linker within the lysosome.

References

Preclinical Validation of Therapeutics Based on a Cleavable Tetrapeptide Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of antibody-drug conjugates (ADCs) utilizing a cleavable linker with a Gly-Gly-Phe-Gly (GGFG) sequence, which is structurally analogous to the MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH linker. The performance of these ADCs is compared with other linker technologies and alternative targeted therapeutics.

Executive Summary

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[1] Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into target tumor cells, where specific enzymes are present.[1] The GGFG tetrapeptide linker, a substrate for lysosomal proteases like Cathepsin B, is a key feature of the highly successful ADC, trastuzumab deruxtecan (B607063) (DS-8201a).[2][] Preclinical data demonstrates that ADCs with this GGFG linker exhibit potent anti-tumor activity, both in vitro and in vivo. This guide will delve into the preclinical data of GGFG-linker containing ADCs and compare them with ADCs featuring the widely used valine-citrulline (Val-Cit) linker and non-cleavable linkers, as well as with other integrin-targeting therapeutics.

Data Presentation: Quantitative Comparison of ADC Linker Technologies

The following tables summarize preclinical data for different ADC linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs

ADCTargetCell LineLinkerPayloadIC50 (ng/mL)Reference
Trastuzumab Deruxtecan (DS-8201a)HER2NCI-N87 (Gastric Cancer)GGFG (Cleavable)DXd (Topoisomerase I inhibitor)1.5[4][5]
Trastuzumab Deruxtecan (DS-8201a)HER2KPL-4 (Breast Cancer)GGFG (Cleavable)DXd2.4[5]
Brentuximab VedotinCD30Karpas 299 (Lymphoma)Val-Cit (Cleavable)MMAE (Microtubule inhibitor)~10[6]
Trastuzumab-MCC-DM1HER2SK-BR-3 (Breast Cancer)MCC (Non-cleavable)DM1 (Microtubule inhibitor)3[7]

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADCTumor ModelDosingTumor Growth Inhibition (%)Complete RegressionReference
Trastuzumab Deruxtecan (DS-8201a)NCI-N87 Gastric Cancer Xenograft10 mg/kg, single dose>100 (tumor regression)Yes[4]
Trastuzumab Deruxtecan (DS-8201a)HER2-positive Gastric Cancer PDX10 mg/kg, single dose>100 (tumor regression)Yes[8]
Brentuximab VedotinKarpas 299 Lymphoma Xenograft1 mg/kg, weekly~90Yes[6]
Trastuzumab-MCC-DM1KPL-4 Breast Cancer Xenograft15 mg/kg, single dose~80No[7]

Table 3: Pharmacokinetics of ADCs in Non-Human Primates (Cynomolgus Monkey)

ADCLinkerAntibody Half-life (days)Free Payload ExposureReference
Trastuzumab Deruxtecan (DS-8201a)GGFG (Cleavable)~10Low[9][10]
ADC with Val-Cit linkerVal-Cit (Cleavable)~7-10Higher than non-cleavable[11]
ADC with Non-cleavable linkerMCC~10Very Low[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.[12][13]

  • Cell Culture : Culture target antigen-positive and -negative cell lines in appropriate media.

  • Cell Seeding : Seed cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment : Treat cells with serial dilutions of the ADC, a non-targeting ADC control, and the free payload for 72-120 hours.

  • Viability Assessment : Measure cell viability using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).[12][14]

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the ADC in a living organism.[4][15]

  • Cell Implantation : Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping : Randomize mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).

  • Dosing : Administer the ADC intravenously at a specified dose and schedule.

  • Tumor Measurement : Measure tumor volume and body weight two to three times a week.

  • Efficacy Evaluation : At the end of the study, calculate tumor growth inhibition and assess for complete tumor regressions.

Biodistribution Study

This study determines the tissue distribution of the ADC.

  • Radiolabeling : Radiolabel the ADC with an appropriate isotope (e.g., ⁸⁹Zr for long-term imaging or ¹¹¹In for shorter-term studies).

  • Administration : Inject the radiolabeled ADC into tumor-bearing mice.

  • Tissue Collection : At various time points, euthanize the mice and collect tumors and major organs.

  • Radioactivity Measurement : Measure the radioactivity in each tissue using a gamma counter.

  • Data Analysis : Express the data as the percentage of injected dose per gram of tissue (%ID/g).

Mandatory Visualization

Signaling Pathway of Integrin-Targeting Therapeutics

Integrin αvβ3 is a key receptor involved in tumor angiogenesis and metastasis. Therapeutics targeting this receptor, including RGD-based peptides and some ADCs, aim to disrupt its signaling cascade.

Integrin_Signaling Integrin αvβ3 Signaling Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand RGD Ligand / ADC Integrin Integrin αvβ3 Ligand->Integrin Binding & Activation FAK FAK Integrin->FAK Recruitment & Phosphorylation Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK Pathway Src->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation

Caption: A simplified diagram of the integrin αvβ3 signaling pathway.

Experimental Workflow for Preclinical ADC Evaluation

The preclinical validation of an ADC involves a series of in vitro and in vivo experiments to assess its efficacy and safety.

ADC_Workflow Preclinical ADC Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Binding Affinity Assay Internalization Internalization Assay Binding->Internalization Cytotoxicity Cytotoxicity Assay Internalization->Cytotoxicity Efficacy Xenograft Efficacy Study Cytotoxicity->Efficacy PK Pharmacokinetics Study Efficacy->PK Biodistribution Biodistribution Study PK->Biodistribution Toxicity Toxicology Study Biodistribution->Toxicity

Caption: A typical workflow for the preclinical evaluation of an ADC.

Logical Relationship of ADC Linker Properties

The properties of the linker are interconnected and collectively determine the overall performance of the ADC.

Linker_Properties Interplay of ADC Linker Properties Stability Linker Stability Efficacy Therapeutic Efficacy Stability->Efficacy increases tumor delivery Safety Safety Profile Stability->Safety reduces off-target toxicity Cleavage Cleavage Mechanism Cleavage->Efficacy enables payload release Cleavage->Safety tumor-specific release Hydrophilicity Hydrophilicity Hydrophilicity->Stability improves PK

Caption: The relationship between key linker properties and ADC performance.

References

Comparative Analysis of Enzymatic Cleavage Specificity for a D-Phenylalanine Containing ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cleavage specificity of the antibody-drug conjugate (ADC) linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH. The inclusion of a D-isomeric amino acid, D-Phenylalanine ({D-Phe}), is a critical design feature intended to influence the linker's stability and release characteristics. This document compares its anticipated enzymatic processing with a corresponding L-Phenylalanine containing linker, supported by established principles of enzyme stereoselectivity and experimental protocols for assessing linker cleavage.

Introduction

Enzymatically cleavable linkers are a cornerstone of modern ADC design, engineered to be stable in systemic circulation and efficiently processed by enzymes within the target cell, typically in the lysosomal compartment. The rate and specificity of this cleavage are paramount to the efficacy and safety of an ADC. Lysosomal proteases, such as Cathepsin B, are frequently exploited for this purpose and often recognize specific peptide sequences.[1][2][] The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter the peptide's susceptibility to proteolysis, generally conferring increased stability.

This guide examines the evidence for the enzymatic cleavage of the this compound linker, comparing it to its L-Phe counterpart, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH.

Enzymatic Cleavage Comparison

While direct quantitative cleavage data for the specific this compound linker is not extensively available in public literature, a strong inference of its behavior can be drawn from the well-established principles of protease stereoselectivity. Proteases, including Cathepsin B, exhibit a high degree of specificity for L-amino acids. Peptides containing D-amino acids are known to be poor substrates and are often resistant to cleavage.

The following table summarizes the expected comparative cleavage by Cathepsin B, a key lysosomal protease. The data for the L-Phe linker is based on typical cleavage patterns for similar sequences, while the data for the D-Phe linker is an informed projection based on the known resistance of D-peptides to proteolysis.

Linker SequenceEnzymeExpected Cleavage SiteRelative Cleavage Rate (%)Reference
MC-Gly-Gly-Phe -Gly-NH-CH2-O-CH2COOHCathepsin BBetween Phe and Gly100 (Reference)[1]
MC-Gly-Gly-{D-Phe} -Gly-NH-CH2-O-CH2COOHCathepsin BMinimal to no cleavage< 1Inferred

Note: The relative cleavage rate for the D-Phe containing linker is an estimation based on the general principle of enzymatic resistance to D-amino acids.

Experimental Protocols

To empirically determine and compare the enzymatic cleavage specificity of such linkers, a standardized in vitro enzymatic cleavage assay can be employed.

In Vitro Enzymatic Cleavage Assay for Peptide Linkers

This protocol provides a general framework for assessing the susceptibility of a peptide linker to enzymatic cleavage.

1. Materials:

  • Purified human Cathepsin B (recombinant)

  • Peptide Linker Substrates:

    • MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

    • This compound

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

  • Reaction Initiation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing the assay buffer and the peptide linker substrate at a final concentration of 10 µM. Initiate the enzymatic reaction by adding the pre-activated Cathepsin B to a final concentration of 100 nM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume (20 µL) of the quenching solution to stop the enzymatic reaction.

  • Analysis by HPLC: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the intact linker substrate and the increase in the peak area of the cleavage product over time. The percentage of cleavage is calculated from the relative peak areas.[4][5][6]

3. Data Analysis:

  • Plot the percentage of cleaved linker against time for each substrate.

  • Determine the initial rate of cleavage from the linear portion of the curve.

  • Compare the rates of cleavage between the L-Phe and D-Phe containing linkers to determine their relative enzymatic stability.

Visualizations

Logical Relationship of D-Amino Acid in Resisting Enzymatic Cleavage

cluster_0 Enzymatic Cleavage Process Enzyme (e.g., Cathepsin B) Enzyme (e.g., Cathepsin B) L-Phe Linker L-Phe Linker Enzyme (e.g., Cathepsin B)->L-Phe Linker Recognizes D-Phe Linker D-Phe Linker Enzyme (e.g., Cathepsin B)->D-Phe Linker Poor Recognition Cleavage Cleavage L-Phe Linker->Cleavage No Cleavage No Cleavage D-Phe Linker->No Cleavage Drug Release Drug Release Cleavage->Drug Release Linker Stability Linker Stability No Cleavage->Linker Stability

Caption: D-amino acid incorporation hinders enzymatic recognition, leading to enhanced linker stability.

Experimental Workflow for Cleavage Specificity Analysis

cluster_1 In Vitro Cleavage Assay Workflow Reagent Preparation Reagent Preparation Enzyme Activation Enzyme Activation Reagent Preparation->Enzyme Activation Reaction Incubation Reaction Incubation Enzyme Activation->Reaction Incubation Time-Point Sampling Time-Point Sampling Reaction Incubation->Time-Point Sampling Reaction Quenching Reaction Quenching Time-Point Sampling->Reaction Quenching HPLC Analysis HPLC Analysis Reaction Quenching->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for determining enzymatic cleavage of peptide linkers via HPLC analysis.

Conclusion

The incorporation of a D-Phenylalanine residue into the this compound linker is a deliberate strategy to enhance its stability against enzymatic degradation, particularly by lysosomal proteases like Cathepsin B. While its L-Phe counterpart is expected to be readily cleaved, the D-Phe linker is predicted to be highly resistant to proteolysis. This increased stability can have significant implications for the pharmacokinetic profile and therapeutic index of an ADC, potentially leading to reduced premature drug release and off-target toxicity. The provided experimental protocol offers a robust method for the empirical validation of this principle and for the quantitative comparison of the cleavage kinetics of different peptide linkers.

References

Comparative Guide to Cross-Reactivity of Antibodies Conjugated with MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of antibodies conjugated with the cleavable peptide linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH, against other commonly used linkers in antibody-drug conjugates (ADCs). The selection of a linker is a critical decision in ADC development, profoundly impacting its therapeutic index by influencing stability, payload release specificity, and off-target toxicity.[1][]

Executive Summary

The linker, this compound, is a tetrapeptide-based cleavable linker designed for enzymatic cleavage within the tumor microenvironment or inside cancer cells. While specific cross-reactivity data for this particular linker is not extensively available in peer-reviewed literature, this guide will infer its potential characteristics based on its structural components and compare it with well-established linkers such as Valine-Citrulline (Val-Cit). The inclusion of a D-amino acid ({D-Phe}) is a notable feature, potentially influencing its stability and enzymatic cleavage profile.

This guide will delve into the methodologies for assessing cross-reactivity, present available comparative data for alternative linkers, and provide detailed experimental protocols to aid in the rational design and evaluation of ADCs.

Data Presentation: Quantitative Comparison of ADC Linker Characteristics

The following tables summarize key parameters for comparing ADC linkers. It is important to note that specific data for this compound is not available in the public domain and the values for the "Inferred Characteristics" are estimations based on the properties of similar peptide linkers. Empirical testing is crucial to determine the actual performance of any ADC.

Table 1: In Vitro Stability and Cleavage Profile

Linker TypeSerum Stability (Half-life)Primary Cleavage EnzymeRelative Cleavage Rate by Target EnzymeOff-Target Cleavage Potential
This compound Inferred: Potentially high due to D-amino acidCathepsin B and other lysosomal proteasesUnknownPotentially lower due to unnatural D-amino acid residue
Val-Cit (Valine-Citrulline) High in human plasma; lower in murine plasmaCathepsin BHighSusceptible to cleavage by neutrophil elastase[3]
GGFG (Gly-Gly-Phe-Gly) HighCathepsin BModerate to HighData not readily available
Non-cleavable (e.g., SMCC) Very HighN/A (requires antibody degradation)N/AMinimal

Table 2: In Vivo Performance and Cross-Reactivity Profile

Linker TypeIn Vivo Half-life of ADCOff-Target Toxicity ProfileBystander EffectNotes
This compound UnknownInferred: Potentially favorable due to enhanced stabilityDependent on payload permeabilityThe D-amino acid may reduce immunogenicity.
Val-Cit (Valine-Citrulline) Well-characterizedPotential for off-target toxicity due to premature cleavageYes, with membrane-permeable payloadsExtensive clinical data available.[1]
GGFG (Gly-Gly-Phe-Gly) Demonstrated high stability in preclinical modelsGenerally considered safe and effectiveYes, with appropriate payloadsUsed in the approved ADC, Enhertu.[]
Non-cleavable (e.g., SMCC) Generally longer than cleavable linkersLower off-target toxicity from payload releaseLimited to no bystander effectPayload is released as an amino acid conjugate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC cross-reactivity and performance.

Tissue Cross-Reactivity (TCR) Study using Immunohistochemistry (IHC)

This study is a regulatory requirement to assess the on-target and off-target binding of an ADC in a panel of normal human tissues.[4][5]

Protocol:

  • Tissue Preparation: Obtain a panel of 30-40 fresh-frozen normal human tissues from at least three unrelated donors. Snap-freeze tissues in isopentane (B150273) cooled with liquid nitrogen and store at -80°C.

  • Sectioning: Cryosection tissues to a thickness of 5-10 µm and mount on positively charged slides.

  • Fixation: Fix sections with a suitable fixative (e.g., acetone (B3395972) or methanol) for 10 minutes at room temperature.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes. Block non-specific binding sites with a protein block (e.g., 5% normal goat serum in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate sections with the ADC test article and a negative control ADC (with a non-targeting antibody) at a range of concentrations (e.g., 1-25 µg/mL) overnight at 4°C. An isotype control antibody should also be used.

  • Secondary Antibody Incubation: Use an anti-human IgG secondary antibody conjugated to a detection enzyme (e.g., HRP) and incubate for 1 hour at room temperature. For ADCs, an anti-linker-payload antibody can also be used for more specific detection.[5]

  • Detection: Add the enzyme substrate (e.g., DAB) and incubate until the desired color intensity is reached.

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Mounting and Analysis: Dehydrate, clear, and mount the slides. A board-certified pathologist should evaluate the staining intensity and distribution in all tissues.

In Vitro Protease Cleavage Assay

This assay determines the susceptibility of the linker to cleavage by specific proteases.

Protocol:

  • Reagents: ADC, purified target protease (e.g., Cathepsin B), and non-target proteases (e.g., neutrophil elastase, plasmin).

  • Incubation: Incubate the ADC (e.g., 1 mg/mL) with each protease at 37°C in the appropriate reaction buffer. Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: Stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analysis by LC-MS: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.[6] A stable isotope-labeled payload can be used as an internal standard for accurate quantification.[7]

Serum Stability Assay

This assay evaluates the stability of the ADC in plasma from different species.[8]

Protocol:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human, monkey, and rodent plasma at 37°C. Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quantification of Total Antibody (ELISA):

    • Coat a 96-well plate with an anti-human IgG capture antibody.

    • Add plasma samples and standards.

    • Detect with an HRP-conjugated anti-human IgG detection antibody.

    • Measure absorbance at 450 nm.

  • Quantification of Conjugated Payload (LC-MS):

    • Precipitate plasma proteins from the samples.

    • Analyze the supernatant by LC-MS to quantify the concentration of the released payload.[9]

  • Calculation: Determine the half-life of the ADC and the rate of payload release.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to ADC cross-reactivity studies.

G ADC Mechanism of Action and Payload-Induced Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Target Engagement Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. Cell Cycle Arrest & Apoptosis

Caption: ADC mechanism leading to apoptosis via microtubule disruption.

G Experimental Workflow for Tissue Cross-Reactivity (TCR) Study cluster_prep Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Tissue Procure & Prepare Normal Human Tissues (Frozen) Section Cryosectioning Tissue->Section Fix Fixation Section->Fix Block Blocking (Peroxidase & Protein) Fix->Block Primary Primary Antibody Incubation (ADC) Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection (DAB) Secondary->Detect Counterstain Counterstaining (Hematoxylin) Detect->Counterstain Scan Slide Scanning & Imaging Counterstain->Scan Evaluate Pathologist Evaluation Scan->Evaluate Report Final Report Evaluate->Report

Caption: Workflow for conducting a tissue cross-reactivity study.

Conclusion

The choice of linker is a critical determinant of an ADC's safety and efficacy. While the this compound linker holds promise due to its peptide-based nature and the inclusion of a D-amino acid for potentially enhanced stability, the lack of direct comparative cross-reactivity data necessitates a thorough experimental evaluation. By following the detailed protocols for tissue cross-reactivity, in vitro cleavage, and serum stability, researchers can generate the necessary data to make informed decisions in the development of novel ADCs. Comparison with well-characterized linkers like Val-Cit and GGFG provides a valuable benchmark for assessing the performance of new linker technologies. Ultimately, a comprehensive understanding of the cross-reactivity profile is essential for the successful clinical translation of any new antibody-drug conjugate.

References

Safety Operating Guide

Safe Disposal of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a critical component of laboratory safety and environmental responsibility. As a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), this compound is integral to the development of targeted cancer therapies.[1][2] Due to the potential for biological activity and the general principle of treating novel chemical compounds with caution, a systematic approach to waste management is paramount.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

Core Principles of Peptide Waste Management

Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, it should be handled as a potentially hazardous material.[3] This precautionary principle dictates that all waste contaminated with the compound, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous waste protocols.[3] The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes chemical safety glasses, nitrile gloves, and a lab coat. All handling of the compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the form of the waste (solid or liquid) and must align with your institution's specific guidelines.

Liquid Waste Disposal

Liquid waste includes solutions containing the peptide, as well as rinsate from cleaning contaminated glassware.

Experimental Protocol for Liquid Waste Collection:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container should be clearly labeled as hazardous chemical waste.

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound"

    • The concentration or approximate amount of the peptide.

    • The words "Hazardous Waste".

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.[3]

  • Disposal: Once the container is full or reaches the accumulation time limit set by your institution, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour peptide solutions down the sanitary sewer unless explicitly permitted by your EHS office for non-hazardous materials.[5][6]

Solid Waste Disposal

Solid waste includes unused or expired solid peptide, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.

Experimental Protocol for Solid Waste Collection:

  • Segregation: Collect all solid waste contaminated with the peptide in a dedicated, leak-proof hazardous waste container, such as a labeled bag or a puncture-resistant sharps container for items that could pierce a standard bag.[7]

  • Labeling: As with liquid waste, the solid waste container must be clearly labeled with the chemical name, "Hazardous Waste," the accumulation start date, and the responsible lab's details.

  • Storage: Store the sealed solid waste container in the designated satellite accumulation area.

  • Disposal: Arrange for final disposal through your institution's certified hazardous waste management service.

Data Presentation: Waste Management Summary

Waste TypeContainer RequirementsLabeling RequirementsDisposal Pathway
Liquid Waste Leak-proof, shatter-resistant, sealed container."Hazardous Waste", Chemical Name, Concentration, Accumulation Start Date, PI/Lab Name.Institutional EHS Hazardous Waste Pickup.
Solid Waste (Contaminated) Leak-proof, puncture-resistant (if necessary), sealed container."Hazardous Waste", Chemical Name, Accumulation Start Date, PI/Lab Name.Institutional EHS Hazardous Waste Pickup.
Empty Containers Triple-rinsed with a suitable solvent.Original label defaced or removed.May be disposed of as regular lab glass/plastic waste, pending institutional policy. Rinsate must be collected as hazardous liquid waste.[8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Experiment with This compound B Liquid Waste (Solutions, Rinsate) A->B Generates C Solid Waste (Gloves, Tips, Vials) A->C Generates D Collect in Labeled, Sealed Liquid Waste Container B->D E Collect in Labeled, Sealed Solid Waste Container C->E F Store in Designated Satellite Accumulation Area (Secondary Containment) D->F E->F G Arrange for Pickup by Institutional EHS F->G When Full or Time Limit Reached

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling the cleavable ADC linker, MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment. Given that the toxicological properties of this specific compound have not been fully investigated, it is prudent to handle it with the utmost caution, treating it as a potent substance.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[2]
Face ShieldRecommended when there is a high risk of splashing, particularly during the initial reconstitution of lyophilized powder.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin.[2][3] Fire-resistant coats are advised when working with flammable solvents.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[2] For handling concentrated solutions, consider double-gloving or using Silver Shield gloves underneath disposable nitrile gloves for enhanced protection.[2]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to prevent inhalation of fine particles or when handling solutions in poorly ventilated areas.[2] The type of respirator should be determined by a risk assessment.

II. Operational Plan: Step-by-Step Handling Procedures

A structured approach to handling this compound from receipt to use is critical to minimize exposure and maintain compound integrity.

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.[2]

  • Storage of Lyophilized Powder: For long-term stability, store the lyophilized peptide in a cool, dry, and dark environment, with a recommended temperature of -20°C or below.[3] Some suppliers recommend storage at -80°C for up to six months.[4][5] Keep the container tightly sealed in a desiccator to prevent moisture absorption, which can degrade the peptide.[2]

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[2]

B. Preparation and Use (Reconstitution)

  • Controlled Environment: All handling of this compound should occur within a properly equipped laboratory with established safety and ventilation standards, such as a chemical fume hood.[3]

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, high-purity water or a dilute acetic acid solution is a good starting point.[1] For more hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[2]

  • Reconstitution Technique:

    • Work in a sterile environment using calibrated pipettes and equipment.[3]

    • Add the appropriate solvent to the vial containing the lyophilized powder.

    • If the peptide does not dissolve readily, sonication can be used to aid dissolution.[1]

  • Storage of Solutions: The stability of peptide solutions is limited. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, use sterile buffers at a pH of 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[1]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and ensure regulatory compliance.[3][6]

A. Waste Segregation and Collection

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: All aqueous solutions containing the peptide should be collected as chemical waste.[2] Do not pour peptide solutions down the drain.[3]

B. Decontamination and Disposal Procedures

  • Spill Management:

    • Liquid Spills: Contain the spill and use an inert absorbent material to clean the area.

    • Solid Spills: Carefully sweep the material to avoid generating dust.[7]

    • Following the initial cleanup, decontaminate the area and wash the site thoroughly.[7]

  • Chemical Inactivation (Recommended for Liquid Waste):

    • While specific inactivation protocols for this compound are not available, a general method for peptide degradation is hydrolysis using a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH).[6]

    • Allow the solution to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood to ensure complete degradation.[6]

    • Neutralize the solution to a pH between 6.0 and 8.0 before collecting it for disposal.[6]

  • Final Disposal:

    • Store all waste containers in a designated, secure secondary containment area.

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

IV. Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal receiving_inspection Inspect Container storage Store at -20°C or below receiving_inspection->storage equilibration Equilibrate to Room Temp storage->equilibration ppe Don Appropriate PPE equilibration->ppe reconstitution Reconstitute in Fume Hood ppe->reconstitution use Experimental Use reconstitution->use waste_segregation Segregate Solid & Liquid Waste use->waste_segregation decontamination Decontaminate/Inactivate waste_segregation->decontamination collection Collection by EHS decontamination->collection

Caption: Workflow for safe handling and disposal.

By adhering to these safety protocols, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and EHS office for protocols tailored to your location and facilities.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.